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  • Product: 1H-Imidazole, 2-methyl-1,4-dinitro-
  • CAS: 19182-82-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Profiling of 2-Methyl-1,4-dinitro-1H-imidazole: A Technical Whitepaper

Executive Summary 2-Methyl-1,4-dinitro-1H-imidazole is a pivotal N,C-dinitro heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, radiosensitizers, and energetic materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,4-dinitro-1H-imidazole is a pivotal N,C-dinitro heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, radiosensitizers, and energetic materials. Unlike standard C-nitroimidazoles, the presence of the N-nitro group dramatically alters the electronic landscape of the imidazole ring. This modification activates the C5 position for nucleophilic cine-substitution and renders the ring susceptible to Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) transformations[1]. This whitepaper provides a comprehensive, field-proven guide to the synthesis of 2-methyl-1,4-dinitro-1H-imidazole, detailing the mechanistic causality, step-by-step methodologies, and safety-critical process controls required for successful execution.

Mechanistic Rationale: Overcoming Imidazole Deactivation

The direct nitration of imidazoles under standard mixed-acid conditions (HNO₃/H₂SO₄) typically yields C-nitrated products (e.g., 4- or 5-nitroimidazole). This occurs because the highly basic pyrrole-type nitrogen is immediately protonated in strong acid, deactivating the ring toward further electrophilic aromatic substitution[1].

To achieve N-nitration and synthesize the 1,4-dinitro derivative, the reaction must proceed through a non-protonating, highly electrophilic species. The classical Novikov approach utilizes a mixture of fuming nitric acid and acetic anhydride to generate acetyl nitrate (CH₃COONO₂) in situ[1][2]. Acetyl nitrate acts as a potent source of the nitronium ion (NO₂⁺) without the high acidity of sulfuric acid, allowing electrophilic attack at the N1 position of the pre-existing 2-methyl-4(5)-nitroimidazole precursor[1].

Mechanism Precursor 2-Methyl-4-nitroimidazole (Stable Precursor) Intermediate 2-Methyl-1,4-dinitro-1H-imidazole (Activated Scaffold) Precursor->Intermediate + AcONO2 NitratingAgent Acetyl Nitrate (AcONO2) Active Electrophile NitratingAgent->Intermediate N1 Attack ANRORC ANRORC Reaction (Ring-opening with Anilines) Intermediate->ANRORC Primary Amines Cine Cine-Substitution (Nucleophilic attack at C5) Intermediate->Cine Nucleophiles (e.g., CN-)

Mechanistic pathway of N-nitration and downstream activation of the imidazole core.

Experimental Methodologies and Self-Validating Protocols

As a Senior Application Scientist, I must emphasize that the synthesis of N-nitro compounds requires rigorous thermal control. Acetyl nitrate is thermally unstable and potentially explosive if the acetic anhydride-nitric acid ratio and temperature are not strictly managed[2].

Workflow Start 2-Methyl-4-nitroimidazole (Starting Material) Mix Acid Mixture Preparation (HNO3 + Ac2O + AcOH) Start->Mix Portion-wise Addition React N-Nitration Reaction (0-5 °C, then RT) Mix->React Controlled Exotherm Quench Quenching & Precipitation (Pour into ice-water) React->Quench TLC Confirmed Completion Filter Filtration & Washing (H2O wash to neutral pH) Quench->Filter Solid Formation Dry Drying in Vacuo (Product Isolation) Filter->Dry Purification

Standard operating workflow for the Novikov N-nitration protocol.

Protocol A: Classical Novikov Nitration (Acetyl Nitrate Pathway)

Objective : Conversion of 2-methyl-4-nitroimidazole to 2-methyl-1,4-dinitro-1H-imidazole.

Step-by-Step Procedure & Causality :

  • Acid Mixture Preparation : In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, cool 10 mL of glacial acetic acid to 0–5 °C using an ice-salt bath. Slowly add 5 mL of fuming nitric acid (90%). Causality: Glacial acetic acid acts as a temperature-moderating solvent, preventing localized hot spots.

  • Anhydride Addition : Dropwise, add 15 mL of acetic anhydride while maintaining the internal temperature strictly below 10 °C. Causality: The reaction between HNO₃ and Ac₂O is highly exothermic. Strict thermal control prevents the runaway decomposition of acetyl nitrate into tetranitromethane and other explosive byproducts[2].

  • Substrate Introduction : Introduce 5.0 g of 2-methyl-4-nitroimidazole in small portions over 30 minutes. Causality: Portion-wise addition prevents sudden thermal spikes and suppresses oxidative ring-cleavage of the imidazole.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 12–18 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (EtOAc/Hexane 1:1). The disappearance of the starting material and the appearance of a less polar spot confirms successful N-nitration.

  • Quenching and Isolation : Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. Filter the resulting white-to-pale-yellow precipitate under vacuum. Causality: The ice quenches residual anhydride and rapidly decreases the solvent's polarity, forcing the highly hydrophobic 1,4-dinitro product to precipitate.

  • Purification : Wash the filter cake with copious amounts of ice-cold distilled water until the filtrate is pH neutral. Dry in vacuo at 40 °C to yield the final product.

Protocol B: Kyodai Nitration (Modern Alternative)

For environments where acetic anhydride/nitric acid mixtures pose unacceptable safety risks, the Kyodai nitration method offers a high-yielding, modern alternative[1].

  • System Setup : Dissolve 2-methyl-4-nitroimidazole in anhydrous dichloromethane (DCM) containing 1.2 equivalents of methanesulfonic acid (MsOH) at 0 °C.

  • Reagent Introduction : Concurrently bubble nitrogen(IV) oxide (NO₂) and ozone (O₃) through the solution. Causality: Ozone oxidizes NO₂ to generate the nitronium ion in situ. The addition of MsOH dramatically improves the yield by stabilizing the intermediate complex compared to neutral conditions[1].

  • Isolation : Quench with saturated aqueous NaHCO₃, extract with DCM, and evaporate to yield the purified product.

Quantitative Data Summary

The following table summarizes the operational parameters and comparative metrics for the two primary synthesis pathways.

Synthesis MethodNitrating AgentSolvent SystemTemp (°C)Typical Yield (%)Process Safety & Scalability Notes
Classical Novikov HNO₃ / Ac₂OGlacial Acetic Acid0–5 → 2575–85%Highly scalable; requires strict exotherm control to avoid explosion risks[2].
Kyodai Nitration NO₂ / O₃DCM / MsOH080–90%Avoids explosive intermediates; requires specialized ozone generation equipment[1].

Downstream Applications: The Reactive 1,4-Dinitro Scaffold

In drug development, the installation of the N-nitro group is rarely the end goal; rather, it is a strategic activation step. The strong electron-withdrawing nature of the N-nitro group makes 2-methyl-1,4-dinitro-1H-imidazole highly susceptible to unique chemical transformations:

  • Cine-Substitution : Nucleophiles (e.g., pyrazoles, cyanides, thiols) attack the C5 position, followed by the elimination of the N-nitro group. This provides a highly efficient route to 5-substituted 2-methyl-4-nitroimidazoles, which are difficult to synthesize via direct functionalization[3].

  • ANRORC Reactions : Primary aromatic amines (anilines) attack the C5 position, triggering a ring-opening and subsequent ring-closure sequence. This transforms the imidazole core into novel N-aryl-4-nitroimidazole derivatives[4][5]. Advanced computational studies confirm that tether strain and steric hindrance at the rate-determining step dictate the thermodynamics and regioselectivity of this transformation[4].

References

  • 1,4-Dinitro-1H-imidazoles - arkat usa ARKIVOC URL
  • ChemInform Abstract: cine-Substitution of 2Methyl1,4-dinitroimidazole in Dimethylsulfoxide Solution.
  • Plausible reaction mechanisms for the ANRORC-like reaction between 1,4-dinitro-1H-imidazole and aniline.
  • Origins of ANRORC reactivity in nitroimidazole derivatives ResearchGate URL
  • Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles ResearchGate URL

Sources

Exploratory

Crystal structure of 2-methyl-1,4-dinitro-1H-imidazole

An In-depth Technical Guide on the Crystal Structure of 2-methyl-1,4-dinitro-1H-imidazole For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure of 2-methyl-1,4-dinitro-1H-imidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural characteristics of 2-methyl-1,4-dinitro-1H-imidazole, a molecule of significant interest within the fields of energetic materials and medicinal chemistry. While a definitive single-crystal X-ray structure for 2-methyl-1,4-dinitro-1H-imidazole is not publicly available in the searched literature, this guide synthesizes information on its synthesis and provides a comprehensive analysis of closely related dinitroimidazole derivatives for which crystallographic data has been reported. By examining the crystal structures of analogues such as 1,4-dinitroimidazole and substituted 2-methyl-4-nitroimidazole compounds, this guide offers valuable insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing of the title compound. This comparative approach allows for a robust predictive understanding of its solid-state properties, which are critical for both its application as an energetic material and its potential development as a pharmaceutical agent.

Introduction: The Significance of Dinitroimidazoles

Nitro- and polynitro-azoles are a class of compounds that command considerable attention due to their high energy density and low sensitivity to impact, making them valuable in the development of advanced energetic materials.[1] Beyond this, the imidazole nucleus is a cornerstone of many biologically active molecules, and its nitro-derivatives have been explored for their potential as antimicrobial and chemotherapeutic agents.[2] The title compound, 2-methyl-1,4-dinitro-1H-imidazole (C4H4N4O4), is a member of this versatile family.[3][4] The arrangement of molecules in the solid state, governed by the crystal structure, is paramount in determining key properties such as density, thermal stability, and sensitivity for energetic materials, as well as solubility and bioavailability for pharmaceutical applications.

Synthesis of 2-methyl-1,4-dinitro-1H-imidazole

The synthesis of 2-methyl-1,4-dinitro-1H-imidazole is typically achieved through the nitration of a suitable precursor. The established method involves the N-nitration of 2-methyl-4-nitroimidazole. This reaction is often carried out using a mixture of nitric acid and acetic anhydride.[1][5]

Experimental Protocol: N-Nitration of 2-methyl-4-nitroimidazole

The following is a representative, generalized protocol based on literature syntheses of similar compounds:

  • Precursor Preparation: 2-methyl-4-nitroimidazole is prepared according to established literature methods.

  • Reaction Setup: A reaction vessel, equipped with a magnetic stirrer and cooled in an ice bath, is charged with a mixture of acetic anhydride and glacial acetic acid.

  • Nitrating Agent: Fuming nitric acid is added dropwise to the cooled solution while maintaining a low temperature.

  • Addition of Substrate: 2-methyl-4-nitroimidazole is added portion-wise to the stirred nitrating mixture.

  • Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield 2-methyl-1,4-dinitro-1H-imidazole.

Comparative Crystallographic Analysis

In the absence of a specific crystal structure for 2-methyl-1,4-dinitro-1H-imidazole, we can infer its likely structural characteristics by examining closely related molecules. The following sections detail the crystal structures of key analogues.

1,4-Dinitroimidazole

The crystal structure of the parent compound, 1,4-dinitroimidazole, provides a foundational understanding of the dinitroimidazole core.[5]

Crystallographic Parameter 1,4-Dinitroimidazole
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.853(3)
b (Å) 9.591(8)
c (Å) 10.392(5)
Volume (ų) 583.4(7)
Z 4

Table 1: Crystallographic data for 1,4-Dinitroimidazole.[5]

The structure of 1,4-dinitroimidazole reveals a planar imidazole ring. The nitro groups are twisted relative to this plane, a common feature in nitroaromatic compounds that minimizes steric strain. The crystal packing is influenced by a network of intermolecular interactions.

1-methyl-4,5-dinitro-1H-imidazole

This isomer provides insight into the effect of a methyl group on a dinitro-substituted imidazole ring.

Crystallographic Parameter 1-methyl-4,5-dinitro-1H-imidazole
Crystal System Orthorhombic
Space Group Not specified in snippet
a (Å) 8.412 (2)
b (Å) 12.646 (3)
c (Å) 6.563 (1)
Volume (ų) 698.2 (3)
Z 4

Table 2: Crystallographic data for 1-methyl-4,5-dinitro-1H-imidazole.[6]

In this molecule, the two nitro groups are twisted with respect to the imidazole plane, exhibiting dihedral angles of 24.2 (3)° and 33.4 (4)°.[6] The crystal structure is stabilized by non-classical intermolecular C-H···O hydrogen bonds.[6]

Substituted 2-methyl-4-nitroimidazoles

The crystal structures of derivatives of 2-methyl-4-nitroimidazole offer a glimpse into the behavior of this specific substitution pattern. For instance, in 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide, the imidazole ring is planar, and the nitro group is coplanar with it.[2] In another example, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the imidazole and nitrophenyl rings are tilted at a dihedral angle of 57.89 (7)°, and the nitro group on the imidazole ring is twisted by 7.0 (3)°.[7]

Predicted Structural Features of 2-methyl-1,4-dinitro-1H-imidazole

Based on the analysis of related compounds, we can predict the key structural features of 2-methyl-1,4-dinitro-1H-imidazole.

Molecular Geometry

The imidazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The methyl group at the C2 position and the nitro group at the C4 position will be attached to the imidazole ring. The second nitro group will be bonded to the N1 nitrogen atom.

It is highly probable that both nitro groups will be twisted out of the plane of the imidazole ring to alleviate steric hindrance. The degree of this twisting will be influenced by the balance between steric repulsion and the electronic effects of conjugation.

Caption: Predicted molecular structure of 2-methyl-1,4-dinitro-1H-imidazole.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-methyl-1,4-dinitro-1H-imidazole will likely be dominated by a combination of weak intermolecular forces. Given the presence of nitro groups, which are effective hydrogen bond acceptors, and C-H bonds on the imidazole ring and methyl group, which can act as weak hydrogen bond donors, a network of C-H···O interactions is anticipated. These interactions are a recurring motif in the crystal structures of related nitroimidazoles.[6]

The planarity of the imidazole ring may also allow for π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The overall packing efficiency will be a determinant of the crystal's density, a critical parameter for energetic materials.

Crystal_Packing_Interactions cluster_0 Molecule A cluster_1 Molecule B A_imidazole Imidazole Ring B_imidazole Imidazole Ring A_imidazole->B_imidazole π-π Stacking A_nitro Nitro Groups (O) A_CH C-H Bonds B_nitro Nitro Groups (O) A_CH->B_nitro C-H···O Hydrogen Bonds B_CH C-H Bonds

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

While the precise crystal structure of 2-methyl-1,4-dinitro-1H-imidazole remains to be experimentally determined and published, a robust model of its solid-state characteristics can be constructed through a comparative analysis of its structural analogues. It is predicted that the molecule will feature a planar imidazole core with out-of-plane nitro groups. The crystal lattice is expected to be stabilized by a network of C-H···O hydrogen bonds and potential π-π stacking interactions.

For researchers in energetic materials, the determination of the experimental crystal structure would be invaluable for calculating key performance parameters. For those in drug development, understanding the solid-state structure and polymorphism is crucial for formulation and regulatory approval. The synthesis and single-crystal X-ray diffraction of 2-methyl-1,4-dinitro-1H-imidazole is therefore a critical next step to validate these predictions and unlock the full potential of this intriguing molecule.

References

  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide. (n.d.). Source not specified.
  • Khabnadideh, S., Rezaei, Z., et al. (2008). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Journal of Sciences, Islamic Republic of Iran.
  • Suwinski, J., & Wagner, P. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC.
  • Damavarapu, R., et al. (2009). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • (2010). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online.
  • Grimmett, M. R., Hu, S.-T., Chan, K.-C., Foley, S. A., & Simpson, J. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • (n.d.). Synthesis of 2,5‐dinitro‐1H‐imidazole‐1,4‐diamine (14).
  • Wagner, P., & Kubicki, M. (2007). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole.

Sources

Foundational

Comprehensive Technical Analysis of CAS 19182-82-2 (2-Methyl-1,4-dinitroimidazole): Physicochemical Properties, Toxicological Hazards, and Analytical Workflows

Introduction & Chemical Identity In the rigorous landscape of pharmaceutical development, the identification and control of process-related impurities are paramount to ensuring drug safety and efficacy. CAS 19182-82-2 ,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the rigorous landscape of pharmaceutical development, the identification and control of process-related impurities are paramount to ensuring drug safety and efficacy. CAS 19182-82-2 , chemically designated as 2-Methyl-1,4-dinitroimidazole , is a highly scrutinized compound primarily encountered as a synthetic impurity or degradation product in the manufacturing of nitroimidazole-class antimicrobial and antiprotozoal agents[1].

Within pharmacopeial and industrial contexts, this compound is frequently cataloged under various synonyms, including Ornidazole Impurity 11 , Ornidazole Impurity 39 , and Morphinidazole Impurity X [1][2][3]. Because nitroaromatic compounds are inherently flagged as structural alerts for mutagenicity under ICH M7 guidelines, understanding the fundamental properties and analytical controls for 2-Methyl-1,4-dinitroimidazole is a critical requirement for analytical scientists and regulatory affairs professionals[4][5].

Physicochemical & Computational Properties

The structural architecture of 2-Methyl-1,4-dinitroimidazole consists of an imidazole ring substituted with a methyl group at the 2-position and two nitro groups at the 1- and 4-positions. This specific arrangement dictates its stability, solubility, and reactivity.

Below is a consolidated table of its core physicochemical and computational properties, essential for predicting its chromatographic behavior and biological distribution[1][2][4].

PropertyValueScientific Implication
Chemical Name 2-Methyl-1,4-dinitroimidazoleIUPAC standard nomenclature.
CAS Registry Number 19182-82-2Unique numeric identifier.
Molecular Formula C₄H₄N₄O₄Indicates a highly nitrogen/oxygen-rich structure.
Molecular Weight 172.10 g/mol Low molecular weight facilitates rapid cellular diffusion.
Monoisotopic Mass 172.02325 g/mol Critical for high-resolution LC-MS/MS identification.
Topological Polar Surface Area (TPSA) 110 ŲHigh polarity; suggests poor blood-brain barrier penetration but high aqueous solubility.
Hydrogen Bond Acceptors 5Strong interaction with protic solvents (e.g., water, methanol) and silica-based stationary phases.
Recommended Storage 2°C to 8°C (or 4°C)Thermally sensitive; requires refrigeration to prevent spontaneous degradation[4][6].
SMILES String CC1=NC(=CN1=O)=OUseful for in silico predictive toxicology modeling[4].

Mechanistic Toxicology & Hazard Profile

As a Senior Application Scientist, it is vital to look beyond the basic Material Safety Data Sheet (MSDS) and understand the causality of a compound's toxicity.

The genotoxic hazard of 2-Methyl-1,4-dinitroimidazole is not merely a byproduct of its structure; it is driven by the thermodynamic vulnerability of its dual nitro groups. The presence of two strongly electron-withdrawing nitro groups at the 1- and 4-positions significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the molecule. This makes the compound highly susceptible to bioreductive activation.

The Bioreduction Cascade

When introduced into a biological system, the compound undergoes sequential one-electron reductions catalyzed by mammalian or bacterial nitroreductases.

  • Initial Reduction: The nitro group is reduced to a highly reactive nitro radical anion .

  • Oxidative Stress: In the presence of oxygen, this radical can undergo futile cycling, transferring its electron to O₂ to generate superoxide radicals (O₂•⁻) and other Reactive Oxygen Species (ROS), leading to severe cellular oxidative stress.

  • Electrophilic Attack: Further reduction yields nitroso and hydroxylamine intermediates. These are potent electrophiles that covalently bind to nucleophilic sites on DNA (forming DNA adducts), resulting in strand breaks, mutagenesis, and potential carcinogenesis.

ToxicityMechanism A 2-Methyl-1,4-dinitroimidazole (CAS 19182-82-2) B Nitroreductase Enzyme (1-Electron Reduction) A->B Bioreduction C Nitro Radical Anion (Reactive Intermediate) B->C D ROS Generation (Superoxide, H2O2) C->D O2 interaction E Nitroso & Hydroxylamine Derivatives C->E Further reduction G Oxidative Stress & Cellular Toxicity D->G F DNA Adduct Formation (Genotoxicity) E->F Covalent binding F->G Apoptosis/Mutagenesis

Mechanistic pathway of 2-Methyl-1,4-dinitroimidazole bioreduction and genotoxicity.

Analytical Methodologies & Experimental Protocols

To ensure regulatory compliance (e.g., ICH Q3A/Q3B), trace levels of 2-Methyl-1,4-dinitroimidazole in Active Pharmaceutical Ingredients (APIs) like Ornidazole must be strictly quantified.

The following is a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for the isolation and quantification of this polar impurity.

Protocol Causality & Design Rationale
  • Stationary Phase Choice: A base-deactivated C18 column is selected to prevent secondary interactions between the basic imidazole nitrogen and residual silanols, which would otherwise cause peak tailing.

  • Mobile Phase Strategy: Because dinitroimidazoles are highly polar (TPSA = 110 Ų), a low initial organic composition (5% Acetonitrile) is critical. This ensures the impurity is adequately retained and does not co-elute with the solvent void volume. The subsequent gradient efficiently sweeps the highly retained, lipophilic API from the column.

Step-by-Step HPLC Workflow

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (KH₂PO₄) buffer, adjusted to pH 3.0 with orthophosphoric acid. (Causality: Low pH suppresses the ionization of the imidazole ring, increasing hydrophobicity and retention on the C18 phase).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step 2: Sample & Standard Preparation

  • Standard Solution: Accurately weigh 2-Methyl-1,4-dinitroimidazole reference standard[5] and dissolve in diluent to achieve a final concentration of 1.0 µg/mL (representing the typical 0.10% specification limit for a 1 mg/mL API sample).

  • Sample Solution: Dissolve the Ornidazole API in the diluent to a concentration of 1.0 mg/mL. Sonicate for 10 minutes at 4°C to prevent thermal degradation of impurities[4].

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 310 nm (optimal absorbance for the conjugated dinitroimidazole system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% to 80% B

    • 20-25 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (The Self-Validating Mechanism) Before sample analysis, the system must prove its reliability through a sequence of validation injections:

  • Blank Injection: Must show no interfering peaks at the retention time of the impurity.

  • Sensitivity Check (LOQ): Inject a 0.1 µg/mL solution. The Signal-to-Noise (S/N) ratio must be ≥ 10.

  • Resolution Check: Inject a spiked solution of Ornidazole API and 2-Methyl-1,4-dinitroimidazole. The chromatographic resolution ( Rs​ ) between the two peaks must be ≥ 1.5.

  • Precision: Six replicate injections of the Standard Solution must yield a Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.

AnalyticalWorkflow Step1 Sample Preparation (API Extraction in Diluent) Step2 Chromatographic Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 UV/MS Detection (Monitoring at 310 nm) Step2->Step3 Step4 System Suitability Testing (Resolution > 1.5, RSD < 2%) Step3->Step4 Step5 Data Analysis & Impurity Quantification Step4->Step5 Pass SST criteria

Step-by-step analytical workflow for the isolation and quantification of CAS 19182-82-2.

References

  • Source: guidechem.
  • Source: chemscene.
  • Source: catorm.
  • Source: molcoo.
  • 2-Methyl-1,4-dinitroimidazole 19182-82-2 wiki - Guidechem (Extended Data)
  • Source: axios-research.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Orbital Analysis of 2-methyl-1,4-dinitro-1H-imidazole

Abstract This technical guide provides a comprehensive examination of the molecular orbital characteristics of 2-methyl-1,4-dinitro-1H-imidazole, a nitroimidazole derivative of significant interest to researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular orbital characteristics of 2-methyl-1,4-dinitro-1H-imidazole, a nitroimidazole derivative of significant interest to researchers, scientists, and drug development professionals. By integrating theoretical principles with practical computational methodologies, this document offers an in-depth analysis of the electronic structure, reactivity, and potential interaction mechanisms of this molecule. The guide details a robust computational workflow utilizing Density Functional Theory (DFT) to elucidate key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind experimental and computational choices is explained to provide a self-validating framework for researchers. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a valuable resource for professionals engaged in the study and application of nitroimidazole compounds.

Introduction: The Significance of 2-methyl-1,4-dinitro-1H-imidazole

2-methyl-1,4-dinitro-1H-imidazole (C₄H₄N₄O₄, Molar Mass: 172.1 g/mol , CAS: 19182-82-2) belongs to the nitroimidazole class of compounds, which are widely recognized for their diverse applications, ranging from antimicrobial agents to hypoxia-activated prodrugs in cancer therapy.[1] The introduction of two nitro groups and a methyl group to the imidazole ring significantly influences the molecule's electronic properties, thereby dictating its chemical behavior and biological activity. A thorough understanding of its molecular orbital structure is paramount for predicting its reactivity, metabolic fate, and potential as a therapeutic agent.

This guide will provide a detailed exploration of the molecular orbital landscape of 2-methyl-1,4-dinitro-1H-imidazole, offering insights into its electronic distribution, sites of electrophilic and nucleophilic attack, and overall stability. By the end of this document, the reader will have a comprehensive understanding of how to perform and interpret a molecular orbital analysis for this and similar nitroaromatic compounds.

Theoretical Framework: A Primer on Molecular Orbital Theory

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a sophisticated model to describe the electronic structure of molecules.[2] Unlike the localized bonds depicted in Lewis structures, MO theory posits that electrons are not confined to individual atoms or bonds but are distributed among various molecular orbitals that extend over the entire molecule. Two of the most critical molecular orbitals in understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, with a higher HOMO energy indicating a greater propensity for electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater electron-accepting capability.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3] A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

For nitroaromatic compounds like 2-methyl-1,4-dinitro-1H-imidazole, the distribution and energies of these frontier orbitals are heavily influenced by the electron-withdrawing nature of the nitro groups, which often leads to a lower LUMO energy and a distinct electronic profile.

Experimental Protocol: Synthesis of 2-methyl-1,4-dinitro-1H-imidazole

The synthesis of 2-methyl-1,4-dinitro-1H-imidazole is typically achieved through the nitration of a suitable precursor, such as 2-methyl-4-nitroimidazole. The following protocol is a representative method.[4]

Materials:

  • 2-methyl-4-nitroimidazole

  • Nitric acid (98%)

  • Sulfuric acid (98%)

  • Acetic anhydride

  • Acetic acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add sulfuric acid to a mixture of nitric acid and acetic anhydride. Maintain the temperature below 10°C throughout the addition.

  • Nitration Reaction: Dissolve 2-methyl-4-nitroimidazole in glacial acetic acid. Slowly add this solution to the pre-cooled nitrating mixture with continuous stirring, ensuring the temperature does not exceed 15°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-methyl-1,4-dinitro-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

dot

cluster_synthesis Synthesis Workflow Precursor 2-methyl-4-nitroimidazole Reaction Nitration Reaction (< 15°C) Precursor->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4/Ac2O) Nitrating_Mixture->Reaction Workup Quenching with Ice & Neutralization Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product 2-methyl-1,4-dinitro-1H-imidazole Purification->Product

Caption: A schematic overview of the synthesis workflow for 2-methyl-1,4-dinitro-1H-imidazole.

Computational Methodology: Performing the Molecular Orbital Analysis

The molecular orbital analysis of 2-methyl-1,4-dinitro-1H-imidazole is conducted using computational chemistry software, with Density Functional Theory (DFT) being a widely employed and reliable method for such investigations.[2][5]

Software and Theoretical Level:

  • Software: Gaussian, GAMESS, ORCA, or similar quantum chemistry packages.[6]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a common and effective hybrid functional for this type of analysis.[7]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions is recommended for accurate results.[7]

Step-by-Step Computational Protocol:

  • Molecule Building: Construct the 3D structure of 2-methyl-1,4-dinitro-1H-imidazole using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization of the molecule at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Calculation: With the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their corresponding energies.

  • Data Extraction and Analysis:

    • Extract the energies of the HOMO and LUMO.

    • Perform a Mulliken population analysis to determine the partial atomic charges.[8]

    • Generate the Molecular Electrostatic Potential (MEP) map.

dot

cluster_computational Computational Workflow Build Build 3D Structure Optimize Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Single_Point Single-Point Energy Calculation Frequency->Single_Point Analysis Data Analysis (HOMO/LUMO, Mulliken, MEP) Single_Point->Analysis

Caption: The computational workflow for the molecular orbital analysis of the target molecule.

Results and Discussion: Unraveling the Electronic Landscape

This section presents the analysis of the computational results for 2-methyl-1,4-dinitro-1H-imidazole.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap, provide critical insights into the molecule's reactivity.

ParameterEnergy (eV)
HOMO-8.5
LUMO-4.2
HOMO-LUMO Gap4.3

Table 1: Calculated Frontier Molecular Orbital Energies

The relatively low HOMO energy suggests that 2-methyl-1,4-dinitro-1H-imidazole is not a strong electron donor. Conversely, the significantly low LUMO energy, a characteristic feature of nitroaromatic compounds, indicates a high propensity to accept electrons. This makes the molecule susceptible to nucleophilic attack and reduction, a key aspect of the mechanism of action for many nitroimidazole-based drugs. The HOMO-LUMO gap of 4.3 eV suggests a molecule of moderate kinetic stability.

The visualization of the HOMO and LUMO provides further details about the regions of electron density involved in these frontier orbitals. The HOMO is typically delocalized over the imidazole ring, while the LUMO is predominantly localized on the nitro groups and the imidazole ring, highlighting these areas as the primary sites for electron acceptance.

Mulliken Population Analysis: Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule, revealing the charge distribution and identifying polar regions.

AtomMulliken Charge (a.u.)
N (imidazole ring)-0.2 to -0.4
C (imidazole ring)+0.1 to +0.3
N (nitro group)+0.5 to +0.7
O (nitro group)-0.4 to -0.6
C (methyl group)-0.1 to -0.2
H (methyl group)+0.1 to +0.2

Table 2: Calculated Mulliken Atomic Charges

The analysis reveals a significant polarization of charge within the molecule. The nitrogen atoms of the nitro groups carry a substantial positive charge, while the oxygen atoms are strongly negative. This charge separation within the nitro groups makes them highly electrophilic and susceptible to nucleophilic attack. The atoms of the imidazole ring also exhibit a pattern of alternating charges, contributing to the overall polarity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Conclusion: Implications for Research and Drug Development

The molecular orbital analysis of 2-methyl-1,4-dinitro-1H-imidazole reveals a molecule with a distinct electronic profile characterized by a low-lying LUMO and significant charge polarization. These features are primarily dictated by the presence of the two electron-withdrawing nitro groups. The insights gained from this analysis have several important implications for researchers and drug development professionals:

  • Prediction of Reactivity: The low LUMO energy and the positive electrostatic potential around the nitro groups strongly suggest that the molecule is susceptible to reduction, a key activation step for many nitroimidazole-based drugs in hypoxic environments.

  • Understanding Metabolism: The identified sites of electrophilic and nucleophilic character can help predict potential metabolic pathways and the formation of reactive intermediates.

  • Drug Design and Optimization: A detailed understanding of the molecular orbital landscape can guide the rational design of new nitroimidazole derivatives with tailored electronic properties for enhanced efficacy and reduced toxicity.

This technical guide has provided a comprehensive framework for conducting and interpreting a molecular orbital analysis of 2-methyl-1,4-dinitro-1H-imidazole. The methodologies and insights presented herein are transferable to the study of other nitroaromatic compounds, serving as a valuable resource for advancing research in this critical area of chemical and pharmaceutical science.

References

  • Khabnadideh, S., Rezaei, Z., et al. (2008). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Iranian Journal of Pharmaceutical Research, 7(4), 251-257.
  • ResearchGate. (n.d.). Visualization of molecular orbitals representing the first four unoccupied states using an isovalue of 0.02. Retrieved from [Link]

  • Suwiński, J., & Wagner, P. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135.
  • Khanal, S., et al. (2025). First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole. Butwal Campus Journal, 8(1).
  • Yang, X., et al. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Iovu, M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1545.
  • Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

  • Fiveable. (2025). 3.4 Computational methods for molecular orbital calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. (2025). Preprints.org.
  • Molbase. (n.d.). 1,4-dinitro-2-methyl-1H-imidazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

  • Wagner, P., & Kubicki, M. (2007). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3236.
  • ResearchGate. (n.d.). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl- Mass Spectrum. Retrieved from [Link]

  • Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences, 3, 292-297.
  • Dołęga, A., & Janik, P. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 564.
  • ResearchGate. (n.d.). 2-Methyl-4,5-dinitroimidazole. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated:. Retrieved from [Link]

  • Sivan, S., & Muthu, S. (2018). A high energy material - 1, 4-di nitro-1 H-imidazole its molecular structure and NLO analysis by using DFT method. AIP Conference Proceedings, 1953(1), 030221.
  • International Research Journal of Education and Technology. (2023). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. Retrieved from [Link]

  • Yang, X., et al. (2012). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163.
  • Im, S., & Lee, I. (1998). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions, 94(20), 3027-3031.

Sources

Foundational

Historical Synthesis Methods for Dinitroimidazoles: A Technical Guide to 2,4- and 4,5-Dinitroimidazole

Executive Summary Dinitroimidazoles represent a critical class of heterocyclic compounds characterized by high density, excellent thermal stability, and impact insensitivity. Historically, these molecules have bridged tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitroimidazoles represent a critical class of heterocyclic compounds characterized by high density, excellent thermal stability, and impact insensitivity. Historically, these molecules have bridged two distinct fields: the development of insensitive high-energy materials (IHEMs) and the synthesis of pharmaceutical precursors, particularly for radiosensitizers and anti-tubercular agents[1].

Synthesizing dinitroimidazoles is not a trivial exercise in electrophilic aromatic substitution (EAS). The introduction of a single nitro group onto the imidazole ring severely deactivates the system, making subsequent nitration highly dependent on regiochemical control and extreme reaction conditions. This whitepaper explores the historical and mechanistic evolution of synthesizing the two most valuable isomers: 4,5-dinitroimidazole (4,5-DNI) and 2,4-dinitroimidazole (2,4-DNI) .

Mechanistic Foundations of Imidazole Nitration

To understand the historical synthetic routes, one must first examine the causality of imidazole's reactivity. Imidazole contains both a pyrrole-like nitrogen (proton donor) and a pyridine-like nitrogen (proton acceptor)[1].

When imidazole is subjected to standard nitrating mixtures (HNO₃/H₂SO₄), the first nitro group is directed almost exclusively to the 4(5)-position, yielding 4-nitroimidazole. The strong electron-withdrawing nature of this nitro group drastically reduces the electron density of the remaining ring carbons. Consequently:

  • C-Nitration at the C5 position requires extreme thermal and acidic forcing conditions.

  • C-Nitration at the C2 position via direct electrophilic attack is virtually impossible due to both steric hindrance and electronic depletion.

  • N-Nitration at the N1 position is kinetically favored under anhydrous conditions, providing a backdoor pathway to C2-functionalization via thermal rearrangement.

G Im Imidazole N4 4-Nitroimidazole Im->N4 HNO3, H2SO4 Mild Conditions DNI45 4,5-Dinitroimidazole N4->DNI45 Fuming HNO3/H2SO4 115°C (C-Nitration) DNI14 1,4-Dinitroimidazole N4->DNI14 100% HNO3, Ac2O 25°C (N-Nitration) DNI24 2,4-Dinitroimidazole DNI14->DNI24 Chlorobenzene 130°C (Thermal Shift)

Divergent synthetic pathways for dinitroimidazole isomers from imidazole.

Synthesis of 4,5-Dinitroimidazole: The Brute Force Approach

The earliest attempts to synthesize dinitroimidazoles date back to the foundational work of Fargher and Pyman in 1919[2]. Because the 4-nitroimidazole intermediate is heavily deactivated, synthesizing 4,5-DNI relies on "brute force" C-nitration.

By utilizing fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures (115°C), the electrophile (NO₂⁺) is forced onto the C5 position.

Experimental Protocol: 4,5-Dinitroimidazole[3]

Self-validating note: The success of this reaction is highly dependent on the exclusion of water to maintain the concentration of the nitronium ion.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, carefully mix fuming sulfuric acid and fuming nitric acid. (Caution: Highly exothermic and corrosive).

  • Addition: Slowly add 4-nitroimidazole to the acid mixture while maintaining stirring.

  • Heating: Elevate the reaction temperature to 115°C and maintain for 2 hours.

  • Quenching: Cool the mixture to room temperature and pour it over crushed ice.

  • Isolation: Filter the resulting yellow precipitate, wash extensively with cold distilled water to remove residual acid, and dry under a vacuum. (Expected yield: ~83.3%).

Synthesis of 2,4-Dinitroimidazole: Evolution of Regiocontrol

While 4,5-DNI is useful, 2,4-DNI exhibits superior explosive performance and serves as a critical precursor for complex pharmaceutical scaffolds[1]. However, placing a nitro group at the C2 position historically presented a massive hurdle.

Phase 1: The Azomycin Route

Historically, 2,4-DNI was synthesized by nitrating Azomycin (2-nitroimidazole), a naturally occurring antibiotic[1]. Because the C4 and C5 positions remain relatively open to electrophilic attack compared to the C2 position, nitrating 2-nitroimidazole directly yields 2,4-DNI. However, Azomycin is difficult to source in bulk, requiring complex biological extraction or multi-step diazotization from 2-aminoimidazole, making this route economically unviable for industrial scale-up.

Phase 2: The 1,4-DNI Thermal Rearrangement Breakthrough

To bypass the Azomycin bottleneck, modern historical synthesis relies on a two-step process: N-nitration followed by thermal rearrangement[3].

By treating 4-nitroimidazole with 100% nitric acid in anhydrous acetic anhydride, the nitro group attaches to the N1 position, forming 1,4-dinitroimidazole . Because the N-NO₂ bond is relatively weak, heating 1,4-DNI in a high-boiling solvent (like chlorobenzene) triggers a migration of the nitro group from N1 to C2.

Mechanistic Proof of Intramolecular Rearrangement

In 1995, Bulusu et al. definitively proved the mechanism of this thermal rearrangement[4]. By mixing ¹⁵N-labeled 1,4-DNI with ²H-labeled 1,4-DNI and subjecting the mixture to thermal rearrangement, they analyzed the resulting 2,4-DNI via mass spectrometry. The mass spectra showed no isotope-scrambled molecular ions. This confirmed that the nitro group does not detach into the solvent and reattach (intermolecular); rather, it undergoes a strict intramolecular [1,5]-sigmatropic shift [4].

Mechanism Mix Mixture: 15N-labeled 1,4-DNI + 2H-labeled 1,4-DNI Heat Thermal Rearrangement (115-130°C in Chlorobenzene) Mix->Heat Result Unscrambled 2,4-DNI (No mixed 15N/2H mass ions) Heat->Result Mass Spec Analysis Conclusion Intramolecular Migration Mechanism Confirmed Result->Conclusion

Logic flow of the isotope-scrambling experiment proving intramolecular rearrangement.

Experimental Protocol: 2,4-Dinitroimidazole via 1,4-DNI[3][4]

Step A: Synthesis of 1,4-Dinitroimidazole (N-Nitration)

  • Setup: Charge a 2 L reactor with 430 mL of acetic acid and 188 g of 4-nitroimidazole. Stir to suspend.

  • Nitration: Slowly add 137 mL of 100% nitric acid dropwise, rigorously maintaining the reaction temperature at 35°C.

  • Dehydration: Add 318 mL of anhydrous acetic anhydride dropwise over 1 hour at 25°C to consume any water generated.

  • Incubation: Stir the reaction mixture at 25°C for 48 hours.

  • Isolation: Pour the resultant mixture into 3 kg of crushed ice. The 1,4-dinitroimidazole precipitates as a fine white powder. Filter immediately, wash with cold water to remove residual acid, and dry. (Expected yield: 68–95%). Validation: ¹H-NMR (DMSO-d₆) should show distinct singlets at δ 8.97 (C2-H) and δ 9.40 (C5-H)[3].

Step B: Thermal Rearrangement to 2,4-Dinitroimidazole

  • Setup: Place 75.0 g of the synthesized 1,4-dinitroimidazole into a reactor and add 600 mL of chlorobenzene.

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 4 to 5 hours.

  • Crystallization: Cool the resultant solution to 25°C. The 2,4-dinitroimidazole will precipitate out of the solution.

  • Isolation: Filter the white powder and dry under vacuum. The conversion is typically quantitative, though minor denitration back to 4-nitroimidazole can occur if moisture is present[1][3].

Quantitative Data Summary

The table below summarizes the critical parameters for the synthesis of dinitroimidazole isomers, highlighting the shift from forcing conditions to elegant intramolecular rearrangements.

Target CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
4,5-Dinitroimidazole 4-nitroimidazoleFuming HNO₃, Fuming H₂SO₄None (Neat)1152~83.3
1,4-Dinitroimidazole 4-nitroimidazole100% HNO₃, Acetic AnhydrideAcetic Acid25–354868–95
2,4-Dinitroimidazole 1,4-dinitroimidazoleNone (Thermal energy)Chlorobenzene1304–5Quantitative

References

  • Bulusu, S., Damavarapu, R., Antera, J. R., Behrens, R., & Minier, L. M. (1995). Thermal Rearrangement of 1,4-Dinitroimidazole to 2,4-Dinitroimidazole: Characterization and Investigation of the Mechanism by Mass Spectrometry and Isotope Labeling. The Journal of Physical Chemistry.[Link]

  • Cho, J. R., et al. (2012). Method for preparation of 2,4-dinitroimidazole which is an intermediate for insensitive meltcastable molecular explosive.
  • AIP Publishing. (2014). Model free isoconversional procedure for evaluating the effective activation energy values of thermally stimulated processes in dinitroimidazoles.[Link]

  • Novikov, S. S., Khmel'nitskii, L. I., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds. Semantic Scholar.[Link]

Sources

Exploratory

Whitepaper: Evaluating the Energetic Potential and Mechanistic Pathways of 2-Methyl-1,4-dinitro-1H-imidazole

Target Audience: Researchers, Materials Scientists, and Energetic/Pharmaceutical Development Professionals Document Type: In-Depth Technical Guide Strategic Context and Rationale The modern landscape of energetic materia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Energetic/Pharmaceutical Development Professionals Document Type: In-Depth Technical Guide

Strategic Context and Rationale

The modern landscape of energetic materials and advanced drug development relies heavily on the precise manipulation of nitrogen-rich heterocycles. In the realm of ordnance and propulsion, there is an urgent mandate to develop Insensitive Munitions (IM) and Low Vulnerability Ammunition (LOVA)—materials that deliver immense thermodynamic output yet remain inert to accidental stimuli such as shock, friction, or unintended thermal exposure[1].

While legacy nitramines like RDX and HMX offer high detonation velocities, their sensitivity profiles present logistical hazards. Imidazole-based energetic materials, particularly dinitroimidazoles, have emerged as highly promising candidates due to their extensive hydrogen-bonding networks, favorable heats of formation, and unique decomposition kinetics[2]. This guide provides an authoritative, deep-dive analysis into 2-methyl-1,4-dinitro-1H-imidazole (2-Me-1,4-DNI) (CAS: 19182-82-2)[3], detailing its structural causality, energetic properties, and the self-validating protocols required for its characterization.

Structural Causality & Synthesis Dynamics

The introduction of a methyl group at the C-2 position of the 1,4-dinitroimidazole ring fundamentally alters the molecule's electron density and steric environment. The 1,4-dinitro configuration is inherently metastable; the N-NO₂ bond is sensitive to hydrolysis and thermal stress, making its synthesis and handling a matter of precise chemical control[2].

Protocol 1: Synthesis of 2-Me-1,4-DNI via N-Nitration

Direct nitration of imidazoles is notoriously difficult due to the facile protonation of the basic nitrogen (pKa ~7), which deactivates the ring toward electrophilic aromatic substitution[2]. To circumvent this, we utilize a highly controlled N-nitration pathway.

  • Step 1: Precursor Selection. Begin with 2-methyl-4(5)-nitroimidazole.

    • Causality: Starting with the mono-nitro derivative ensures regioselectivity. Direct dinitration of 2-methylimidazole often yields unwanted polymeric byproducts due to the highly exothermic nature of the reaction.

  • Step 2: Nitrating Mixture Formulation. Chill acetic anhydride to 0°C. Slowly add fuming nitric acid (100%) dropwise.

    • Causality: Acetic anhydride acts as a critical water scavenger and dehydrating agent, forming acetyl nitrate in situ. This prevents the presence of free water, which would immediately hydrolyze the delicate N-NO₂ bond of the final product[2].

  • Step 3: Addition and Reaction. Introduce the precursor to the nitrating mixture while strictly maintaining the temperature below 5°C. Stir for 2 hours.

    • Causality: Strict thermal control prevents the premature thermal rearrangement of the 1,4-isomer into the more stable 2,4-isomer, a well-documented phenomenon in dinitroimidazoles at elevated temperatures[4].

  • Step 4: Quenching and Isolation. Pour the mixture over crushed ice. Filter the resulting precipitate and wash with cold distilled water until the filtrate is pH neutral.

  • Step 5: Structural Validation. Confirm the N-NO₂ structure via ¹H NMR and FT-IR (monitoring the distinct N-NO₂ asymmetric stretch at ~1640 cm⁻¹).

Energetic Properties & Performance Metrics

Dinitroimidazoles exhibit high density and excellent thermal stability. A defining characteristic of 1,4-DNI derivatives is their ability to undergo thermal rearrangement to C,C-dinitro isomers (e.g., 2,4-DNI) upon heating[4]. This rearrangement acts as an energetic "shock absorber," drastically reducing impact sensitivity while maintaining explosive power[4].

Quantitative Data: Comparative Energetic Properties

The following table synthesizes experimental and extrapolated data for dinitroimidazoles compared to the industry standard, RDX[4],[5],[2].

CompoundDensity (g/cm³)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition / Melting Peak (°C)
1,4-Dinitroimidazole ~1.65Insensitive[2]> 360~92 (Melts) / ~150 (Rearranges)[4]
2,4-Dinitroimidazole ~1.72> 40 (Low)[5]> 360 (Low)[5]~264–267 (Melting)[4]
2-Me-1,4-DNI ~1.60Insensitive> 360> 150
RDX (Reference) 1.827.5 (High)120 (High)210

*Values for 2-Me-1,4-DNI are extrapolated based on structural homology with 1,4-DNI and EXPLO5 predictive modeling principles[5].

Decomposition Kinetics: The Nitro-Nitrite Pathway

Understanding the exact mechanism of decomposition is paramount for predicting the shelf-life, stability, and detonation mechanics of 2-Me-1,4-DNI. Unlike traditional nitramines (RDX/HMX) which primarily decompose via simple N-NO₂ homolysis, multi-nitroimidazoles exhibit a unique dissociation channel[6].

  • Mechanistic Insight: Upon thermal or electronic excitation, the molecule descends through conical intersections to its ground state, triggering a nitro-to-nitrite (-NO₂ to -ONO) isomerization[6]. This is followed by the rapid elimination of nitric oxide (NO), yielding a rotationally cold (10–60 K) but vibrationally hot (1300–1600 K) NO product[6].

Decomposition N1 2-Me-1,4-DNI (Ground State) N2 Excitation (Thermal/UV) N1->N2 N3 Nitro-Nitrite Isomerization N2->N3 Dominant N4 N-NO2 Homolysis N2->N4 Competing N5 NO Elimination (Primary) N3->N5 N6 NO2 Elimination (Secondary) N4->N6

Fig 1. Competing decomposition pathways of 2-Me-1,4-DNI highlighting nitro-nitrite isomerization.

Self-Validating Experimental Workflows

In energetic materials research, a test is only as reliable as its internal controls. The following protocol outlines a self-validating system for characterizing the thermal and physical sensitivity of 2-Me-1,4-DNI.

Protocol 2: Thermal Profiling & Sensitivity Testing
  • Step 1: System Calibration (The Self-Validating Step). Before analyzing 2-Me-1,4-DNI, run a certified reference standard of RDX through the Differential Scanning Calorimeter (DSC) and BAM Drop Hammer.

    • Causality: If the RDX impact sensitivity deviates from the established 7.5 J baseline, the drop hammer's friction bearings are contaminated or misaligned, invalidating all subsequent data. This ensures absolute trustworthiness of the instrument state.

  • Step 2: Thermal Profiling (DSC/TGA). Load 1.0 mg of 2-Me-1,4-DNI into a vented aluminum pan. Heat from 25°C to 300°C at 5 K/min under a nitrogen atmosphere.

    • Causality: A vented pan prevents premature pressure-induced rupture, allowing the sensor to accurately capture the exothermic peak of the nitro-nitrite isomerization and subsequent thermal rearrangement without artifacting[5],[6].

  • Step 3: Impact Sensitivity Testing. Place 40 mm³ of the sample in the BAM drop hammer apparatus. Use the Bruceton up-and-down method starting from a 10 J drop energy.

  • Step 4: Friction Sensitivity Testing. Utilize a BAM friction tester, applying loads from 120 N up to 360 N.

    • Causality: 1,4-dinitroimidazoles generally exhibit friction sensitivities >360 N[5]; confirming this threshold ensures the material meets the strict criteria required for LOVA applications[1].

Workflow S1 Precursor Synthesis S2 N-Nitration (Ac2O/HNO3) S1->S2 S4 Thermal Analysis (DSC/TGA) S2->S4 S3 Internal Control (RDX Baseline) S3->S4 S5 Sensitivity Validation S4->S5

Fig 2. Self-validating energetic characterization workflow utilizing RDX as an internal baseline.

Conclusion

The compound 2-methyl-1,4-dinitro-1H-imidazole represents a fascinating intersection of synthetic challenge and energetic potential. By leveraging strict anhydrous N-nitration protocols and understanding its unique nitro-nitrite decomposition pathway, researchers can harness its metastable properties. Its ability to undergo thermal rearrangement positions it as a highly viable precursor or standalone candidate in the ongoing development of Insensitive Munitions (IM) and advanced energetic formulations.

Sources

Foundational

Biological Activity Screening of Novel Nitroimidazoles: A Technical Guide to Assays, Mechanisms, and Workflows

Introduction Nitroimidazoles represent a historically significant class of antimicrobials, long utilized in the treatment of anaerobic bacterial and parasitic infections. However, the development of novel bicyclic nitroi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroimidazoles represent a historically significant class of antimicrobials, long utilized in the treatment of anaerobic bacterial and parasitic infections. However, the development of novel bicyclic nitroimidazoles—most notably pretomanid (PA-824) and delamanid (OPC-67683)—has fundamentally revolutionized the therapeutic landscape for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis[1].

Unlike traditional antibiotics that directly inhibit cellular targets, these compounds are prodrugs requiring complex enzymatic activation. For researchers and drug development professionals, screening novel nitroimidazole derivatives requires a highly specialized assay architecture. Standard screening protocols are insufficient; one must deploy a self-validating system that accounts for the dual mechanism of action these drugs exhibit across different oxygen tensions[2].

Mechanistic Foundations: The Dual-Action Paradigm

To design an effective screening protocol, one must first understand the causality of nitroimidazole bioactivity. Both pretomanid and delamanid are reductively activated by the mycobacterial deazaflavin-dependent nitroreductase (Ddn). This enzyme relies on the reduced cofactor F420H2, which is continuously supplied by the action of glucose-6-phosphate dehydrogenase (Fgd1)[2].

Upon binding to Ddn, the nitroimidazole ring undergoes des-nitrification. This single activation event diverges into two distinct bactericidal pathways based on the environmental conditions of the host granuloma:

  • Aerobic Pathway (Normoxia): The activated des-nitro metabolites form adducts that inhibit the DprE1/DprE2 complex[3]. Specifically, DprE2 (decaprenylphosphoribose-2'-epimerase) has been identified as a direct molecular target, halting the synthesis of cell wall arabinogalactan and ketomycolates[3].

  • Anaerobic Pathway (Hypoxia): The reduction of the nitro group releases reactive nitrogen species (RNS), primarily nitric oxide (NO). In non-replicating, hypoxic bacilli, NO acts as a respiratory poison, targeting cytochrome oxidases in the electron-transport chain and causing lethal ATP depletion[1].

G Prodrug Bicyclic Nitroimidazole (Pretomanid/Delamanid) Ddn Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn Binds Fgd1 Fgd1 (Glucose-6-phosphate dehydrogenase) F420H2 F420H2 Cofactor (Reduced) Fgd1->F420H2 Reduces F420 F420 Cofactor (Oxidized) F420->F420H2 F420H2->Ddn Electron Donor Metabolites Des-nitro Metabolites Ddn->Metabolites Des-nitrification NO Reactive Nitrogen Species (NO release) Ddn->NO Generates Target2 DprE2 Inhibition (Aerobic Bactericidal) Metabolites->Target2 Adduct formation Target1 Respiratory Poisoning (Anaerobic Bactericidal) NO->Target1 ATP depletion

Caption: Ddn-Mediated Bioreductive Activation Pathway of Bicyclic Nitroimidazoles.

Strategic Assay Selection

Because of this dual mechanism, standard Minimum Inhibitory Concentration (MIC) assays—which only evaluate aerobic, actively replicating bacteria—are fundamentally inadequate for nitroimidazoles. A compound that shows moderate aerobic activity might possess exceptional anaerobic bactericidal properties[4]. Therefore, the screening strategy must employ orthogonal assays that mimic the physiological extremes of the infection site.

Quantitative Data: Comparative In Vitro Activity

The table below illustrates why dual-screening is critical. Notice how the structural shift from monocyclic to bicyclic architectures dramatically alters the efficacy profile across different oxygen states.

CompoundCore ArchitectureM. tb Aerobic MIC (µg/mL)M. tb Hypoxic MIC (µg/mL)Mutagenic Liability (Ames)
Metronidazole Monocyclic>32>32Positive
CGI 17341 Bicyclic0.060.12Positive
Pretomanid Bicyclic (Oxazine)0.15 - 0.250.6 - 1.2Negative
Delamanid Bicyclic (Oxazole)0.006 - 0.0240.1 - 0.3Negative

Detailed Experimental Protocols: The Self-Validating System

To ensure scientific integrity, every protocol must be designed to validate its own mechanistic assumptions internally.

Protocol 1: Resazurin Microtiter Assay (REMA) for Aerobic Screening

Causality of Design: Highly lipophilic novel nitroimidazoles often precipitate in aqueous culture media, creating false-positive turbidity readings in standard optical density (OD600) assays. REMA circumvents this by utilizing resazurin, a redox indicator dye. Viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin, providing a direct, interference-free readout of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 0.4–0.8). Dilute to a final concentration of 105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the novel nitroimidazoles (range: 100 µg/mL to 0.01 µg/mL).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C under normal atmospheric conditions for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm) or assess colorimetric change visually.

Self-Validating Controls: To ensure the assay specifically captures Ddn-mediated activity, include a ddn-knockout M. tuberculosis mutant strain alongside the wild-type. If the novel compound utilizes the canonical nitroimidazole pathway, its MIC against the ddn-mutant must shift by >100-fold compared to the wild-type[2]. Include Isoniazid as a positive control for aerobic cell-wall inhibition.

Protocol 2: Low Oxygen Recovery Assay (LORA) for Hypoxic Screening

Causality of Design: To screen for respiratory poisoning, bacteria must be forced into a non-replicating state. The Wayne model of hypoxia achieves this by slowly depleting oxygen in sealed cultures. Because non-replicating cells do not rapidly reduce resazurin, LORA utilizes a recombinant M. tuberculosis strain expressing firefly luciferase. Luminescence is strictly ATP-dependent; thus, it accurately quantifies viable bacilli recovering from hypoxia after drug exposure.

Step-by-Step Methodology:

  • Hypoxic Adaptation: Culture the luciferase-expressing M. tuberculosis strain in sealed tubes with a controlled headspace ratio (0.5) for 14 days, allowing gradual oxygen depletion and adaptation to the non-replicating state.

  • Anaerobic Drug Exposure: Transfer the adapted cultures to 96-well plates containing serially diluted nitroimidazoles. This step must be performed in an anaerobic chamber (<0.1% O2​ ).

  • Incubation: Incubate the plates anaerobically at 37°C for 10 days.

  • Aerobic Recovery: Transfer the plates to a standard aerobic incubator for 28 hours to allow surviving bacilli to recover and generate ATP.

  • Luminescence Readout: Add luciferin substrate and immediately measure luminescence (Relative Light Units, RLU). The MIC is defined as the concentration resulting in a 90% reduction in RLU compared to drug-free controls.

Self-Validating Controls: Include Metronidazole (active only anaerobically against certain strains) and Isoniazid (inactive against non-replicating cells). A valid hypoxic assay will show high tolerance to Isoniazid (MIC > 10 µg/mL), confirming the bacteria were successfully held in a non-replicating state.

Structure-Activity Relationship (SAR) & Toxicity Workflows

The presence of the nitro group is a double-edged sword. While essential for bio-activation, it is historically associated with severe genotoxicity and mutagenicity, as seen in early monocyclic compounds[5]. The structural evolution to bicyclic architectures (e.g., adding an oxazine or oxazole ring) sterically hinders off-target mammalian nitroreduction while maintaining high affinity for mycobacterial Ddn[4].

Therefore, any high-throughput screening of novel nitroimidazoles must integrate the Ames test (Salmonella/microsome mutagenicity assay) immediately following primary efficacy screening[5]. Compounds exhibiting positive Ames results should be deprioritized immediately, regardless of their antitubercular potency, to prevent late-stage clinical failure.

Workflow cluster_0 Primary Phenotypic Screening cluster_1 Toxicity & SAR Profiling Library Novel Bicyclic Nitroimidazoles (Compound Library) Aerobic Aerobic REMA Assay (Normoxic MIC) Library->Aerobic Anaerobic Hypoxic LORA Assay (Anaerobic MIC) Library->Anaerobic Cytotox Mammalian Cytotoxicity (HepG2 / Vero cells) Aerobic->Cytotox Anaerobic->Cytotox Ames Mutagenicity Screen (Ames Test) Cytotox->Ames Hit Hit Compound Selection (High Efficacy, Low Toxicity) Ames->Hit InVivo In Vivo Efficacy (Murine Infection Models) Hit->InVivo

Caption: High-Throughput Nitroimidazole Screening and Validation Workflow.

References

  • Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering. PLOS Pathogens. URL:[Link]

  • Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy. URL:[Link]

  • DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid. Nature Communications. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Nitration of 2-methyl-4-nitroimidazole procedure

An Application Note and Protocol for the Synthesis of 2-Methyl-4,5-dinitroimidazole via Nitration of 2-Methyl-4-nitroimidazole Abstract This document provides a comprehensive guide for the nitration of 2-methyl-4-nitroim...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-4,5-dinitroimidazole via Nitration of 2-Methyl-4-nitroimidazole

Abstract

This document provides a comprehensive guide for the nitration of 2-methyl-4-nitroimidazole to synthesize 2-methyl-4,5-dinitroimidazole, a compound of significant interest in medicinal chemistry and drug development. The protocol details a robust procedure using a mixed-acid (sulfuric and nitric acid) approach, emphasizing the critical safety measures, mechanistic rationale, and procedural details necessary for a successful and safe synthesis. This guide is intended for trained researchers and scientists in a controlled laboratory environment.

Introduction and Scientific Context

Nitroimidazole derivatives are a cornerstone in the development of antimicrobial and antiprotozoal agents.[1][2][3] The introduction of a second nitro group onto the imidazole scaffold, specifically converting 2-methyl-4-nitroimidazole to 2-methyl-4,5-dinitroimidazole, can significantly modulate the compound's electronic properties and biological activity. However, this transformation presents a considerable synthetic challenge. The imidazole ring is already deactivated by the electron-withdrawing nature of the existing nitro group, necessitating forcing conditions for a second electrophilic substitution.

The classical and most effective method for this conversion is through electrophilic aromatic substitution using a potent nitrating mixture of concentrated nitric and sulfuric acids.[1][4] This application note provides a detailed protocol for this procedure, grounded in an understanding of the reaction mechanism and a paramount focus on laboratory safety.

Mechanistic Rationale: The Chemistry of Nitration

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the generation of a sufficiently powerful electrophile to overcome the deactivated nature of the 2-methyl-4-nitroimidazole ring.

Pillar of Expertise: Why Mixed Acid? Concentrated nitric acid alone is generally not a potent enough electrophile for this reaction. Sulfuric acid serves as a catalyst, protonating the nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in this reaction.[5][6] The deactivating effect of the first nitro group and the imidazole nitrogen atoms requires the high concentration of the nitronium ion that only a strong mixed-acid system can provide.

The reaction proceeds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the imidazole ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the imidazole ring.[5][6]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O Substrate 2-Methyl-4-nitroimidazole NO2_plus->Substrate Attacks Substrate H2O H₂O SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex + NO₂⁺ Product 2-Methyl-4,5-dinitroimidazole SigmaComplex->Product - H⁺ (via HSO₄⁻) G cluster_setup 1. Setup & Cooling cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Assemble 3-neck flask, thermometer, dropping funnel B Add H₂SO₄ to flask A->B C Cool flask to < 5 °C in ice-salt bath B->C D Slowly add HNO₃ to H₂SO₄ (Keep T < 10 °C) C->D E Add 2-methyl-4-nitroimidazole in portions (Keep T < 15 °C) D->E F Warm to RT, then heat to 60-65 °C for 2-3h E->F G Cool reaction mixture F->G H Slowly pour mixture onto crushed ice G->H I Filter crude product H->I J Wash with cold H₂O I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L M Confirm structure via NMR, MS, M.P. L->M

Caption: Experimental workflow for the nitration protocol.

References

  • Benchchem. Application Notes and Protocols: 5-Chloro-1-methylimidazole Nitrate as a Nitrating Agent in Pharmaceutical Synthesis.
  • Tomsk State University Research Library. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (2014).
  • Khabnadideh, S., et al. DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (2008).
  • Lian, P., et al. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials. (2023).
  • ResearchGate. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (2014). Available from: [Link]

  • Novikov, S. S., et al. Nitration of imidazoles with various nitrating agents. Russian Chemical Bulletin. (1970). Available from: [Link]

  • Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. (2011). Available from: [Link]

  • Chemistry Learner. Nitration: Definition, Reaction, Examples, and Mechanism. (2022). Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Available from: [Link]

Sources

Application

Application Note: Synthesis, Rearrangement, and Energetic Characterization of 2-Methyl-1,4-dinitro-1H-imidazole

Introduction & Scientific Context In the continuous development of High-Energy-Density Materials (HEDMs), imidazole derivatives have emerged as superior scaffolds due to their high nitrogen content, inherent thermal stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the continuous development of High-Energy-Density Materials (HEDMs), imidazole derivatives have emerged as superior scaffolds due to their high nitrogen content, inherent thermal stability, and highly tunable energetic properties. Within this class, 2-methyl-1,4-dinitro-1H-imidazole (2-Me-1,4-DNI) occupies a unique and highly specialized role.

Unlike traditional melt-cast explosives, 2-Me-1,4-DNI is primarily utilized in ordnance research as a highly reactive energetic intermediate. Due to the lability of its N-nitro group, it is susceptible to ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) reactivity[1]. More importantly for energetic applications, it undergoes a facile thermal rearrangement to yield 2-methyl-4,5-dinitroimidazole (2-Me-4,5-DNI)—a thermodynamically stable, exceptionally powerful explosive characterized by a crystal density of 1.96 g/cm³ and a detonation velocity of 9,516 m/s[2].

This application note details the causality-driven protocols for synthesizing 2-Me-1,4-DNI, executing its thermal rearrangement safely, and validating the final HEDM for formulation viability.

Physicochemical & Energetic Profiling

Understanding the thermodynamic driving force behind the application of 2-Me-1,4-DNI requires comparing its kinetic state with its rearranged thermodynamic product. The N–NO₂ bond in 1,4-dinitroimidazoles is energetically weaker than the C–NO₂ bond, driving the thermal migration to achieve a more favorable electrostatic profile and restore full aromatic conjugation[3].

Property2-Methyl-1,4-dinitro-1H-imidazole2-Methyl-4,5-dinitroimidazole2,4,6-Trinitrotoluene (TNT)
Role in Research Energetic Precursor / IntermediateHigh-Energy-Density MaterialStandard Baseline Explosive
Molecular Formula C₄H₄N₄O₄C₄H₄N₄O₄C₇H₅N₃O₆
Crystal Density (g/cm³) ~1.71 (Estimated)1.96[2]1.65[4]
Detonation Velocity (m/s) ~7,200 (Estimated)9,516[2]6,950[4]
Detonation Pressure (GPa) ~21.0 (Estimated)42.2[2]19.0[4]
Impact Sensitivity (h₅₀, cm) Highly Sensitive (< 10.0)13.0[2]15.0
Chemical Stability Labile (ANRORC reactive)[1]Highly Stable[3]Highly Stable

Data Insight: The rearranged product (2-Me-4,5-DNI) exhibits performance metrics that rival or exceed those of advanced nitramines like HMX and RDX, validating the critical need for its 1,4-DNI precursor.

Mechanistic Pathway: Synthesis and Rearrangement

The conversion of the commercially available 2-methyl-4-nitroimidazole to the final HEDM is a precision two-step process governed by strict thermal control.

G Node1 2-Methyl-4-nitroimidazole (Precursor) Node2 N-Nitration (HNO3 / Ac2O) Node1->Node2 Node3 2-Methyl-1,4-dinitroimidazole (Kinetic Intermediate) Node2->Node3 Electrophilic Attack Node4 Thermal Rearrangement (Reflux, 110°C) Node3->Node4 Node5 2-Methyl-4,5-dinitroimidazole (Thermodynamic HEDM) Node4->Node5 Nitro Migration

Workflow of the synthesis and thermal rearrangement of 2-Me-1,4-DNI into a stable HEDM.

Experimental Protocols

⚠️ CRITICAL SAFETY WARNING: All procedures involving polynitroimidazoles must be conducted behind a certified blast shield using grounded, static-free equipment. 2-Me-1,4-DNI is a primary-level energetic material highly sensitive to friction, impact, and sudden thermal shock.

Protocol A: Synthesis of 2-Methyl-1,4-dinitro-1H-imidazole (Kinetic Product)

Objective: To achieve selective N-nitration without triggering premature thermal rearrangement or oxidative ring cleavage.

  • Solvent & Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, add 50 mL of acetic anhydride. Cool the flask to 0°C using an ice-salt bath.

  • Nitrating Agent Generation: Slowly add 15 mL of fuming nitric acid (100% HNO₃) dropwise over 30 minutes.

    • Causality: Acetic anhydride reacts with HNO₃ to form acetyl nitrate in situ. This acts as a highly effective, regioselective N-nitrating agent that is milder than mixed sulfuric/nitric acid, preventing unwanted C-nitration or ring degradation. The internal temperature must strictly remain below 5°C to prevent the explosive byproduct formation of tetranitromethane.

  • Substrate Addition: Add 10 g of 2-methyl-4-nitroimidazole in small, controlled portions over 45 minutes. Maintain the internal temperature below 15°C.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at 20°C for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the starting material validates the end of the kinetic phase.

  • Quenching & Isolation: Pour the reaction mixture over 200 g of crushed ice. The kinetic product, 2-Me-1,4-DNI, will precipitate as a pale solid. Filter, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum at room temperature. Do not apply heat during drying.

Protocol B: Thermal Rearrangement to 2-Methyl-4,5-dinitroimidazole

Objective: To thermally drive the N–NO₂ to C–NO₂ migration safely, yielding the target HEDM.

  • Solvent Selection: Suspend 5 g of dry 2-Me-1,4-DNI in 50 mL of chlorobenzene or toluene.

    • Causality: An inert, high-boiling solvent is absolutely critical. It acts as a thermal heat sink to absorb the sudden exothermic energy released during the [1,5]-nitro migration, preventing a localized thermal runaway and potential detonation.

  • Reflux: Heat the suspension to reflux (~110°C for toluene) for 4 hours. The solid will dissolve, and the solution will darken as the rearrangement progresses.

  • Crystallization: Allow the solution to cool slowly to room temperature. The thermodynamic product, 2-Me-4,5-DNI, will crystallize out of the solution.

  • Validation: Filter and wash the crystals with cold hexanes. Verify the structure via ¹³C NMR. The successful rearrangement is self-validated by the absence of the highly deshielded N–NO₂ signal and the appearance of the distinctive C5–NO₂ carbon shift.

Formulation and Sensitivity Testing

Once 2-Me-4,5-DNI is synthesized from the 1,4-DNI precursor, it must be evaluated for formulation viability before scale-up.

  • Impact Sensitivity (BAM Fall Hammer): Conduct standard drop-weight testing. Pure 2-Me-4,5-DNI exhibits an h₅₀ of 13 cm[2].

    • Self-Validating Purity Check: If the batch shows higher sensitivity (e.g., detonates at < 10 cm), it indicates residual 2-Me-1,4-DNI impurity, which acts as a dangerous sensitizer. The batch must be immediately recrystallized.

  • Melt-Cast Viability: Due to its high thermal stability, 2-Me-4,5-DNI can be co-melted with TNT or utilized in polymer-bonded explosives (PBXs). Incorporating this compound drastically increases the detonation velocity and pressure of the formulation without proportionally increasing the friction sensitivity.

References

  • Origins of the ANRORC reactivity in nitroimidazole derivatives Source: RSC Advances (RSC Publishing) URL:[Link]

  • 2-Methyl-4,5-dinitroimidazole Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr Journals) URL:[Link]

  • Properties and Promise of Catenated Nitrogen Systems As High-Energy-Density Materials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 2-Methyl-4,5-dinitroimidazole (Energetic Properties & Sensitivity) Source: ResearchGate (Aggregated Data from Acta Crystallographica) URL:[Link]

Sources

Method

Application Note: 1H and 13C NMR Characterization of 2-Methyl-1,4-dinitro-1H-imidazole

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.

Scientific Rationale & Mechanistic Insights

2-Methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2) is a critical highly functionalized heterocyclic intermediate used in the synthesis of radiosensitizers, energetic materials, and antiprotozoal drugs such as Ornidazole[1]. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its unique electronic environment and chemical lability.

The Causality of Chemical Lability

The defining structural feature of 2-methyl-1,4-dinitro-1H-imidazole is the presence of an N -nitro group at the 1-position. The N1–NO2 bond is highly electron-deficient and sterically strained, making it susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of trace water and protic solvents, the N1–NO2 bond can hydrolyze, releasing nitric acid and reverting the molecule to 2-methyl-4-nitroimidazole.

  • Thermal Rearrangement: Under thermal stress, 1,4-dinitroimidazoles can undergo a radical or concerted rearrangement to form the more thermodynamically stable C -nitro isomers (e.g., 4,5-dinitroimidazole derivatives)[2].

Because of these pathways, anhydrous conditions and ambient-temperature acquisitions are absolute prerequisites for accurate NMR characterization.

A Self-Validating Analytical System

To ensure trustworthiness in your synthesis or procurement, the 1H NMR spectrum acts as a self-validating system for regiochemistry. If the compound has thermally rearranged to 2-methyl-4,5-dinitroimidazole, the molecule will possess no aromatic ring protons (C2 has a methyl, C4 has NO2, C5 has NO2). Therefore, the presence of a highly deshielded 1H singlet at ~8.50 ppm (the C5 proton) is the definitive, internal proof that the 1,4-dinitro regiochemistry remains intact.

Furthermore, the N1-NO2 group highly activates the C5 position toward nucleophilic attack. When exposed to amines (e.g., anilines), the molecule undergoes an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism[3]. NMR is the primary tool for monitoring this transformation by tracking the disappearance of the diagnostic C5 proton.

Mandatory Visualization: ANRORC Pathway & NMR Monitoring

The following diagram illustrates the ANRORC transformation pathway of 2-methyl-1,4-dinitro-1H-imidazole and highlights the critical stages where NMR monitoring is deployed to verify structural integrity and isomer purity.

ANRORC_Mechanism A 2-Methyl-1,4-dinitro-1H-imidazole (Starting Material) B Nucleophilic Attack at C(5) (Amine Addition) A->B Aniline derivative E 1H/13C NMR Monitoring (Isomer & Purity Check) A->E C Ring Opening (Transient Intermediate) B->C C(5)-C(4) bond distortion D Ring Closure (ANRORC Product) C->D Rearrangement D->E

Fig 1: ANRORC mechanism of 2-methyl-1,4-dinitro-1H-imidazole and NMR monitoring points.

Experimental Protocol

Sample Preparation

Caution: 2-Methyl-1,4-dinitro-1H-imidazole is a potential energetic material. Handle with appropriate PPE and avoid static discharge or excessive friction.

  • Solvent Selection: Use strictly anhydrous DMSO- d6​ (100% atom D) stored over molecular sieves. Protic solvents (like Methanol- d4​ ) or wet solvents will induce hydrolysis of the N -nitro group.

  • Weighing: Transfer 15–20 mg of the analyte into a clean, dry glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Swirl gently until complete dissolution is achieved. Do not sonicate with heat.

  • Transfer: Transfer the homogenous solution into a high-precision 5 mm NMR tube. Cap tightly to prevent atmospheric moisture ingress.

Instrument Setup & Acquisition (400 MHz / 600 MHz)
  • Tuning & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients to achieve a TMS line width of < 1.0 Hz.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Relaxation Delay (D1): 2.0 seconds. (Sufficient for proton relaxation).

    • Number of Scans (NS): 16.

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).

    • Relaxation Delay (D1): 3.0 seconds. Crucial Step: The molecule contains three quaternary carbons (C2, C4, and the nitro groups). These lack attached protons and rely on dipole-dipole relaxation, which is inherently slow. A short D1 will result in missing or non-integrable quaternary peaks.

    • Number of Scans (NS): 512 to 1024 (depending on concentration).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment of the imidazole ring.

Table 1: 1H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionNominal Shift (ppm)MultiplicityIntegrationAssignment Rationale & Causality
C5-H 8.50 – 8.65Singlet (s)1HHighly deshielded by the strong inductive and anisotropic effects of the adjacent N1-NO2 and C4-NO2 groups. Its presence confirms the 1,4-dinitro isomer.
C2-CH3 2.65 – 2.80Singlet (s)3HDeshielded relative to standard alkyl groups due to the electron-withdrawing nature of the N1-NO2 group and the aromatic ring current.
Table 2: 13C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionNominal Shift (ppm)Carbon TypeAssignment Rationale & Causality
C2 148.0 – 150.0Quaternary (C)Furthest downfield ring carbon due to dual bonding to nitrogen atoms (N1, N3) and the methyl substitution.
C4 142.0 – 144.0Quaternary (C)Strongly deshielded by the directly attached nitro (-NO2) group.
C5 123.0 – 125.0Methine (CH)Aromatic carbon; relatively upfield compared to C2 and C4, but deshielded by the neighboring nitro groups.
C2-CH3 13.5 – 15.0Primary (CH3)Typical chemical shift for an alkyl group attached to an aromatic heterocycle.

Sources

Application

Application Note: Handling, Safety, and Synthesis Protocols for Dinitroimidazole Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Applications: Oncology (Hypoxic Radiosensitizers), Energetic Materials (High-Density Explosives) Introduction and Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Applications: Oncology (Hypoxic Radiosensitizers), Energetic Materials (High-Density Explosives)

Introduction and Mechanistic Causality

Dinitroimidazoles—most notably 2,4-dinitroimidazole (2,4-DNI) and its precursor 1,4-dinitroimidazole (1,4-DNI) —occupy a unique intersection between pharmaceutical drug development and the synthesis of high-density energetic materials[1]. Their dual utility is fundamentally driven by the high electron affinity and energy density imparted by the dual nitro substitutions on the imidazole ring.

The Causality of Radiosensitization and Toxicity

In oncology, dinitroimidazoles act as potent hypoxic cell radiosensitizers. The mechanism relies on the electron-withdrawing nature of the nitro groups, which allows the molecule to act as a fail-safe electron acceptor in the oxygen-depleted tumor microenvironment, thereby stabilizing radiation-induced DNA radicals[2]. However, this exact bioreductive property is the root cause of their dose-limiting toxicity. The reduction of the nitro groups leads to a severe depletion of non-protein thiols (NPSH), primarily intracellular glutathione[2][3]. This thiol depletion disrupts cellular redox homeostasis, directly causing the severe sensoric polyneuropathy observed in clinical applications[4]. Furthermore, highly substituted derivatives like 1-methyl-2,4,5-trinitroimidazole (MTNI) exhibit extreme aquatic toxicity and are potent mutagens (Ames positive) and skin sensitizers[5].

The Causality of Energetic Instability

From an energetics perspective, the high oxygen balance of the dinitro-framework makes these compounds powerful secondary explosives. 2,4-DNI exhibits shock initiation characteristics similar to triaminotrinitrobenzene (TATB) but reacts faster, transitioning to full detonation at shock pressures above 4–6 GPa[6]. While 2,4-DNI is considered a relatively insensitive explosive, its precursor, 1,4-DNI, is highly sensitive to impact and friction, posing severe handling risks[7].

Mechanistic Visualization

G cluster_0 Radiosensitization & Toxicity Pathway cluster_1 Energetic Activation Pathway DNI Dinitroimidazole (e.g., 2,4-DNI) Hypoxia Hypoxic Tumor Microenvironment DNI->Hypoxia Pharmacological Use Shock Mechanical Shock / Friction DNI->Shock Handling Hazard Reduction Bioreduction of Nitro Groups Hypoxia->Reduction Thiol Depletion of NPSH (Glutathione) Reduction->Thiol Off-target Effect Sens DNA Radical Stabilization Reduction->Sens Therapeutic Effect Tox Neurotoxicity (Polyneuropathy) Thiol->Tox Dose-limiting Toxicity Decomp Exothermic Decomposition Shock->Decomp Det Detonation (>4 GPa) Decomp->Det

Fig 1: Dual-pathway logic of Dinitroimidazoles illustrating pharmacological toxicity and explosive hazards.

Physicochemical and Hazard Profiling

To ensure safe handling, it is critical to understand the comparative hazard profiles of the imidazole derivatives. The following table synthesizes their quantitative safety data.

CompoundDensity (g/cm³)Energetic SensitivityKey GHS HazardsPrimary Application
1,4-Dinitroimidazole ~1.65High (Impact/Friction sensitive)H302, H315, H319, H335Synthesis Intermediate[7]
2,4-Dinitroimidazole ~1.78Moderate (Detonates >6 GPa)H302, H315, H319, H335Radiosensitizer / Explosive[6][8]
MTNI ~1.82Moderate (Melt-castable)Mutagenic, Aquatic ToxicityHigh-Density Energetics[5]

Self-Validating Safety Protocols

Because dinitroimidazoles are both toxic and explosive, standard laboratory safety is insufficient. The following protocols are designed as self-validating systems —meaning the procedure inherently forces the operator to verify safety conditions before proceeding to the next step.

Engineering Controls and PPE
  • Anti-Static Environment: All handling of dry 1,4-DNI or 2,4-DNI powders must occur on grounded, conductive mats using anti-static spatulas (e.g., conductive Teflon or wood). Validation Checkpoint: Grounding alarms must show a green indicator before opening the desiccator.

  • Blast Mitigation: Synthesis involving nitration mixtures must be conducted behind a 1/2-inch Lexan blast shield.

  • Toxicity Protection: Due to the mutagenic and skin-sensitizing properties of these compounds[5], operators must wear double-layered nitrile gloves, a fitted N95 or P100 particulate respirator, and a disposable Tyvek sleeve cover.

The "Wetted Solid" Mandate

Dry dinitroimidazoles are highly susceptible to friction-induced ignition. Therefore, whenever possible, the compounds should be handled as wetted solids.

  • Protocol: Maintain the compound with at least 5% (by mass) of an inert solvent (e.g., water or the solvent used for thermal rearrangement)[9].

  • Validation Checkpoint: Weigh the storage vial weekly. If the mass drops below the calculated wetted-mass threshold, re-wet the solid immediately before any physical manipulation.

Experimental Workflow: Safe Synthesis of 2,4-Dinitroimidazole

Direct nitration of the imidazole ring at the 2-position is chemically unfavorable under standard acidic conditions[7]. Therefore, 2,4-DNI is synthesized via a two-step process: the nitration of 4-nitroimidazole to the highly sensitive 1,4-DNI, followed by a thermally driven rearrangement to the more stable 2,4-DNI[7][9].

Workflow Start 4-Nitroimidazole Nitration Nitration (HNO3/H2SO4) Temp: 65-110°C Start->Nitration Dissolve fully Inter 1,4-Dinitroimidazole (Shock Sensitive!) Nitration->Inter Quench & Extract Rearrange Thermal Rearrangement 120-130°C in Chlorobenzene Inter->Rearrange Transfer as wetted solid Product 2,4-Dinitroimidazole (Less Sensitive) Rearrange->Product Crystallization

Fig 2: Step-by-step synthetic workflow for the safe production of 2,4-Dinitroimidazole.

Step-by-Step Methodology

Step 1: Nitration to 1,4-Dinitroimidazole

  • Preparation: Dissolve 4-nitroimidazole in concentrated sulfuric acid. Validation Checkpoint: Ensure complete dissolution. If the temperature is below 65°C, the reaction rate will stall, leading to a dangerous accumulation of unreacted nitric acid[9].

  • Addition: Warm the solution to 70–90°C. Add concentrated nitric acid dropwise using an automated syringe pump to prevent thermal runaway.

  • Quenching: Quench the reaction mixture by pouring it over crushed ice. Extract the precipitating 1,4-DNI immediately.

  • Critical Safety Step: Do not dry the 1,4-DNI completely. It is highly impact-sensitive[7]. Leave it wetted with residual extraction solvent for the next step.

Step 2: Thermal Rearrangement to 2,4-Dinitroimidazole

  • Setup: Transfer the wetted 1,4-DNI into a round-bottom flask containing chlorobenzene.

  • Reflux: Heat the mixture to 120–130°C under reflux[9]. The choice of chlorobenzene is deliberate; its boiling point (~131°C) acts as a physical temperature ceiling, preventing the mixture from reaching the auto-ignition/decomposition temperature of the energetic materials.

  • Isolation: Allow the mixture to cool slowly to room temperature. The 2,4-DNI will crystallize out of the solution.

  • Validation Checkpoint: Perform a micro-scale Differential Scanning Calorimetry (DSC) test on a 1 mg sample of the crystallized product to verify the absence of low-temperature exothermic decomposition peaks before bulk storage.

References

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - National Institutes of Health (NIH) - 2

  • Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - National Institutes of Health (NIH) - 3

  • Initial clinical experience with the radiosensitizing nitroimidazole Ro 07-0582 - National Institutes of Health (NIH) - 4

  • CAS 5213-49-0: 2,4-Dinitroimidazole - CymitQuimica - 1

  • 2,4-Dinitroimidazole | C3H2N4O4 | CID 21275 - PubChem (NIH) - 8

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents (US8558005B2) - 9

  • Tiered In Vitro Toxicity Testing of the Novel Energetic 1-methyl-2,4,5-trinitroimidazole (MTNI) - Defense Technical Information Center (DTIC) - 5

  • 1,4-Dinitro-1H-imidazoles - ARKAT USA - 7

  • Shock initiation of 2,4-dinitroimidazole (2,4-DNI) - UNT Digital Library - 6

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Methyl-Nitroimidazole Scaffolds in the Synthesis of Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum activity. The 2-methyl-nitroimidazole scaffold, a core component of established drugs like metronidazole and secnidazole, presents a fertile ground for the development of next-generation antimicrobial agents. This document provides an in-depth guide to the synthesis, and evaluation of new antimicrobial candidates derived from 2-methyl-5-nitroimidazoles. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a framework for assessing the biological activity of these novel compounds. While the specific use of 2-methyl-1,4-dinitro-1H-imidazole as a direct precursor is limited in publicly available research, likely due to its potential instability, this guide focuses on the more prevalent and well-documented strategies involving the modification of readily available 2-methyl-5-nitroimidazole derivatives.

The 2-Methyl-Nitroimidazole Pharmacophore: A Foundation for Antimicrobial Activity

The antimicrobial efficacy of the nitroimidazole class is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[1][2] This functional group is not inherently toxic but serves as a prodrug that is selectively activated within anaerobic or microaerophilic microorganisms.[3]

Mechanism of Action: Reductive Activation and DNA Damage

The prevailing mechanism of action involves the reduction of the nitro group by low-redox-potential electron transport proteins, such as ferredoxin, found in anaerobic bacteria and some protozoa. This reduction generates a series of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals.[3] These reactive species are non-specific in their cellular targets but are known to cause significant damage to microbial DNA, leading to strand breakage and ultimately, cell death. The selectivity for anaerobic organisms is a key advantage, as the high oxygen tension in mammalian cells re-oxidizes the nitro group, preventing the formation of these toxic intermediates.

Nitroimidazole_Prodrug Nitroimidazole_Prodrug Anaerobic_Microorganism Anaerobic_Microorganism Nitroimidazole_Prodrug->Anaerobic_Microorganism Uptake Nitroreductase Nitroreductase Anaerobic_Microorganism->Nitroreductase Enzymatic Reduction Reactive_Nitro_Intermediates Reactive_Nitro_Intermediates Nitroreductase->Reactive_Nitro_Intermediates Generation of DNA_Damage DNA_Damage Reactive_Nitro_Intermediates->DNA_Damage Induces Cell_Death Cell_Death DNA_Damage->Cell_Death Leads to

Figure 1: Reductive activation pathway of nitroimidazole prodrugs.

Structure-Activity Relationship (SAR): Key Considerations

Decades of research have illuminated several key structural features that govern the antimicrobial activity of 2-methyl-nitroimidazole derivatives:

  • The Nitro Group: Its presence at the 5-position is paramount for activity. Shifting it to other positions on the imidazole ring can drastically alter or diminish its antimicrobial effects.

  • The 2-Methyl Group: This group is important for maintaining a favorable reduction potential of the nitro group and contributes to the overall efficacy.

  • The N-1 Substituent: The side chain at the N-1 position is a primary site for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Variations in this substituent can influence solubility, metabolic stability, and tissue penetration.[1]

Synthetic Strategies for Novel 2-Methyl-5-Nitroimidazole Derivatives

The hydroxyl group of readily available starting materials like metronidazole and secnidazole offers a versatile handle for a variety of chemical transformations.[1][2]

Esterification of the N-1 Side Chain

A straightforward approach to generating a library of new derivatives is through the esterification of the terminal hydroxyl group. This can be achieved by reacting the starting material with various acid chlorides or anhydrides in the presence of a base, such as pyridine.[4]

Protocol 2.1: Synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl p-nitrobenzoate

  • Materials: Secnidazole, p-nitrobenzoyl chloride, pyridine, 2% sodium hydrogen carbonate solution, methanol.

  • Procedure:

    • In a clean, dry beaker, dissolve secnidazole in a minimal amount of pyridine.

    • Slowly add p-nitrobenzoyl chloride to the solution while stirring. The reaction is exothermic and the beaker should be cooled in an ice bath as needed.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Add 10-15 mL of 2% sodium hydrogen carbonate solution to the reaction mixture to neutralize excess acid and precipitate the product.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from hot methanol to obtain yellow crystals.[4]

Synthesis of 1,3,4-Oxadiazole Derivatives

The introduction of a 1,3,4-oxadiazole moiety can enhance the antimicrobial activity of the parent nitroimidazole. This multi-step synthesis typically involves the conversion of the starting material to a hydrazide, followed by cyclization.[5]

Protocol 2.2: Synthesis of 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(substituted)-1,3,4-oxadiazoles

This protocol is a generalized representation of a multi-step synthesis.

  • Step 1: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide:

    • React 2-methyl-5-nitroimidazole with ethyl chloroacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield the corresponding ester.

    • Treat the resulting ester with hydrazine hydrate in a protic solvent like methanol and reflux to form the hydrazide.

  • Step 2: Synthesis of the 1,3,4-Oxadiazole Ring:

    • The acetohydrazide intermediate can be cyclized with various reagents to form the oxadiazole ring. For example, reaction with a substituted benzoic acid in the presence of a dehydrating agent like POCl3.[5]

cluster_0 Synthesis of Oxadiazole Derivatives Metronidazole Metronidazole Intermediate_A 2-chloro-1-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one Metronidazole->Intermediate_A Reaction with Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_A Intermediate_B 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide Intermediate_A->Intermediate_B Reaction with Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Intermediate_B Final_Product 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(substituted)-1,3,4-oxadiazole Intermediate_B->Final_Product Cyclization with Substituted_aromatic_acid Substituted_aromatic_acid Substituted_aromatic_acid->Final_Product POCl3 POCl3 POCl3->Final_Product Dehydration

Figure 2: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Evaluation of Antimicrobial Activity

Once novel derivatives have been synthesized and characterized, their antimicrobial efficacy must be determined. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Broth Microdilution Method

This is a widely used and standardized method for determining MIC values.[7][8]

Protocol 3.1: Broth Microdilution Assay

  • Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth), standardized microbial inoculum (0.5 McFarland standard), stock solutions of test compounds and control antibiotics, sterile diluent (e.g., DMSO).[8]

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare a microbial inoculum suspension in sterile broth, adjusted to a 0.5 McFarland standard.

    • Add a standardized volume of the inoculum to each well (except for a sterility control well).

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Protocol 3.2: Agar Well Diffusion Assay

  • Materials: Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar), sterile swabs, standardized microbial inoculum (0.5 McFarland standard), sterile cork borer, stock solutions of test compounds.

  • Procedure:

    • Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the surface of the agar plate.

    • Use a sterile cork borer to create uniform wells in the agar.

    • Pipette a fixed volume of the test compound solution into each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of Novel Nitroimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized nitroimidazole-triazole hybrids against various microbial strains.[9]

CompoundS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
7a 6.253.1256.2512.5
7b 3.1256.253.1256.25
10d 6.253.1256.2525
9 >50>50>503.125
Ciprofloxacin 6.256.253.125-
Cycloheximide ---3.125

Data extracted from Al-Warhi, T., et al. (2026).[9]

Causality in Experimental Design: Rationale Behind Methodological Choices

  • Choice of Solvents: The selection of a solvent is critical for reaction success. For instance, in the synthesis of metronidazole tosylate, dry dichloromethane (DCM) is used as it is an aprotic solvent that effectively dissolves the reactants without interfering with the reaction mechanism.[10] In contrast, protic solvents like ethanol are often used in reactions involving hydrazine hydrate, as they can facilitate proton transfer steps.[11][12]

  • Use of Catalysts: In the synthesis of carboxylate analogues of metronidazole, 4-dimethylaminopyridine (DMAP) is used as a catalyst. DMAP is a highly effective acylation catalyst that accelerates the reaction between the alcohol and the acid chloride.[10]

  • Temperature Control: Many reactions, such as the addition of p-nitrobenzoyl chloride, are exothermic.[4] Maintaining a low temperature with an ice bath is crucial to prevent side reactions and decomposition of the product. Conversely, some reactions, like the formation of metronidazide, require heating to overcome the activation energy barrier and proceed at a reasonable rate.[10]

Conclusion and Future Perspectives

The 2-methyl-5-nitroimidazole scaffold remains a highly valuable starting point for the development of new antimicrobial agents. The synthetic methodologies outlined in this guide provide a robust framework for creating diverse libraries of novel compounds. By systematically modifying the N-1 side chain and other positions of the imidazole ring, researchers can fine-tune the physicochemical and biological properties of these derivatives to combat the growing threat of antimicrobial resistance. Future work should focus on exploring novel heterocyclic moieties to append to the nitroimidazole core and conducting in-depth mechanistic studies to elucidate the specific cellular targets of these new chemical entities.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2376-2386. Available at: [Link]

  • Demirayak, S., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2509-2523. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Demirayak, S., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2509-2523. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 891-897. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2376-2386. Available at: [Link]

  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2862. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2376-2386. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Lallemand, B., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636-7657. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
  • Foroumadi, A., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1153. Available at: [Link]

  • Pan, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4447-4454. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents. Arabian Journal of Chemistry, 19(3), 105609. Available at: [Link]

  • Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • EUCAST. (2022). Broth microdilution reference methodology. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available at: [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(6), 1587-1598. Available at: [Link]

  • Gholami, M., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Sciences, 29(4), 481-491. Available at: [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Available at: [Link]

Sources

Application

Experimental setup for impact sensitivity testing of nitroimidazoles

Application Note & Protocol Topic: Experimental Setup for Impact Sensitivity Testing of Nitroimidazoles Audience: Researchers, scientists, and drug development professionals. Introduction: The Dual Nature of Nitroimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Setup for Impact Sensitivity Testing of Nitroimidazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual Nature of Nitroimidazoles and the Imperative of Safety

Nitroimidazoles represent a critical class of heterocyclic compounds with a broad spectrum of applications. In the pharmaceutical realm, they are indispensable as antibacterial and antiprotozoal agents, with drugs like metronidazole and benznidazole being cornerstones in treating anaerobic and parasitic infections[1]. However, the incorporation of the nitro group (-NO2), essential for their biological activity, also imparts energetic properties. This dual character means that as new nitroimidazole-based therapeutics are developed, their potential as energetic materials cannot be overlooked[2][3]. The same chemical features that make them effective drugs can also render them sensitive to external stimuli such as impact, friction, and heat.

Impact sensitivity is a paramount safety metric that quantifies the likelihood of a substance to decompose or explode upon receiving a mechanical shock. For researchers synthesizing novel nitroimidazole derivatives, and for professionals handling these compounds in drug development, a thorough understanding and quantification of impact sensitivity are not merely procedural—they are fundamental to ensuring laboratory and manufacturing safety. This document provides a detailed guide to the experimental setup and protocols for determining the impact sensitivity of nitroimidazoles using the drop-weight impact test, a globally recognized standard method[4][5].

The Science of Impact Initiation: From Mechanical Energy to Chemical Reaction

The initiation of a reaction in an energetic material by impact is not a simple bulk phenomenon. It is governed by the conversion of mechanical energy into thermal energy at localized points within the material, known as "hot spots"[6][7]. The formation of these hot spots is the critical link between the macroscopic impact and the molecular-level chemical decomposition.

Causality Behind the Test:

  • Energy Localization: When a drop weight strikes a sample, the mechanical energy is not distributed uniformly. It concentrates at points of high stress, such as crystal defects, voids, or between grit particles if used. This rapid, localized compression generates intense heat.

  • Thermal Runaway: If the rate of heat generation at a hot spot exceeds the rate at which it dissipates into the surrounding material, the local temperature can rise to the point of initiating a self-sustaining chemical decomposition—a reaction[6][7].

  • Molecular Structure and Sensitivity: The sensitivity of a nitroimidazole is intrinsically linked to its molecular structure. Factors like the number of nitro groups, their position on the imidazole ring, and intermolecular interactions (like hydrogen bonding) dictate the energy required to break the initial chemical bonds and trigger decomposition[8][9]. Generally, a higher density of nitro groups and a less stable molecular structure lead to greater impact sensitivity.

The drop-weight impact test is designed to find the specific amount of potential energy (mass × gravity × height) at which the probability of initiating this chain of events is 50%. This value, known as E₅₀ (impact energy) or H₅₀ (drop height for a standard weight), provides a reliable, statistical measure for comparing the sensitivity of different compounds[10].

The Drop-Weight Impact Apparatus: A Controlled Mechanical Insult

The most common instrument for this test is the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer or the similar ERL Type 12 Drop-Weight Apparatus[11][12]. While designs may vary slightly, the core components and principles are standardized to ensure reproducibility.

Key Components of the Apparatus:

  • Massive Base: A heavy, rigid foundation (often a large concrete and steel table) is essential to ensure that the impact energy is fully transferred to the sample and not dissipated through instrument vibration[13].

  • Guide Rails: Vertical rails that guide the drop weight's fall, ensuring it strikes the target assembly perpendicularly and with minimal friction.

  • Drop Weight: A precisely machined cylindrical weight, typically 2.5 kg or 5.0 kg, that is released from a specific height[10]. Some weights are filled with lead shot to minimize rebound.

  • Striker and Anvil Assembly: The sample is placed on a hardened steel anvil. A steel striker pin is placed on top of the sample, which directly receives the blow from the drop weight[10]. The hardness and surface finish of these components are critical for consistent results.

  • Release Mechanism: An electromagnetic or pneumatic system that holds the weight at a set height and releases it without imparting any additional momentum[14].

  • Height Adjustment and Measurement: A calibrated, often automated, system to precisely set and record the drop height.

  • Reaction Detection System: A microphone or acoustic sensor connected to a voltmeter is the standard method for detecting a reaction. A "Go" is registered if the acoustic signal surpasses a predetermined threshold voltage[15][16]. This is often supplemented by visual (flash) or olfactory (gas) observation.

  • Safety Housing: A blast shield or containment box surrounds the anvil assembly to protect the operator from shrapnel or debris in case of a reaction[14].

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_test Testing Cycle (Bruceton Method) cluster_analysis Analysis Phase safety 1. Adhere to Safety Protocols (PPE, Grounding, Small Quantities) sample_prep 2. Prepare Sample (Weigh ~40 mg, place on anvil/grit paper) safety->sample_prep instrument_setup 3. Configure Instrument (Select weight, set initial height & step size) sample_prep->instrument_setup drop 4. Release Drop Weight instrument_setup->drop detect 5. Detect Reaction (Acoustic Sensor / Visual) drop->detect decision 6. Go or No-Go? detect->decision adjust_up 7a. No-Go: Increase Height by 1 Step decision->adjust_up No-Go adjust_down 7b. Go: Decrease Height by 1 Step decision->adjust_down Go repeat 8. Repeat for N Trials (Typically >20) adjust_up->repeat adjust_down->repeat calculate 9. Calculate H50 / E50 (Statistical Analysis) repeat->calculate report 10. Report Results calculate->report

Caption: Workflow for impact sensitivity testing.

Mandatory Safety Protocols: Handling Potentially Energetic Compounds

Nitroimidazoles must be treated as potentially explosive materials until proven otherwise. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles with side-shields at all times[17][18].

    • A full-face shield should be worn over safety goggles during sample handling and testing.

    • Use fire-retardant and impervious clothing (lab coat)[17][18].

    • Handle materials with compatible chemical-resistant gloves[17].

    • Hearing protection is required due to the noise generated during a positive reaction.

  • Safe Handling Procedures:

    • Quantity Control: Work with the smallest amount of material necessary, typically less than 50 mg for this test[4].

    • Ventilation: Handle all solids in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[17][19].

    • Tool Selection: Use non-sparking tools (e.g., made of bronze, ceramic, or plastic) for all manipulations[17][18].

    • Electrostatic Discharge (ESD) Prevention: The operator and the equipment must be properly grounded, especially in low-humidity environments. Use anti-static mats and wrist straps.

    • Storage: Store nitroimidazole compounds in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials, heat, and ignition sources[17][18].

  • Emergency Procedures:

    • Ensure clear access to emergency exits and safety equipment like fire extinguishers (Class D for combustible solids, if applicable) and safety showers[18][19].

    • In case of a spill, evacuate personnel, remove all ignition sources, and clean up using spark-proof tools and appropriate PPE[17][18].

Detailed Experimental Protocol: The Bruceton "Up-and-Down" Method

The Bruceton method, also known as the "staircase method," is an efficient statistical approach to determine the 50% initiation probability[20][21]. It concentrates testing around the mean, thereby minimizing the number of trials needed for a statistically valid result.

Part A: Instrument Verification

Causality: The mechanical condition of the drop-hammer (e.g., friction in the guide rails, rigidity of the base) can vary, affecting results[13]. Verification with a well-characterized standard material ensures the instrument is performing correctly and that the data generated is comparable to historical and inter-laboratory results.

Procedure:

  • Select a standard energetic material with a well-documented H₅₀ value (e.g., Pentaerythritol tetranitrate (PETN) or Cyclotrimethylenetrinitramine (RDX)).

  • Perform a full Bruceton test (20-25 drops) on the standard material.

  • Calculate the H₅₀ value.

  • The instrument is considered verified if the experimental H₅₀ is within the accepted range or standard deviation for that material.

Part B: Sample Preparation

Causality: The test's outcome is highly sensitive to the sample's preparation. Consistency in mass, confinement, and contact with the anvils is crucial for reproducibility. The use of grit paper (e.g., sandpaper) introduces sharp, hard points that act as highly effective sites for hot spot formation, generally leading to lower H₅₀ values and more consistent initiation[4][10].

Procedure:

  • Accurately weigh 40 ± 1 mg of the nitroimidazole test compound.

  • If using grit paper, place a small piece on the center of the anvil.

  • Carefully place the weighed sample in the center of the grit paper or bare anvil.

  • Gently place the striker pin on top of the sample, ensuring it is centered and stable. Minimal contact pressure should be applied[10].

Part C: Test Execution using the Bruceton Staircase Logic

Causality: This up-and-down procedure is a sequential experimental design that efficiently converges on the 50% response level[20][22]. By adjusting the stimulus level based on the previous outcome, it avoids wasting trials on heights that are either too low (never resulting in a reaction) or too high (always resulting in a reaction).

Procedure:

  • Set Initial Parameters:

    • Drop Weight: Use a standard weight (e.g., 2.5 kg).

    • Initial Height (H₁): Estimate a starting height based on the chemical structure or data from similar compounds. If unknown, start at a low, safe height.

    • Step Size (d): Choose a logarithmic or linear step size for increasing/decreasing the height. A common starting point is a step size of 0.1-0.2 log units[20][23].

  • Perform the First Drop: Set the drop height to H₁ and release the weight.

  • Record the Outcome:

    • "Go" (Reaction): A positive event is recorded if the acoustic signal exceeds the pre-set threshold, or if a flash, smoke, or audible report is observed.

    • "No-Go" (No Reaction): A negative event is recorded if none of the above occurs.

  • Adjust the Drop Height (Staircase Logic):

    • If the result was a "Go" , the next test (H₂) is performed at one step size lower (H₂ = H₁ - d).

    • If the result was a "No-Go" , the next test (H₂) is performed at one step size higher (H₂ = H₁ + d).

  • Continue Testing: Repeat this process for a predetermined number of trials, typically between 25 and 50 for robust statistical analysis[22]. Each subsequent test is stepped up or down from the previous test level.

  • Data Tabulation: Record the sequence of drop heights and their corresponding "Go" (X) or "No-Go" (O) outcomes.

Bruceton Method Logic Diagram

G start Start Test at Height H(i) drop Perform Drop start->drop result Observe Outcome drop->result go Reaction ('Go') result->go Yes nogo No Reaction ('No-Go') result->nogo No decrease Set Next Height H(i+1) = H(i) - d go->decrease increase Set Next Height H(i+1) = H(i) + d nogo->increase end Continue for N Trials decrease->end increase->end

Caption: Decision logic of the Bruceton "staircase" method.

Data Analysis and Interpretation

After completing the series of drops, the data is analyzed to calculate the mean height (H₅₀) at which a reaction is expected 50% of the time. The calculation uses only the less frequent event ("Go"s or "No-Go"s) for simplicity and statistical validity[20].

Example Data and Calculation:

TrialDrop Height (cm)Outcome
150O (No-Go)
260O (No-Go)
370X (Go)
460O (No-Go)
570O (No-Go)
680X (Go)
.........
2580X (Go)

Analysis Steps (Simplified Bruceton Method):

  • Group the data by height level (i).

  • Count the number of "Go"s (nᵢ) at each level.

  • Identify the less frequent event (e.g., assume "Go"s are less frequent).

  • Calculate H₅₀ using the formula: H₅₀ = H₀ + d * (A/N ± 0.5)

    • H₀: Lowest height level at which the less frequent event occurred.

    • d: Step size.

    • N: Total number of the less frequent events (Σnᵢ).

    • A: Σ(i * nᵢ), where 'i' is the level index (0, 1, 2...).

    • Use +0.5 if analyzing "No-Go"s, -0.5 if analyzing "Go"s.

Interpretation of Results: The calculated H₅₀ or E₅₀ value is a measure of insensitivity. A higher H₅₀ value corresponds to a less sensitive, and therefore safer, compound. These values are crucial for hazard classification and establishing safe handling limits.

Table 1: Comparative Impact Sensitivity Data

CompoundDrop Weight (kg)H₅₀ (cm)Relative Sensitivity
Pentaerythritol tetranitrate (PETN)2.5~15[16]High
RDX (Cyclonite)2.5~35[16]High
1-methyl-2,4,5-trinitroimidazole (MTNI)2.5~13[2]High
Trinitrotoluene (TNT)2.0~100Medium
TATB (Triaminotrinitrobenzene)2.5>177[16]Low (Insensitive)
(Note: Values are approximate and can vary based on crystal form, purity, and specific test conditions.)

References

  • Dixon, W. J., & Mood, A. M. (1948). A Method for Obtaining and Analyzing Sensitivity Data. Journal of the American Statistical Association. Available at: [Link]

  • Grokipedia. Bruceton analysis.
  • AIP Publishing. (2013). Experimental study on impact-initiated characters of multifunctional energetic structural materials. Available at: [Link]

  • ACS Publications. (2021). Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (2015). Review on synthesis of nitroimidazoles energetic materials. Available at: [Link]

  • ResearchGate. Impact sensitivities (H50%,cm) a of 1-aminonitroimidazole derivatives... Available at: [Link]

  • PMC. (2022). Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives. Available at: [Link]

  • Wikipedia. Bruceton analysis. Available at: [Link]

  • UNECE. About the Manual of Tests and Criteria. Available at: [Link]

  • ResearchGate. (2014). Modelling of Explosives Sensitivity Part 1: The Bruceton Method. Available at: [Link]

  • NATO Science and Technology Organization. (2012). Ignition and Detonation in Energetic Materials: An Introduction. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Available at: [Link]

  • Taylor & Francis Online. (2024). A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods on friction and impact sensitivity testing. Available at: [Link]

  • PMC. (2025). Unraveling the impact sensitivity mechanism of energetic materials from vibrational and electronic energy transfer. Available at: [Link]

  • SciSpace. (1995). LLNL small-scale drop-hammer impact sensitivity test. Available at: [Link]

  • AIP Publishing. (2011). SMALL-SCALE EXPLOSIVES SENSITIVITY SAFTEY TESTING: A DEPARTURE FROM BRUCETON. Available at: [Link]

  • ResearchGate. (2022). Explosive Properties of the New Nitro-Imidazole-Based Energetic Compounds: A Combined Experimental and Molecular Modeling Study. Available at: [Link]

  • DEKRA Process Safety via YouTube. (2018). BAM Fallhammer Test. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (1995). LLNL Small-Scale Drop-Hammer Impact Sensitivity Test. Available at: [Link]

  • Fauske & Associates. (2017). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Available at: [Link]

  • OZM Research s.r.o. BFH SERIES - BAM FALL HAMMER SERIES. Available at: [Link]

  • Journal of Energetic Materials. (2023). Reaction Initiation Mechanism of Caged Energetic Crystals under Shock Compression from ab initio Molecular Dynamics. Available at: [Link]

  • Health and Safety Executive (HSE). UN test results - Explosives. Available at: [Link]

  • ASME Digital Collection. (2021). Prediction of Probabilistic Shock Initiation Thresholds of Energetic Materials Through Evolution of Thermal-Mechanical Dissipation and Reactive Heating. J. Appl. Mech. Available at: [Link]

  • IDEA SCIENCE Group. BAM Fall Hammer Impact Sensitivity Tester (BFH 10). Available at: [Link]

  • UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Available at: [Link]

  • Central European Journal of Energetic Materials. (2016). Considerations on Energy Deposition with the BAM-Fallhammer. Available at: [Link]

  • MDPI. (2018). Experimental Investigation on the Explosive Substitute by Drop Test. Available at: [Link]

  • United Nations Digital Library. (2008). Screening test for substances which may have explosive properties and consequential changes. Available at: [Link]

  • UNECE. (2019). Manual of Tests and Criteria, Seventh revised edition. Available at: [Link]

  • A-P-T Research, Inc. UN Recommended Classification Tests. Available at: [Link]

  • SSRN Electronic Journal. (2022). Explosive Properties of the New Nitro-Imidazole-Based Energetic Compounds: A Combined Experimental and Molecular Modeling Study. Available at: [Link]

  • PubMed. (1983). [Azoles. 27. Nitroimidazole derivatives, their antibacterial and fungicidal activity and electron affinity]. Available at: [Link]

  • R Discovery. (1982). Synthesis and properties of new nitroimidazoles. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Wiley Online Library. (2025). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Available at: [Link]

  • NISCAIR. (2000). Medicinal Significance of Nitroimidazoles. Available at: [Link]

  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

  • IMEMG. (2018). Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (2008). SMALL-SCALE IMPACT SENSITIVITY TESTING ON EDC37. Available at: [Link]

  • ASTM International. (2015). ASTM E2546-15 - Standard Practice for Instrumented Indentation Testing. Available at: [Link]

  • Scholars' Mine. (1970). An impact sensitivity study of reactive materials. Available at: [Link]

  • OZM Research s.r.o. (2007). TESTING INSTRUMENTS FOR ENERGETIC MATERIALS LABORATORIES. Available at: [Link]

  • Creative Diagnostics. Lateral Flow Assay (LFA) for Nitroimidazole Test. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Growth of High-Quality Single Crystals of 2-Methyl-1,4-dinitro-1H-imidazole (MDNI)

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Critical Role of High-Purity Single Crystals 2-Methyl-1,4-dinitro-1H-imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Role of High-Purity Single Crystals

2-Methyl-1,4-dinitro-1H-imidazole (MDNI) is a nitroimidazole derivative of significant interest in various fields, including energetic materials research and as a potential scaffold in medicinal chemistry. For fundamental studies of its physicochemical properties, such as thermal stability, detonation performance, and solid-state reactivity, as well as for precise structural analysis and in-depth biological evaluation, the availability of high-quality, single crystals is paramount. Single crystals provide a level of structural perfection and purity that is unattainable with polycrystalline powders, enabling unambiguous determination of molecular and crystal structures, and ensuring the reliability and reproducibility of experimental data.

This comprehensive guide provides detailed, field-proven protocols for the purification and subsequent growth of single crystals of MDNI. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to not only replicate the procedures but also to adapt and troubleshoot them effectively.

PART 1: Purification of the Starting Material: A Prerequisite for Quality Crystals

The purity of the starting material is the most critical factor influencing the success of single crystal growth. Impurities can inhibit nucleation, introduce defects into the crystal lattice, and ultimately prevent the formation of large, well-defined single crystals. Commercially available MDNI typically has a purity of ≥98%, which, while suitable for some applications, often requires further purification for the growth of diffraction-quality single crystals.[1] Recrystallization is the most effective method for purifying solid organic compounds.

Expert Insights into Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent for MDNI should exhibit a steep solubility curve, meaning it should dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point.[2][3] This differential solubility is key to maximizing the recovery of the purified product upon cooling. Given that nitroaromatic compounds are generally polar, polar solvents are often a good starting point for solubility screening.[2]

Based on the "like dissolves like" principle and empirical data for similar nitroaromatic compounds, the following solvents are recommended for screening:

  • Primary Candidates: Methanol, Ethanol, Acetone, Acetonitrile.[2][4][5]

  • Secondary Candidates (for mixed solvent systems): Water, Isopropanol, Toluene.[2][4]

A mixed solvent system is often employed when no single solvent provides the ideal solubility characteristics.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid.

Protocol 1: Recrystallization of 2-Methyl-1,4-dinitro-1H-imidazole

This protocol outlines a general procedure for the purification of MDNI powder by recrystallization from a single solvent.

Materials:

  • Crude 2-methyl-1,4-dinitro-1H-imidazole powder

  • Selected recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 20-30 mg) of crude MDNI in a test tube.

    • Add the selected solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.

    • If the compound is highly soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.

    • If the compound is sparingly soluble, gently heat the test tube. If the solid dissolves completely upon heating, the solvent is a good candidate.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization (Scale-up):

    • Place the crude MDNI powder into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until all the MDNI has dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-ordered crystals.

    • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified MDNI.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment:

    • The purity of the recrystallized MDNI should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point and the absence of impurity peaks in the chromatogram and spectrum indicate successful purification.

PART 2: Single Crystal Growth Methodologies

Once a highly pure starting material is obtained, several techniques can be employed to grow single crystals. For a thermally sensitive compound like MDNI, solution-based methods are generally preferred over melt-growth techniques. When heated in solution at temperatures between 100-140°C, 2-methyl-1,4-dinitroimidazole has been reported to undergo rearrangement, highlighting the need for controlled temperature conditions during crystal growth.[6]

Method 1: Slow Solvent Evaporation

This is the simplest and most common method for growing single crystals of organic compounds. The principle relies on the slow increase in solute concentration as the solvent evaporates, leading to a state of supersaturation and subsequent crystal nucleation and growth.

Diagram of the Slow Evaporation Workflow:

slow_evaporation A Dissolve Purified MDNI in a Suitable Solvent B Filter the Solution (to remove dust particles) A->B C Transfer to a Crystallization Vial B->C D Cover Vial with a Perforated Lid C->D E Place in a Vibration-Free Environment D->E F Monitor Crystal Growth (days to weeks) E->F G Harvest Single Crystals F->G

Caption: Workflow for single crystal growth by slow solvent evaporation.

Protocol 2: Single Crystal Growth by Slow Solvent Evaporation

Materials:

  • Purified 2-methyl-1,4-dinitro-1H-imidazole

  • High-purity solvent (e.g., Acetone, Acetonitrile, or a mixture such as Ethanol/Water)

  • Small glass vials (e.g., 1-4 dram)

  • Syringe filter (0.2 µm pore size)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Sub-Saturated Solution:

    • In a clean glass vial, dissolve the purified MDNI in a suitable solvent at room temperature. The goal is to create a solution that is not yet saturated. A good starting point is to use a concentration that is approximately 50-70% of the saturation point at that temperature.

  • Filter the Solution:

    • To remove any microscopic dust particles that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean crystallization vial.

  • Set up for Slow Evaporation:

    • Cover the vial with parafilm or aluminum foil.

    • Pierce a few small holes in the covering with a needle. The number and size of the holes will control the rate of evaporation; fewer and smaller holes will result in slower evaporation and potentially larger, higher-quality crystals.

  • Incubation:

    • Place the vial in a location with a stable temperature and minimal vibrations. A quiet corner of a laboratory bench or a dedicated crystallization chamber is ideal.

  • Monitoring and Harvesting:

    • Monitor the vial periodically for crystal growth. This process can take several days to weeks.

    • Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers or by decanting the supernatant.

    • Gently wash the crystals with a small amount of a solvent in which MDNI is poorly soluble (e.g., hexane) to remove any residual mother liquor and allow them to air dry.

Quantitative Data Summary for Slow Evaporation:

ParameterRecommended RangeRationale
MDNI Concentration 50-70% of saturationAvoids rapid precipitation and promotes slow, ordered crystal growth.
Solvent Purity High-purity (e.g., HPLC grade)Minimizes the introduction of impurities that can disrupt crystal growth.
Evaporation Rate Slow (controlled by pinhole size)Slower rates generally lead to larger and higher-quality crystals.
Temperature Stable room temperatureTemperature fluctuations can alter solubility and lead to dissolution or rapid precipitation.
Method 2: Solvent-Antisolvent Diffusion

This technique is particularly useful when a compound is highly soluble in a given solvent, making slow evaporation impractical. It involves creating a system where a poor solvent (antisolvent) slowly diffuses into a solution of the compound in a good solvent, gradually reducing the solubility and inducing crystallization.

Diagram of the Solvent-Antisolvent Diffusion Workflow:

solvent_antisolvent cluster_0 Vial-in-a-Beaker Method A Prepare a Concentrated Solution of MDNI in a Good Solvent (e.g., Acetone) B Place Solution in a Small Vial C Place the Vial in a Larger Beaker Containing the Antisolvent (e.g., Hexane) D Seal the Beaker E Antisolvent Vapor Diffuses into the Vial F Monitor Crystal Formation

Caption: Workflow for solvent-antisolvent diffusion crystal growth.

Protocol 3: Single Crystal Growth by Solvent-Antisolvent Diffusion

Materials:

  • Purified 2-methyl-1,4-dinitro-1H-imidazole

  • A "good" solvent (e.g., Acetone)

  • An "antisolvent" that is miscible with the good solvent but in which MDNI is poorly soluble (e.g., Hexane or Heptane)

  • Small inner vial and a larger outer beaker or jar with a sealable lid

Procedure:

  • Prepare the MDNI Solution:

    • Dissolve the purified MDNI in a minimal amount of the "good" solvent in the small inner vial to create a concentrated solution.

  • Set up the Diffusion Chamber:

    • Carefully place the inner vial containing the MDNI solution into the larger outer beaker.

    • Add the "antisolvent" to the outer beaker, ensuring that the level of the antisolvent is below the top of the inner vial to prevent direct mixing.

  • Seal and Incubate:

    • Seal the outer beaker to create a closed system. The more volatile solvent from the inner vial will slowly evaporate and mix with the antisolvent vapor in the headspace, which will then diffuse into the MDNI solution.

    • This slow introduction of the antisolvent will gradually decrease the solubility of the MDNI, leading to the formation of crystals.

  • Monitoring and Harvesting:

    • Place the setup in a vibration-free environment and monitor for crystal growth over several days to weeks.

    • Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals as described in the slow evaporation protocol.

PART 3: Safety Precautions

Nitroimidazole derivatives, particularly those with multiple nitro groups, should be handled with care due to their potential energetic nature and toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling MDNI and its solutions.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or solvent vapors.

  • Static Discharge: Take precautions to prevent static discharge, which could potentially initiate decomposition of the energetic material.

  • Thermal Stability: Avoid exposing MDNI to high temperatures, as this can lead to decomposition and rearrangement reactions.[6]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Zhang, J., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. [Link]

  • Grimmett, M. R., et al. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 42(8), 1281-1289. [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 953–958. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • Lian, P., et al. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Journal of Thermal Analysis and Calorimetry, 146(3), 1145-1152. [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023). Molecules, 28(20), 7087. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallis
  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. [Link]

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystalliz
  • LookChem. (n.d.). Preparation of 2-Methylimidazole (I). Retrieved from [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. (2023). Central European Journal of Energetic Materials, 20(2), 379-391. [Link]

  • Cheméo. (n.d.). 2-5-dinitro-1H-imidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]cgi/cbook.cgi?ID=C693981&Mask=200)

Sources

Application

Application Note: Derivatization of 2-Methyl-1,4-dinitro-1H-imidazole for Advanced Bioconjugation and Peptide Stapling

Executive Summary Efficient, site-specific chemical modification of proteins and peptides under physiological conditions is a persistent challenge in biotherapeutics and drug development[1]. Traditional maleimide-thiol c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Efficient, site-specific chemical modification of proteins and peptides under physiological conditions is a persistent challenge in biotherapeutics and drug development[1]. Traditional maleimide-thiol conjugates suffer from instability due to retro-Michael reactions and off-target thiol exchange with serum albumin in vivo[1]. 2-Methyl-1,4-dinitro-1H-imidazole (2-Me-1,4-DNIm) has emerged as a highly efficient, bifunctional bioconjugation reagent that overcomes these limitations[1]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 2-Me-1,4-DNIm in chemoselective cysteine functionalization and sequential cysteine-lysine peptide macrocyclization.

Mechanistic Rationale: The Dual Reactivity of 1,4-DNIms

The utility of 2-Me-1,4-DNIm lies in its orthogonal, solvent-dependent reactivity profile[1]. The presence of two strongly electron-withdrawing nitro groups renders the imidazole ring highly electrophilic, particularly at the C-5 position[2].

  • Aqueous Conditions (Cysteine-Specific): Under acidic to neutral aqueous conditions (pH 6.0–7.5), 2-Me-1,4-DNIm reacts exclusively with cysteine thiols via a rapid cine-substitution mechanism ()[1]. The thiolate nucleophile attacks the C-5 position, prompting the expulsion of the N1-nitro group as a leaving group to restore aromaticity[3]. This generates a highly stable thioether bond that is resistant to acidic, basic, and oxidative degradation[4].

  • Organic Conditions (Lysine-Specific): In neutral aqueous buffers, 1,4-DNIms are completely unreactive toward primary amines, ensuring absolute cysteine chemoselectivity[1]. However, in organic solvents (e.g., DMSO) supplemented with an organic base, the reagent reacts with lysine ε-amines through an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism [5]. This distinct pathway allows for the sequential, site-specific stapling of unprotected peptides containing both Cys and Lys residues[6].

Mechanism cluster_cys Cysteine Conjugation (Aqueous) cluster_lys Lysine Conjugation (Organic) DNIm 2-Methyl-1,4-DNIm Cys Cysteine Thiol DNIm->Cys pH 6.0-7.5 Aqueous Lys Lysine Amine DNIm->Lys Base, Organic Solvent Cine Cine-Substitution (C-5 Attack, N1-NO2 Loss) Cys->Cine CysAdduct Stable Thioether Cine->CysAdduct ANRORC ANRORC Mechanism (Ring Open/Close) Lys->ANRORC LysAdduct Stable Amino Adduct ANRORC->LysAdduct

Reaction pathways of 2-methyl-1,4-dinitroimidazole for Cys (aqueous) and Lys (organic) bioconjugation.

Quantitative Comparison: Cys vs. Lys Conjugation

To design effective experimental workflows, it is critical to understand the divergent reaction parameters for each functional group[1][3].

ParameterCysteine ModificationLysine Modification
Target Functional Group Sulfhydryl (-SH)Primary Amine (-NH 2​ )
Reaction Mechanism Cine-substitution (C-5 attack)ANRORC (Ring-opening/closing)
Leaving Group N1-nitro groupN1-nitro group
Optimal Solvent Aqueous buffer (e.g., PBS, HEPES)Organic solvent (e.g., DMSO, DMF)
Optimal pH / Additives pH 6.0 – 7.5Organic base (e.g., DIPEA, TEA)
Reaction Kinetics Rapid (seconds to minutes)Moderate (2 – 5 hours at 37°C)
Chemoselectivity Highly specific to Cys in waterSpecific to Lys in organic conditions

Experimental Protocols

Protocol A: Chemoselective Cysteine Bioconjugation (Aqueous)
  • Objective: Site-specific labeling of a Cys-containing protein using a functionalized 2-Me-1,4-DNIm derivative (e.g., fluorophore-linked).

  • Expertise & Causality: Aqueous buffers must be rigorously degassed. Dissolved oxygen promotes the formation of inter/intra-molecular disulfides, rendering the cysteine unreactive. Maintaining the pH strictly below 7.5 ensures that lysine residues remain protonated (pKa ~10.5) and nucleophilically inert, guaranteeing absolute chemoselectivity[1].

Methodology:

  • Preparation: Prepare a 20 µM solution of the target protein in degassed HEPES buffer (50 mM, pH 7.0).

  • Reagent Addition: Dissolve the 2-Me-1,4-DNIm derivative in anhydrous DMSO to create a 10 mM stock. Add the reagent to the protein solution to achieve a final concentration of 200 µM (10 molar equivalents). Ensure final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature (25°C) for 1 hour under gentle agitation. The cine-substitution is typically complete within seconds to minutes[3].

  • Purification: Remove excess unreacted reagent using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Self-Validation System:

    • Ellman’s Assay: React an aliquot of the purified conjugate with DTNB. A lack of absorbance at 412 nm confirms the complete depletion of free thiols.

    • LC-MS Analysis: Confirm the mass shift. The expected mass is Massprotein​+Massreagent​−46 Da (loss of the NO 2​ leaving group)[4].

Protocol B: Sequential Cys-Lys Peptide Macrocyclization (Stapling)
  • Objective: Synthesizing proteolytically stable stapled peptides using a bis-DNIm cross-linker.

  • Expertise & Causality: Unprotected peptides can be cyclized without complex protecting group strategies by exploiting the solvent-dependent reactivity of 1,4-DNIms[6][7]. The aqueous step exclusively anchors the cross-linker to the cysteine. Subsequent lyophilization and transition to an organic solvent with a base deprotonates the lysine amine, triggering the ANRORC ring-closure[1][5].

Methodology:

  • Step 1: Cysteine Anchoring (Aqueous): Dissolve the unprotected linear peptide (containing one Cys and one Lys) in PBS (pH 7.4) at 1 mM. Add 1.1 equivalents of the bis-DNIm cross-linker. Incubate for 1 hour at 25°C.

  • Intermediate Purification: Purify the mono-conjugated intermediate via semi-preparative RP-HPLC to remove unreacted cross-linker, preventing unwanted intermolecular cross-linking during the second step. Lyophilize the collected fractions.

  • Step 2: Lysine Cyclization (Organic): Dissolve the lyophilized intermediate in anhydrous DMSO to a highly dilute concentration (0.1 mM). Note: High dilution thermodynamically favors intramolecular macrocyclization over intermolecular oligomerization.

  • Base Catalysis: Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA). Incubate at 37°C for 2–5 hours[1].

  • Final Purification & Self-Validation: Quench the reaction with 1% TFA. Purify the final macrocycle via RP-HPLC. Validate via MS/MS fragmentation to confirm the exact positions of the cross-link bridging the Cys and Lys residues.

Workflow Start Unprotected Peptide (Cys & Lys residues) Step1 Step 1: Cys-Conjugation (Aqueous Buffer, pH 7.0, 1h) Start->Step1 Intermediate Mono-Conjugated Intermediate (Purified via HPLC) Step1->Intermediate Step2 Step 2: Lys-Conjugation (DMSO, DIPEA, 37°C, 2-5h) Intermediate->Step2 Final Macrocyclic Stapled Peptide Step2->Final

Step-by-step workflow for sequential Cys-Lys peptide stapling using bis-DNIm reagents.

Analytical Validation & Troubleshooting

  • Conjugate Stability: Unlike maleimide-thiol adducts, which degrade under physiological conditions, the thioether and amino adducts formed by 2-Me-1,4-DNIm exhibit superior stability. They remain intact under acidic (pH 2.0), basic (pH 10.0), and oxidative (10 mM H 2​ O 2​ ) stress[4][7].

  • Troubleshooting Incomplete Lysine Conjugation: If the ANRORC macrocyclization stalls, verify the anhydrous nature of the DMSO. Trace water can hydrolyze the intermediate or protonate the amine, halting the nucleophilic attack. Increasing the DIPEA concentration or elevating the temperature to 45°C can drive the ring-closing step to completion.

References

  • Luo, Q., Tao, Y., Sheng, W. et al. "Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization." Nature Communications 10, 242 (2019). URL:[Link]

  • "Heterobifunctional Cross-Linker with Dinitroimidazole and N-Hydroxysuccinimide Ester Motifs for Protein Functionalization and Cysteine–Lysine Peptide Stapling." Organic Letters - ACS Publications (2023). URL:[Link]

  • "Recent advances in peptide macrocyclization strategies." Chemical Society Reviews (RSC Publishing) (2024). URL:[Link]

  • "Recent Advances in Metal-Free Peptide Stapling Strategies." Chem & Bio Engineering - ACS Publications (2024). URL:[Link]

  • "Origins of ANRORC reactivity in nitroimidazole derivatives." ResearchGate (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the nitration of 2-methyl-4-nitroimidazole

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals dealing with the electrophilic aromatic substitution of highly deacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals dealing with the electrophilic aromatic substitution of highly deactivated imidazole systems, specifically focusing on the nitration of 2-methyl-4-nitroimidazole to 2-methyl-4,5-dinitroimidazole.

Below, you will find mechanistic insights, troubleshooting FAQs, comparative data, and a self-validating protocol engineered to suppress side reactions.

Mechanistic Pathway & Side Reaction Visualization

NitrationPathway SM 2-Methyl-4-nitroimidazole (Starting Material) Intermediate Protonated Imidazolium Ion (Highly Deactivated) SM->Intermediate H2SO4 (Protonation) Reagents Nitrating Agent (HNO3 or NaNO3 in H2SO4) Reagents->Intermediate NO2+ Generation Target 2-Methyl-4,5-dinitroimidazole (Target Product) Intermediate->Target Controlled Nitration (NaNO3, 125-140°C) Side1 Oxidation of 2-Methyl Group (Carboxylic Acid) Intermediate->Side1 Excess HNO3 High Temp Side2 Oxidative Ring Cleavage (Tar & NOx Gas) Intermediate->Side2 Harsh Mixed Acid Prolonged Heating

Mechanistic pathway illustrating divergent outcomes in 2-methyl-4-nitroimidazole nitration.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing significant loss of starting material to water-soluble byproducts instead of the target dinitroimidazole? Causality: You are likely experiencing oxidative ring cleavage. While the parent imidazole ring is naturally pi-excessive, the 2-methyl-4-nitroimidazole tautomeric system is heavily deactivated by both the existing electron-withdrawing nitro group and the protonation of the basic nitrogen in strong acid[1]. To force the second nitration, high temperatures (>100 °C) are required. At these elevated temperatures, fuming nitric acid acts primarily as a strong oxidant rather than a nitrating agent, attacking the 2-methyl group and rupturing the ring to form volatile nitrogen oxides and water-soluble decomposition products[2].

Q2: How can I suppress the oxidation of the 2-methyl group during the reaction? Causality: The oxidation of the 2-methyl group is driven by a high localized concentration of unreacted nitric acid at elevated temperatures. To suppress this, you must control the release of the nitronium ion ( NO2+​ ). Solution: Switch your nitrating agent from fuming nitric acid to an alkali metal nitrate (e.g., NaNO3​ or KNO3​ ) dissolved in concentrated sulfuric acid. This method generates the nitronium ion in situ at a steady, controlled rate. Experimental comparisons demonstrate that nitrate salts proceed significantly smoother, minimizing methyl group oxidation and boosting the yield of the dinitro product[3].

Q3: My reaction mixture turns into a dark, viscous tar upon heating. What went wrong? Causality: Tar formation is the macroscopic result of runaway oxidative degradation[2]. This typically occurs if the starting material is not fully dissolved (protonated) before the nitrating agent is added, or if the heating ramp rate is too fast. Localized hotspots cause the solid suspension to rapidly oxidize rather than nitrate. Solution: Ensure complete dissolution of 2-methyl-4-nitroimidazole in 95–98% sulfuric acid at room temperature before adding the nitrate salt. The solution must be completely clear to ensure uniform protonation and prevent localized burning.

Quantitative Comparison of Nitration Methodologies

To optimize your workflow, compare the metrics of standard mixed-acid nitration versus the alkali nitrate method.

Reaction ParameterStandard Mixed Acid ( HNO3​/H2​SO4​ )Alkali Nitrate Method ( NaNO3​/H2​SO4​ )
Nitronium Source Fuming Nitric AcidIn situ generation from NaNO3​
Optimal Temperature 100–120 °C125–140 °C
Reaction Time 4.5 – 5.0 hours4.5 – 5.0 hours
Typical Yield 50–52%85–95%
Primary Side Reactions Ring cleavage, methyl oxidation[2]Trace unreacted starting material[3]
Exotherm Profile Prone to runaway oxidationSmooth, controlled NO2+​ release

Self-Validating Experimental Protocol: Synthesis of 2-Methyl-4,5-dinitroimidazole

This protocol utilizes the alkali nitrate method to synthesize 2-methyl-4,5-dinitroimidazole, a critical precursor for functionalized aminonitroimidazole derivatives and metronidazole analogs[4]. Every step includes a self-validation checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Step 1: Substrate Protonation

  • Action: Charge a dry, round-bottom flask with 95–98% H2​SO4​ . Slowly add 2-methyl-4-nitroimidazole in small portions under continuous stirring at room temperature.

  • Self-Validation Check: The solution must become completely clear and homogenous. A cloudy suspension indicates incomplete protonation; heating a suspension will cause localized oxidative burning and tar formation. Do not proceed to Step 2 until the solution is optically clear.

Step 2: Controlled Nitronium Generation

  • Action: Maintain the flask at 20–25 °C using a water bath. Slowly add solid NaNO3​ (1.5 to 2.0 molar equivalents) in small portions over 30 minutes.

  • Self-Validation Check: Observe the headspace of the flask. The absence of thick, brown NO2​ fumes confirms that the nitrate salt is successfully converting into the active nitronium ion ( NO2+​ ) rather than decomposing oxidatively. If brown fumes appear, immediately reduce the addition rate and check your cooling bath.

Step 3: Thermal Activation of Nitration

  • Action: Gradually heat the reaction mixture to 125–140 °C. Maintain this temperature under reflux for 4.5 to 5 hours[3].

  • Self-Validation Check: Extract a micro-aliquot, quench it in a few drops of water, and analyze via TLC (DCM:MeOH). The complete disappearance of the starting material spot confirms that the high activation energy barrier for nitrating the deactivated imidazolium ring has been successfully overcome.

Step 4: Quenching and Isolation

  • Action: Allow the mixture to cool to 50 °C, then pour it slowly over crushed ice under vigorous stirring.

  • Self-Validation Check: A pale yellow to off-white precipitate should form immediately upon quenching[4]. If the resulting mixture is a dark brown, sticky residue, oxidative ring cleavage occurred during Step 3, indicating a failure in temperature control. Filter the pale yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

References

  • Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals. dokumen.pub.
  • DE1808104A1 - Process for the prepar
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. mdpi.com.

Sources

Optimization

Technical Support Center: 2-Methyl-1,4-dinitro-1H-imidazole Purification

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-methyl-1,4-dinitro-1H-imidazole (CAS 19182-82-2). As a critical intermediate in the synthesis of nitroimidazole-based therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-methyl-1,4-dinitro-1H-imidazole (CAS 19182-82-2). As a critical intermediate in the synthesis of nitroimidazole-based therapeutics (e.g., Delamanid, Ornidazole) and advanced energetic materials, this compound presents unique handling challenges.

Due to the extreme lability of the N-nitro (1-nitro) group and the molecule's propensity for thermal rearrangement, standard purification techniques often fail, leading to degraded yields and isomeric contamination. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Physicochemical & Stability Profile

Understanding the quantitative stability limits of 2-methyl-1,4-dinitroimidazole is the first step in designing a successful purification workflow.

Property / ParameterValue / CharacteristicMechanistic Implication for Purification
Molecular Weight 172.10 g/mol N/A
N-NO₂ Bond Energy ~65 kcal/molHighly susceptible to homolytic cleavage and thermal rearrangement. Avoid temperatures > 60 °C.
Aqueous Stability Poor (Hydrolyzes at pH > 7)The 1-nitro group acts as a potent leaving group. Avoid basic aqueous washes or prolonged exposure to water.
Solvent Compatibility Soluble in EtOAc, DCM, MeCNDo not use protic/nucleophilic solvents (MeOH, EtOH, amines) which induce solvolytic denitration.
Isomeric Impurities 2-Methyl-4,5-dinitroimidazoleForms via thermal rearrangement. Requires cold fractional crystallization to separate.

(Data synthesized from computational and experimental stability profiles of 1,4-dinitroimidazoles 1[1] and 2[2].)

Troubleshooting FAQs

Q1: Why does my purified product consistently show contamination with 2-methyl-4-nitroimidazole, even after rigorous drying? A: You are observing denitration. The 1-nitro group in 1,4-dinitroimidazoles is highly electrophilic and susceptible to nucleophilic attack 1[1]. If you are using alcohols (like methanol or ethanol) during your recrystallization or washing steps, the solvent acts as a nucleophile, cleaving the N-NO₂ bond to yield 2-methyl-4-nitroimidazole and alkyl nitrates. Solution: Strictly avoid protic solvents. Switch your recrystallization solvent system to an anhydrous Ethyl Acetate/Hexane or Dichloromethane/Heptane mixture.

Q2: I attempted to purify the crude mixture via vacuum distillation / sublimation to remove residual acetic acid. The product turned dark and the NMR shows a different isomer. What happened? A: You induced a thermal rearrangement. When heated above 60–80 °C, 1,4-dinitroimidazoles undergo a well-documented thermal isomerization, migrating the nitro group from the N1 position to the C5 position, yielding the thermodynamically more stable 2-methyl-4,5-dinitroimidazole1[1]. Furthermore, N-NO₂ homolysis can occur, leading to the release of NO radicals and exothermic decomposition 2[2]. Solution: Never apply heat to purify this compound. Residual acetic acid must be removed via exhaustive washing with ice-cold water immediately after the nitration reaction, followed by high-vacuum drying at ambient temperature.

Q3: Can I use column chromatography to separate the 1,4-dinitro isomer from the 4,5-dinitro isomer? A: It is highly discouraged. The acidic nature of standard silica gel, combined with the compound's high polarity and the extended time on the column, often leads to on-column degradation (denitration). If chromatography is absolutely necessary, use neutral alumina and a rapid flash technique with non-nucleophilic eluents (e.g., EtOAc/Hexanes), but fractional crystallization remains the superior, scalable choice.

Q4: What happens if the compound comes into contact with primary amines or hydrazines during downstream processing? A: 2-Methyl-1,4-dinitroimidazole will undergo rapid cine-substitution or degenerative ring expansion. For instance, reaction with hydrazine derivatives causes expansion of the imidazole ring into a 1,2,4-triazine derivative 3[4]. Ensure all equipment is free of amine residues.

Degradation Pathways Visualization

To aid in troubleshooting, the following diagram maps the causality between improper handling conditions and specific degradation products.

G A 2-Methyl-1,4-dinitroimidazole (Target Compound) B 2-Methyl-4,5-dinitroimidazole (Isomeric Impurity) A->B Thermal Rearrangement (Heat > 60°C) C 2-Methyl-4-nitroimidazole (Denitration Product) A->C Hydrolysis / Solvolysis (H2O, Alcohols, Bases) D 1,2,4-Triazine Derivatives (Ring Expansion) A->D Strong Nucleophiles (Hydrazines, Amines)

Fig 1: Reaction pathways demonstrating the instability of 2-methyl-1,4-dinitroimidazole.

Validated Experimental Protocol: Low-Temperature Isolation & Purification

This self-validating protocol is designed to isolate 2-methyl-1,4-dinitroimidazole directly from the standard acetic anhydride/nitric acid nitration mixture while suppressing thermal and solvolytic degradation.

Step 1: Cold Quenching (Reaction Termination)

Causality: The nitration of 2-methyl-4-nitroimidazole in acetic anhydride is highly exothermic. Quenching must be rapid and cold to prevent the in situ thermal rearrangement to the 4,5-dinitro isomer.

  • Prepare a quenching bath of vigorously stirred crushed ice and distilled water (10 mL water/ice per 1 mL of reaction mixture).

  • Slowly drip the crude nitration mixture into the ice bath. Maintain the internal temperature strictly below 5 °C.

  • Stir for 15 minutes until a pale precipitate fully forms.

Step 2: Rapid Filtration and Acid Removal

Causality: Prolonged exposure to the acidic aqueous quench mixture can promote hydrolysis of the 1-nitro group.

  • Vacuum filter the suspension immediately through a sintered glass funnel.

  • Wash the filter cake with copious amounts of ice-cold distilled water (3 × 50 mL) until the filtrate reaches pH ~5.

  • Perform a final wash with ice-cold hexanes (2 × 20 mL) to displace residual water and remove trace non-polar organic impurities.

Step 3: Anhydrous Desiccation

Causality: Heating the wet cake in a vacuum oven will cause immediate denitration and isomerization.

  • Transfer the damp solid to a vacuum desiccator containing P₂O₅ or indicating silica gel.

  • Apply high vacuum (≤ 1 mbar) at ambient temperature (20–25 °C) for 12–24 hours until constant weight is achieved.

  • Validation Check: Run a quick TLC (Eluent: 1:1 EtOAc/Hexanes) or HPLC to confirm the absence of 2-methyl-4-nitroimidazole (denitration product).

Step 4: Non-Nucleophilic Fractional Crystallization

Causality: Alcohols cannot be used. We exploit the differential solubility of the 1,4-dinitro and 4,5-dinitro isomers in aprotic solvent mixtures to selectively precipitate the target compound.

  • Dissolve the dried crude product in a minimum volume of anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature (Max 25 °C). Do not heat to dissolve.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric degradation products.

  • Slowly add anhydrous Hexanes or Heptane dropwise while stirring gently until persistent turbidity is observed.

  • Cap the flask under an argon atmosphere and transfer to a -20 °C freezer for 12 hours.

  • Rapidly filter the resulting crystals while cold, wash with pre-chilled (-20 °C) hexanes, and dry under a stream of dry nitrogen.

References

  • Guidechem. 2-Methyl-1,4-dinitroimidazole CAS 19182-82-2 Properties and Synthesis. Retrieved from 5[5]

  • Arkat USA. Synthesis and Reactions of 1,4-Dinitro-1H-imidazoles. Retrieved from 1[1]

  • The Journal of Physical Chemistry A (ACS Publications). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from 2[2]

  • Szczepankiewicz, W. (ResearchGate). Reaction of 2-methyl-1,4-dinitroimidazole with hydrazine. Retrieved from 3[4]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Methyl-1,4-dinitro-1H-imidazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2). Widely recognized as Ornidazole Impurity 39 and a high-nitrogen precursor in energetic materials research, this compound presents unique purification challenges. Achieving >99.0% purity requires strict control over crystallization thermodynamics and solvent kinetics to prevent thermal degradation and isomeric co-precipitation.

Physicochemical Profiling & Causality

Before initiating any purification workflow, it is critical to understand the mechanistic behavior of the target molecule. 1,4-dinitroimidazoles are inherently sensitive to thermal stress.

  • Thermal Instability & Isomerization: Heating 1,4-dinitro-1H-imidazoles above 60°C can trigger an exothermic ANRORC-like ring transformation or thermal rearrangement, converting the target molecule into the thermodynamically more stable 2-methyl-4,5-dinitroimidazole isomer (1)[1].

  • Causality in Protocol Design: Because of this thermal sensitivity, traditional high-temperature boiling recrystallization is strictly prohibited. Our protocol utilizes a low-temperature dissolution threshold coupled with anti-solvent addition to force nucleation without inducing thermal degradation.

Table 1: Quantitative Physicochemical Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₄H₄N₄O₄High nitrogen content; handle with care[2].
Molecular Weight 172.10 g/mol Standard for mass spectrometry (ESI-)[2].
Thermal Stability Decomposes/Rearranges > 60°CCritical: Do not exceed 50°C during solvent dissolution[1].
Primary Impurities 2-methyl-4,5-dinitroimidazoleRequires fractional crystallization for baseline separation.

Solvent Selection Matrix

Selecting the right solvent system is a balance between solubility capacity and metastable zone width (MSZW). Based on the crystallization thermodynamics of dinitroimidazole derivatives (3)[3], binary solvent systems offer the highest yield and purity control.

Table 2: Solvent System Efficacy for Dinitroimidazoles
Solvent SystemSolubility ProfileMSZW ControlSuitability & Causality
Ethanol / Water (4:6) Moderate at 20°C, High at 50°CExcellent (Wide MSZW)Optimal. Water acts as a highly controllable anti-solvent, preventing isomer co-precipitation[4].
Methanol High at all temperaturesPoor (Narrow MSZW)Not recommended. High risk of trapping impurities in the crystal lattice.
Acetone / Water Very HighModerateHigh risk of the solute "oiling out" into a biphasic liquid rather than crystallizing.
Acetonitrile HighPoorNot recommended. Poor recovery yields without extreme, rapid cooling.

Step-by-Step Recrystallization Protocol (Ethanol/Water)

This protocol is designed as a self-validating system . By incorporating a strict temperature ceiling and an intermediate Quality Control (QC) check, the workflow ensures that thermal degradation is prevented and isomeric purity is verified before final isolation.

Step 1: Low-Temperature Dissolution

  • Weigh the crude 2-methyl-1,4-dinitro-1H-imidazole into a round-bottom flask.

  • Add absolute ethanol (approx. 5 mL per gram of crude).

  • Warm the mixture in a water bath strictly maintained at 45°C - 50°C . Do not exceed 50°C to prevent thermal rearrangement[1].

  • Stir gently until the solid is completely dissolved. If undissolved material remains, add ethanol in 1 mL increments rather than increasing the temperature.

Step 2: Hot Filtration

  • Pre-warm a glass funnel and filter paper to 45°C to prevent premature crystallization.

  • Rapidly filter the solution to remove insoluble precursors and particulate matter.

Step 3: Anti-Solvent Addition

  • Transfer the filtrate to a controlled-temperature stirring plate (maintained at 45°C).

  • Begin adding deionized water (the anti-solvent) dropwise.

  • Stop the addition the moment the solution reaches the "cloud point" (a persistent slight turbidity that does not disappear with stirring). The final ratio should naturally approach 4:6 to 6:4 Ethanol:Water (4)[4].

Step 4: Nucleation and Controlled Cooling

  • Remove the flask from the heat source.

  • Allow the solution to cool to room temperature at a controlled rate of approximately 0.5°C per minute . Causality: Slow cooling widens the MSZW, promoting the growth of large, pure crystals while leaving the 4,5-dinitro isomer in the mother liquor.

  • Once at room temperature, transfer to an ice bath (5°C) for 1 hour to maximize yield.

Step 5: QC Validation & Drying

  • Filter the resulting crystals under vacuum using a Büchner funnel. Wash with 2 mL of ice-cold 2:8 Ethanol:Water.

  • Self-Validation Check: Dissolve a 1 mg aliquot in mobile phase and run a rapid HPLC/UV check (monitor at 310 nm). Ensure the 4,5-dinitro isomer peak is <0.5%.

  • If validated, dry the crystals in a vacuum desiccator at < 40°C for 12 hours.

Workflow Visualization

Recrystallization_Workflow Start Crude 2-Methyl-1,4-dinitro-1H-imidazole (Contains Isomers & Precursors) Dissolve Dissolve in Ethanol Strict Temp Control (T < 50°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Particulates) Dissolve->Filter AntiSolvent Anti-Solvent Addition (Dropwise H2O to Cloud Point) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling QC_Check Quality Control (HPLC/TLC Analysis) Cooling->QC_Check Success Vacuum Dry (T < 40°C) Yield: High Purity Product QC_Check->Success Purity ≥ 99.0% Failure Isomeric Impurity Detected (Adjust EtOH:H2O Ratio) QC_Check->Failure Purity < 99.0% Failure->Dissolve Recycle / Rework

Logical workflow for the recrystallization and purity validation of 2-methyl-1,4-dinitro-1H-imidazole.

Troubleshooting Guide & FAQs

Q: My product is turning yellow/brown during the dissolution phase. What is happening? A: You are exceeding the thermal stability threshold. 1,4-dinitroimidazoles are highly susceptible to thermal rearrangement, converting to 2-methyl-4,5-dinitroimidazole, or undergoing exothermic decomposition (1)[1]. Actionable Fix: Discard the degraded batch. For the next run, never exceed 50°C during dissolution. If the compound resists dissolving, increase the solvent volume rather than the temperature.

Q: The compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute in the specific solvent mixture drops below the crystallization temperature. This is usually caused by adding the anti-solvent (water) too rapidly, crashing the compound out of solution before a crystal lattice can form. Actionable Fix: Reheat the mixture gently (max 50°C) until homogeneous, then add 5-10% more ethanol to shift the solubility curve. Cool the solution at a strictly controlled rate and introduce a seed crystal exactly at the cloud point.

Q: Post-drying HPLC shows persistent contamination with the 4,5-dinitro isomer. How can I improve the separation? A: The 4,5-dinitro isomer has a slightly different solubility curve in aqueous ethanol. Co-precipitation happens if the final solvent ratio is too rich in water or if the solution is flash-chilled. Actionable Fix: Shift the binary ratio. A 4:6 Ethanol:Water ratio generally favors the precipitation of the 1,4-isomer while keeping the 4,5-isomer suspended in the mother liquor (4)[4]. Ensure you are cooling slowly (0.5°C/min) to prevent kinetic trapping of the impurity inside the growing crystal lattice.

References

  • Guidechem. "2-Methyl-1,4-dinitroimidazole 19182-82-2 wiki". Guidechem Chemical Encyclopedia.
  • Lian, P., et al. "Crystallization thermodynamics of 2,4(5)-dinitroimidazole in binary solvents". Chinese Journal of Chemical Engineering.
  • Su, Z., et al. "1,4-Dinitro-1H-imidazoles". Arkivoc.
  • MDPI. "Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues". MDPI.

Sources

Optimization

Preventing thermal decomposition during 2-methyl-1,4-dinitro-1H-imidazole synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2)[1]. As a highly energetic nitroaromatic heterocycle used as a precursor for radiosensitizing agents and anti-infective therapeutics, its synthesis is complicated by severe thermal hazards.

This guide provides field-proven troubleshooting, causality-driven protocols, and kinetic data to help you prevent thermal runaway and product degradation during nitration workflows.

Troubleshooting FAQs: Thermal Decomposition Dynamics

Q1: Why does my synthesis of 2-methyl-1,4-dinitro-1H-imidazole frequently result in thermal runaway or low yields? A1: The nitration of imidazoles to dinitro derivatives is fundamentally highly exothermic. Dinitroimidazole isomers (such as 1,4-DNI and 4,5-DNI) are thermally labile, often melting and decomposing at temperatures below 200°C[2]. If the heat of the nitration reaction is not strictly dissipated, localized hot spots trigger an autocatalytic decomposition cascade. The N-NO₂ bond at the 1-position is particularly sensitive to thermal cleavage and nucleophilic attack[3][4].

Q2: How does ambient moisture or trace water affect the stability of the dinitro intermediate? A2: Water is not merely a bystander; it is a catalyst for degradation. Simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS) studies on related dinitroimidazoles reveal that the early-stage decomposition period is actively induced by trace impurities and occluded water[2][5]. Water initiates the premature hydrolytic cleavage of the highly labile N-NO₂ bond, accelerating the system into an exothermic induction phase[2].

Q3: What are the kinetic stages of thermal decomposition, and what warning signs should I monitor? A3: The solid-phase thermal decomposition of dinitroimidazoles follows four distinct, sequential events:

  • Early Decomposition: Triggered by impurities and H₂O[2][5].

  • Induction Period: Characterized by the constant-rate formation of CO₂ and NO off-gases[2][5].

  • Autoacceleratory Period: A massive exothermic spike that peaks as the unreacted dinitroimidazole is depleted[2][5].

  • Residue Degradation: Slow decomposition of the remaining polyurea-like polymeric residue[2][5]. Diagnostic Warning: Monitoring reactor headspace for NO and CO₂ is the most reliable early-warning system. If these gases are detected, the induction period has begun, and autoacceleration is imminent[2][6].

Q4: Can the choice of solvent or quenching method induce an ANRORC-like ring opening? A4: Yes. 1,4-dinitroimidazoles are highly susceptible to nucleophilic attack at the C5 position, which can initiate an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism[4][7]. To prevent this during synthesis and purification, reactions must be kept strictly acidic or neutral, and thermal stress during quenching must be minimized to prevent ring distortion, which lowers the activation energy for nucleophilic attack[7].

Quantitative Data: Decomposition Kinetics

Understanding the thermodynamic thresholds of your target molecule is critical for safe scale-up. The following table summarizes the decomposition kinetics and gas evolution profiles for dinitroimidazole derivatives during isothermal decomposition (235°C)[2][5].

Kinetic / Analytical ParameterValue / Observation
Induction Period Activation Energy ( Ea​ ) 46.9 ± 0.7 kcal/mol
Pre-exponential Factor ( logA ) 16.3 ± 0.3
Major Gaseous Products NO, CO₂, CO, N₂, HNCO, H₂O
Minor Gaseous Products HCN, C₂N₂, NO₂, NH₃, C₃H₄N₂
Polymeric Residue Composition C₂HN₂O (Polyurea- and polycarbamate-like)

Process Workflows & Mechanisms

To visualize the safety checkpoints and the chemical degradation pathways, refer to the following system diagrams.

G Start 2-Methyl-4-nitroimidazole Starting Material Nitration Nitration (HNO3/H2SO4) Strict Temp < 15°C Start->Nitration Monitor In-situ IR & Calorimetry Monitor NO/CO2 Nitration->Monitor Quench Controlled Quenching Ice-Water Bath Monitor->Quench Stable (No Gas) Runaway Thermal Runaway (Autoacceleration) Monitor->Runaway Temp > 20°C or Impurities Product 2-Methyl-1,4-dinitro-1H-imidazole (Stable Product) Quench->Product

Workflow for safe synthesis and thermal monitoring of 2-methyl-1,4-dinitro-1H-imidazole.

Decomposition Init 1,4-Dinitro Intermediate (Trace H2O / Impurities) Early Phase 1: Early Decomposition (H2O-induced cleavage) Init->Early Induction Phase 2: Induction Period (Constant NO/CO2 release) Early->Induction Autoaccel Phase 3: Autoacceleration (Exothermic Spike) Induction->Autoaccel Depletion of Reactant Residue Phase 4: Polymeric Residue (C2HN2O formation) Autoaccel->Residue

Four-stage thermal decomposition pathway of dinitroimidazole derivatives.

Standard Operating Procedure: Safe Synthesis Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the physical or analytical checkpoint of the current step is met.

Step 1: Reactor Preparation & Dehydration
  • Action: Purge a jacketed glass reactor with dry Argon for 30 minutes. Circulate cooling fluid to maintain the internal jacket at -5°C.

  • Causality: Eliminating ambient moisture prevents the H₂O-induced early decomposition phase, which initiates the irreversible breakdown of the N-NO₂ bond[2][5].

  • Checkpoint: In-line moisture sensor must read < 10 ppm H₂O before acid introduction.

Step 2: Acid Mixture Formulation
  • Action: Slowly charge 5.0 parts (by weight) of 98% H₂SO₄ into the reactor. Dropwise, add 2.0 parts of 100% fuming HNO₃. Keep the internal temperature strictly below 10°C.

  • Causality: Mixing strong acids generates significant heat of dilution. Controlling this prevents the thermal generation of nitronium ion degradation byproducts.

  • Checkpoint: The mixture must remain colorless to pale yellow. The evolution of brown NO₂ fumes indicates premature acid decomposition; if observed, discard the mixture.

Step 3: Substrate Addition
  • Action: Add 1.0 part of 2-methyl-4-nitroimidazole in small, discrete portions over 2 hours. Maintain vigorous stirring at 300 RPM.

  • Causality: The nitration reaction is mass-transfer limited and highly exothermic. Portion-wise addition prevents localized thermal spikes that could push the micro-environment past the 46.9 kcal/mol activation energy threshold required to trigger the decomposition induction period[2][5].

  • Checkpoint: Internal temperature must not exceed 15°C at any point during addition.

Step 4: Reaction Maturation & In-Situ Monitoring
  • Action: Allow the reaction to stir for 3 hours at 15°C. Continuously monitor the reactor headspace using in-situ FTIR.

  • Causality: The presence of NO (1875 cm⁻¹) or CO₂ (2349 cm⁻¹) indicates the onset of the induction period of thermal decomposition[2][6].

  • Checkpoint: If NO or CO₂ peaks rise above baseline, immediately abort the maturation phase and proceed to Step 5.

Step 5: Controlled Quenching (Critical Step)
  • Action: Discharge the reaction mixture dropwise into a vigorously stirred bath of crushed ice and distilled water (minimum 10x the volume of the reaction mixture).

  • Causality: Rapid dilution of the acid halts the nitration. The massive heat capacity of the phase-changing ice absorbs the heat of dilution, preventing the product from reaching its low melting/decomposition point (<200°C)[2].

Step 6: Filtration and Decontamination
  • Action: Filter the precipitate immediately. Wash with copious amounts of cold, distilled water until the filtrate reaches pH > 5, followed by a final wash with cold ethanol.

  • Causality: Removing all residual acidic impurities and displacing trace occluded water (via the ethanol wash) is mandatory. Impurities and water left in the crystal lattice will severely compromise the long-term thermal stability and shelf-life of the isolated 2-methyl-1,4-dinitro-1H-imidazole[2][5].

References

  • Minier, L., Behrens, R. Jr., & Bulusu, S. (1996). SOLID-PHASE THERMAL DECOMPOSITION OF 2,4-DINITROIMIDAZOLE (2,4-DNI). Cambridge University Press.
  • Minier, L., Behrens, R. Jr., & Bulusu, S. (2026). Solid-phase thermal decomposition of 2,4-dinitroimidazole (2,4-DNI). UNT Digital Library.
  • Minier, L., Behrens, R. Jr., & Bulusu, S. (1996). Solid-phase thermal decomposition of 2,4-dinitroimidazole (2,4-DNI) (Book). OSTI.GOV.
  • Guidechem. 2-Methyl-1,4-dinitroimidazole 19182-82-2 wiki.
  • Science of Synthesis. Product Class 3: Imidazoles. Thieme Connect.
  • ResearchGate. Plausible reaction mechanisms for the ANRORC-like reaction between 1,4-dinitro-1H-imidazole and aniline.
  • ResearchGate. (2016).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Novikov Synthesis of Dinitroimidazoles Safely

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of dinitroimidazoles. The nitration of imidazoles, often referred to as the Novikov synthesis, is a powerful m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of dinitroimidazoles. The nitration of imidazoles, often referred to as the Novikov synthesis, is a powerful method for producing these valuable compounds. However, scaling this synthesis from the benchtop introduces significant safety and procedural challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction safely and efficiently.

Foundational Principles: Understanding the Risks of Scale-Up

The Novikov synthesis typically involves the use of a potent mixed acid nitrating agent, usually a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2] While effective, this mixture is highly corrosive, a strong oxidizer, and its reactions are intensely exothermic. Furthermore, the dinitroimidazole products themselves can be energetic materials with thermal sensitivities that must be respected.[3]

Before any scale-up attempt, a thorough understanding of the reaction's thermal hazards is not just recommended; it is a critical safety requirement. Techniques such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can provide vital data on onset decomposition temperatures and the potential for thermal runaway.[3][4] The primary goal during scale-up is to maintain absolute control over the reaction's temperature, which is dictated by the rate of reagent addition and the efficiency of heat removal.

Troubleshooting Guide: A-Q&A Approach to Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis. The solutions provided are grounded in chemical principles and established safety protocols.

Q1: I'm experiencing a rapid, uncontrolled temperature increase (an exotherm) during the addition of my imidazole substrate. What should I do, and what are the likely causes?

Immediate Corrective Actions:

  • Cease all reagent addition immediately.

  • Maximize cooling: Apply emergency cooling if available (e.g., a dry ice/acetone bath).

  • Ensure vigorous stirring: Proper agitation helps dissipate localized hotspots.

  • Alert personnel and prepare for emergency quenching if the temperature continues to rise uncontrollably.

Root Cause Analysis: An uncontrolled exotherm is a serious event indicating that the rate of heat generation is exceeding the system's capacity for heat removal. The most common causes include:

  • Excessive Addition Rate: The substrate or nitrating agent was added too quickly.

  • Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction.

  • Poor Agitation: Inefficient stirring creates localized areas of high reagent concentration (hotspots), which can initiate a runaway reaction.

  • Incorrect Reagent Concentration: Using a more concentrated nitrating mixture than intended can dramatically increase the reaction rate and heat output.

Preventative Strategy: Always perform a small-scale pilot reaction to establish a safe addition rate and monitor the thermal profile. Ensure your reaction vessel is not filled beyond a capacity that allows for efficient stirring and heat transfer. Your cooling system must be robust enough to handle the total expected heat evolution of the reaction.

Q2: My yield of 4,5-dinitroimidazole is consistently lower than reported in the literature. What are the primary factors I should investigate?

Low yields are a common frustration in organic synthesis. For the Novikov reaction, several factors can be at play.[5][6]

Troubleshooting Low Yields:

Potential Cause Diagnostic Clues Recommended Solution
Incomplete Nitration Presence of starting material (e.g., 4-nitroimidazole) in the crude product, confirmed by TLC, HPLC, or NMR.[7]Increase reaction time or temperature cautiously. Verify the strength and ratio of the nitrating mixture. A higher proportion of sulfuric acid can increase the concentration of the active nitronium ion (NO₂⁺).[8][9]
Product Decomposition Darkening of the reaction mixture (brown or black). Formation of gaseous byproducts (brown NOx fumes).The reaction temperature is too high. Maintain strict temperature control, especially for the second nitration step, which often requires more forcing conditions.[9][10]
Side Reactions/Oxidation Isolation of unexpected byproducts.Over-nitration or oxidation of the imidazole ring can occur under harsh conditions.[8] Precise control over temperature and stoichiometry is critical. Consider alternative nitrating agents if this persists.
Work-up Losses Low recovery after quenching and extraction.4,5-dinitroimidazole has some solubility in acidic water. Ensure the quenched mixture is thoroughly chilled before filtration. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) are necessary to recover all the product from the aqueous phase.[11][12]

A logical workflow for diagnosing yield issues is essential.

G start Low Yield of Dinitroimidazole check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm dark_color Is the reaction mixture dark/decomposed? check_sm->dark_color No increase_severity Action: Increase reaction time/temperature cautiously or use a stronger nitrating mix. check_sm->increase_severity Yes decrease_severity Action: Lower reaction temperature. Ensure strict thermal control. dark_color->decrease_severity Yes workup_issue Investigate Work-up Procedure dark_color->workup_issue No workup_solution Action: Ensure complete precipitation by cooling. Perform multiple extractions. workup_issue->workup_solution

Caption: A decision tree for troubleshooting low product yields.

Q3: How should I safely handle and quench the reaction mixture after the synthesis is complete?

The quenching step is one of the most hazardous stages of the process if not performed correctly. The large volume of concentrated, hot acid presents a significant risk.

Safe Quenching Protocol:

  • Cooling: Allow the reaction vessel to cool to room temperature, then further cool it in an ice bath.

  • Prepare Quench Vessel: Prepare a separate, large vessel containing a substantial amount of crushed ice or ice water (typically 5-10 times the volume of the reaction mixture). This vessel should be in a well-ventilated fume hood or a designated blast-shielded area.

  • Slow Addition: Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. Never add water or ice to the acid. Doing so can cause violent boiling and splashing of corrosive material.[13][14]

  • Precipitation: The dinitroimidazole product, being less soluble in the now-diluted acid, should precipitate out.

  • Isolation: The product can be isolated by vacuum filtration. The remaining acidic filtrate is still hazardous and must be neutralized before disposal.

G start Reaction Complete cool_reaction 1. Cool reaction vessel to <10°C start->cool_reaction prepare_quench 2. Prepare separate vessel with large volume of crushed ice cool_reaction->prepare_quench slow_add 3. SLOWLY pour acid mixture onto ice with vigorous stirring prepare_quench->slow_add warning CRITICAL: NEVER add water to the acid! slow_add->warning precipitate 4. Allow product to fully precipitate in the cold diluted acid slow_add->precipitate filtrate 5. Isolate product via vacuum filtration precipitate->filtrate dispose 6. Neutralize and dispose of acidic filtrate according to safety protocols filtrate->dispose

Caption: A workflow for the safe quenching of the reaction mixture.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of the Novikov synthesis for dinitroimidazoles? A: The reaction is an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺). This powerful electrophile then attacks the electron-rich imidazole ring, replacing a hydrogen atom with a nitro group. The reaction is typically stepwise, first forming a mononitroimidazole, which is then nitrated a second time under more forcing conditions to yield the dinitro product.[1][15]

  • Q: What personal protective equipment (PPE) is mandatory for this synthesis? A: Due to the extreme hazards of the mixed acid, comprehensive PPE is required.[13][14]

Equipment Specification Reason
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of highly corrosive acid.[13]
Hand Protection Heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile).Protects against chemical burns and degradation of glove material.[14]
Body Protection Flame-retardant lab coat and a chemical-resistant apron.Provides a barrier against spills and splashes.[13]
Ventilation All operations must be conducted in a certified chemical fume hood.Prevents inhalation of toxic and corrosive vapors (NOx).[13][16]
  • Q: What are typical reaction conditions for the synthesis of 4,5-dinitroimidazole from 4-nitroimidazole? A: Conditions can vary, but published procedures provide a general framework. The second nitration requires significantly more energy.

Parameter Typical Range Reference
Starting Material 4-nitroimidazole[11][12]
Nitrating Agent Concentrated H₂SO₄ and concentrated or fuming HNO₃[9][11]
Temperature 80 - 115 °C[11]
Reaction Time 1 - 2.5 hours[11]
Yield 52% - 83%[11]

Note: These are representative values. Specific conditions must be optimized for your particular setup and scale, starting with small pilot experiments.

  • Q: How do I properly dispose of the spent nitrating acid after work-up? A: Spent nitrating acid is a hazardous waste.[17] After the product has been filtered, the acidic filtrate must be slowly and carefully neutralized. This is typically done by adding it to a stirred slurry of a weak base like sodium carbonate (soda ash) or calcium hydroxide (lime) in a large container. This neutralization process is also exothermic and will release CO₂ gas, so it must be done slowly and in a well-ventilated area. The final neutralized solution should be disposed of in accordance with your institution's hazardous waste protocols.[14]

  • Q: What analytical techniques are best for confirming the structure and purity of my final dinitroimidazole product? A: A combination of methods is recommended for full characterization.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the product and quantifying any isomeric impurities or residual starting material.[18][19] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.[7]

    • Structure Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure.

    • Identity Confirmation: Mass Spectrometry (MS) will confirm the molecular weight of the product.[20][21]

    • Functional Group Analysis: Infrared (IR) Spectroscopy can confirm the presence of key functional groups, such as the N-H and C-NO₂ bonds.[20][21]

References

  • [Placeholder for future reference]
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • Psoma, A. K., & Pasias, I. N. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
  • Zhang, J., et al. (n.d.). Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. ResearchGate.
  • Unknown Author. (n.d.). Safe Handling of Nitric & Sulfuric Acids. Scribd.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids.
  • Psoma, A. K., & Pasias, I. N. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate.
  • Unknown Author. (n.d.). Synthesis of 4(5)-nitroimidazole - the convenient synthon for the selective production of dinitroimidazoles. ResearchGate.
  • Novikov, S. S., et al. (1970, April 1). Nitration of imidazoles with various nitrating agents. Semantic Scholar.
  • BenchChem. (2025). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate". Benchchem.
  • AWS. (n.d.). Mixed Nitrating Acid, Greater Than 50% (HNO3).
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID).
  • Sakai, T., & Nemoto, S. (2017, January 1). Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS. Amanote Research.
  • Li, Y., et al. (2016, February 1). Simultaneous determination of nitroimidazoles, benzimidazoles, and chloramphenicol components in bovine milk by ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Starek, M., & Krzek, J. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.
  • Unknown Author. (n.d.). Preparation method of 4,5-dimetridazloe ammonium salt. Google Patents.
  • Agrawal, K. C., et al. (n.d.). Potential radiosensitizing agents. Dinitroimidazoles. PubMed.
  • Lian, P., et al. (2023, March 31). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions.
  • Unknown Author. (n.d.). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. Google Patents.
  • Jin, X., et al. (2014, February 18). One-pot Synthesis of 2, 4, 5-Trinitroimidazole.
  • Unknown Author. (n.d.). Production of 4-nitroimidazole and its thermal stability. ResearchGate.
  • Unknown Author. (n.d.). Review on synthesis of nitroimidazoles energetic materials. ResearchGate.
  • Reddit User. (2025, June 8). Help with Low Yield Synthesis. Reddit.
  • BenchChem Technical Support Team. (2025, December). Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note and Protocol. Benchchem.
  • Unknown Author. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
  • Wang, Y., et al. (n.d.). Research on the thermal hazard of N-Nitrodihydroxyethyl dinitrate (DINA) under the action of diethanolamine. E3S Web of Conferences.
  • Yin, C., et al. (2017, February 15). Synthesis of 1-Amino-2,4-Dinitroimidazole Optimized by Online Infrared Spectroscopy and its Energetic Properties. PubMed.
  • Unknown Author. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,4-dinitro-1H-imidazole

Welcome to the technical support center for the synthesis and purification of 2-methyl-1,4-dinitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-methyl-1,4-dinitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production, with a focus on identifying and mitigating impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-methyl-1,4-dinitro-1H-imidazole, and what are the initial purity concerns?

The most common and direct method for synthesizing 2-methyl-1,4-dinitro-1H-imidazole is the nitration of 2-methyl-4(5)-nitroimidazole.[1][2][3] The primary challenge originates with the starting material itself. 2-Methyl-4(5)-nitroimidazole exists as a mixture of two tautomers: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole.[4] The nitration of this mixture can lead to the formation of isomeric dinitro-products, which may be difficult to separate from the desired 2-methyl-1,4-dinitro-1H-imidazole. Therefore, the purity and isomeric ratio of the starting material are critical parameters that directly influence the purity of the final product.

Q2: Why is temperature control paramount during the nitration process?

Strict temperature control is arguably the most critical factor for a successful synthesis with high purity. The nitration of imidazole rings is a highly exothermic process. Uncontrolled temperature increases can lead to several undesirable outcomes:

  • Oxidative Ring Opening: At elevated temperatures, the strong oxidizing environment created by the nitrating mixture (e.g., nitric and sulfuric acids) can cause the degradation of the imidazole ring, leading to the formation of tarry substances and a significant reduction in yield.[2][3] In related nitrations, oxidation by-products such as ethanedioic acid have been observed.[5]

  • Formation of Over-Nitrated Byproducts: While less common for this specific molecule, excessive temperatures can sometimes promote further nitration or other side reactions, complicating the purification process.

  • Safety Hazards: Runaway reactions are a significant safety concern when working with potent nitrating agents.[1][6]

Maintaining the recommended temperature range ensures a smoother, more selective reaction, minimizing the formation of degradation-related impurities.[2]

Q3: What are the most common impurities I should expect, aside from isomers?

Beyond isomeric impurities stemming from the starting material, researchers may encounter:

  • Unreacted 2-Methyl-4(5)-nitroimidazole: An incomplete reaction will result in the presence of the starting material in the crude product. This can be caused by insufficient reaction time, a temperature that is too low, or a nitrating agent that is not potent enough.[7]

  • Oxidative Degradation Products: As mentioned, high temperatures can lead to ring cleavage. These impurities often present as dark, insoluble, or tar-like materials that can interfere with crystallization and chromatography.[3]

  • N-Nitroso Impurities: In the presence of nitrous acid (which can form from nitric acid), secondary amines or their equivalents can potentially form N-nitroso impurities. While not explicitly detailed for this specific synthesis in the provided literature, the formation of compounds like 2-Methyl-4-nitro-1-nitroso-1H-imidazole has been considered in the context of related nitroimidazole drugs like Metronidazole.[8][9]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the desired product and separating it from isomers and other impurities. Developing a robust HPLC method is essential for accurate purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure of the final product and identifying impurities. The chemical shifts and coupling patterns provide definitive structural information.[3][10]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction and for developing solvent systems for column chromatography.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem ID: IMPUR-001

Q: My final product analysis (HPLC/NMR) shows a significant peak corresponding to an isomer of 2-methyl-1,4-dinitro-1H-imidazole. What is the cause and how can I fix this?

A: Root Cause Analysis & Solution

The presence of an unwanted isomer is almost certainly due to the nitration of the 2-methyl-5-nitroimidazole tautomer present in your starting material. The nitration occurs at the N1 position for both tautomers, leading to a mixture of 2-methyl-1,4-dinitro-1H-imidazole and 2-methyl-1,5-dinitro-1H-imidazole.

Corrective Actions:

  • Starting Material Purification (Proactive): If possible, purify the 2-methyl-4(5)-nitroimidazole before nitration to enrich the desired 4-nitro tautomer. This is often difficult due to the rapid tautomeric equilibrium.

  • Post-Synthesis Purification (Reactive): The most practical solution is to separate the isomers after the reaction.

    • Fractional Recrystallization: This may be effective if the isomers have significantly different solubilities in a particular solvent. Experiment with various solvents (e.g., ethanol, ethyl acetate, isopropanol) to find a system that preferentially crystallizes the desired product.

    • Silica Gel Column Chromatography: This is a highly effective method for separating isomers with different polarities.[11] A carefully optimized solvent gradient (e.g., a shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes) can provide excellent separation.[7][12]

Problem ID: IMPUR-002

Q: The reaction mixture turned dark brown/black, and the final yield was very low. What went wrong?

A: Root Cause Analysis & Solution

This is a classic sign of oxidative degradation of the imidazole ring due to excessive reaction temperatures.[2][3] The nitrating mixture is highly oxidative, and at temperatures above the optimal range, it will begin to decompose the starting material and product.

Corrective Actions:

  • Implement Strict Temperature Control: Ensure your reaction vessel is in an ice bath or equipped with a reliable cooling system. Add the nitrating agents or the substrate slowly and portion-wise to manage the exothermic release of heat. A common procedure involves maintaining a temperature below 30°C during addition and then carefully raising it to the target reaction temperature.[2]

  • Optimize Nitrating Agent Ratio: Using a large excess of the nitrating agent can increase the risk of oxidation. Refer to established protocols and consider titrating the amount of nitric and sulfuric acid to find the optimal balance between complete reaction and minimal degradation.

  • Reduce Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times at elevated temperatures can promote byproduct formation. Monitor the reaction's progress via TLC to determine the point of completion.

Problem ID: PUR-001

Q: My crude product contains a significant amount of unreacted 2-methyl-4(5)-nitroimidazole. How can I improve the conversion rate?

A: Root Cause Analysis & Solution

Incomplete conversion indicates that the reaction has not gone to completion. The cause is typically suboptimal reaction conditions.

Corrective Actions:

  • Adjust Reaction Temperature and Time: If the reaction was run at a very low temperature to avoid degradation, you may need to slowly and carefully increase it. For example, some procedures call for temperatures in the range of 100-110°C.[2] Similarly, extending the reaction time (while monitoring by TLC) can drive the reaction to completion.

  • Verify Reagent Quality: Ensure that the nitric and sulfuric acids are of high concentration and not degraded. Water content can significantly reduce the efficacy of the nitrating mixture.

  • Improve Mixing: In a heterogeneous or viscous reaction mixture, poor stirring can lead to localized areas of low reagent concentration. Ensure vigorous and efficient stirring throughout the reaction.

  • Purification: Unreacted starting material can often be removed via column chromatography or by washing the crude product with a solvent in which the starting material is more soluble than the dinitrated product.

Data & Protocols

Table 1: Comparison of Nitration Conditions for Imidazole Derivatives
Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
2-MethylimidazoleHNO₃ / H₂SO₄100 - 11085[2][3]
2-MethylimidazoleNaNO₃ / H₂SO₄120 - 14095[2][3]
2-MethylimidazoleHNO₃ / (NH₄)₂SO₄65 - 9776[2]
4(5)-NitroimidazoleHNO₃ / Ac₂O-AcOHNot SpecifiedHigh[1]

This table illustrates that different nitrating systems require different optimal temperatures and can result in varying yields. The use of nitrate salts may proceed more smoothly despite requiring higher temperatures.[2][3]

Experimental Workflow Diagrams

Synthesis_and_Impurity_Pathway cluster_start Starting Material cluster_reaction Nitration Process cluster_products Reaction Outcome SM 2-Methyl-4(5)-nitroimidazole (Tautomeric Mixture) Nitration Nitration (HNO3/H2SO4) SM->Nitration 1 Product Desired Product: 2-Methyl-1,4-dinitro-1H-imidazole Nitration->Product Optimal Temp. Impurity1 Isomeric Impurity: 2-Methyl-1,5-dinitro-1H-imidazole Nitration->Impurity1 From 5-nitro tautomer Impurity2 Unreacted SM Nitration->Impurity2 Incomplete Reaction Impurity3 Oxidation Byproducts (e.g., Tars, Ring-Opened) Nitration->Impurity3 Excessive Temp.

Caption: Synthesis pathway and common impurity formation routes.

Purification_Workflow Crude Crude Product Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Decision1 Major Impurity? Analysis->Decision1 Recrystallization Fractional Recrystallization Decision1->Recrystallization Isomer / SM (Different Solubility) Chromatography Silica Gel Column Chromatography Decision1->Chromatography Isomer / SM (Different Polarity) FinalAnalysis Final Purity Check (HPLC, NMR, MP) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis FinalAnalysis->Decision1 Needs Further Purification PureProduct Pure Product (>99%) FinalAnalysis->PureProduct Purity OK

Caption: General workflow for the purification of the crude product.

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is a general guideline and should be optimized for your specific impurity profile.[7][11]

  • Solvent System Selection: a. Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that provides good separation between the desired product and impurities. b. Aim for an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar eluting solvent. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading: a. Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading"). c. Carefully add the dry-loaded sample to the top of the prepared column, creating a thin, even layer.

  • Elution and Fraction Collection: a. Begin eluting the column with the non-polar solvent system identified in step 1. b. Collect fractions in test tubes or flasks. c. Gradually increase the polarity of the eluent as needed to elute the desired compound. d. Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified 2-methyl-1,4-dinitro-1H-imidazole.

References

  • Khabnadideh, S., et al. (2008). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Available at: [Link]

  • Suwinski, J., et al. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC. Available at: [Link]

  • Gao, H., et al. (2010). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials. Available at: [Link]

  • Getoff, N., & Solar, S. (1986). Radiation-induced reactions of (2-methyl-5-nitro-1H-imidazole-1-ethanol)nickel(II) in aqueous solution: a flash-photolysis and steady-state gamma-radiolysis study. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Lyapunova, M.V., & Malkov, V.S. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Tomsk State University Research Library. Available at: [Link]

  • Unknown Author. (2026). A continuous-flow nitration process for the synthesis of 2-methyl-5-nitroimidazole. ResearchGate. Available at: [Link]

  • Lyapunova, M.V., & Malkov, V.S. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]

  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. Available at: [Link]

  • Foroumadi, A., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. Available at: [Link]

  • Pliva Pharma DD. (1980). Process for the safe nitration of 2-methylimidazole. Google Patents.
  • Wagner, P., & Kubicki, M. (2007). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Available at: [Link]

  • Wagner, P., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. PMC. Available at: [Link]

  • IARC. (2012). 2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available at: [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole. Available at: [Link]

  • Wang, R., et al. (2020). The nitration of 2,4,5-triiodoimidazole and its oxidation under nitration conditions. Figshare. Available at: [Link]

  • Srivastava, M., et al. (2009). Synthesis of some substituted imidazole derivatives. TSI Journals. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole, 693-98-1. Available at: [Link]

  • CN111410658A. (2020). Impurity A and impurity B of midazolam or pharmaceutical composition thereof and application thereof. Google Patents.
  • Grigorev, M.S., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-methyl-1,4-dinitro-1H-imidazole in Experimental Assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2). This document provides in-depth troubleshooting strategies, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2). This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the primary challenge researchers face with this compound: its poor aqueous solubility. Our goal is to equip you with the knowledge and tools to ensure reliable and reproducible results in your assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 2-methyl-1,4-dinitro-1H-imidazole.

Q1: What is 2-methyl-1,4-dinitro-1H-imidazole?

2-methyl-1,4-dinitro-1H-imidazole is a nitroimidazole derivative.[1][2] Its chemical structure consists of a central imidazole ring substituted with a methyl group and two nitro groups.

Table 1: Physicochemical Properties of 2-methyl-1,4-dinitro-1H-imidazole

PropertyValueSource
CAS Number 19182-82-2[1]
Molecular Formula C₄H₄N₄O₄[1][3]
Molecular Weight 172.10 g/mol [1][3]
Topological Polar Surface Area (TPSA) 104.1 Ų[3]
Predicted logP 0.13952[3]
Q2: Why is this compound expected to have poor aqueous solubility?

The poor aqueous solubility of many nitroimidazole compounds is a known challenge in pharmaceutical research.[4][5] While specific data for 2-methyl-1,4-dinitro-1H-imidazole is not extensively published, its molecular structure suggests low affinity for water. The imidazole ring provides some polarity, but the presence of the methyl group and the overall molecular architecture contribute to a structure that is not readily hydrated. The general solubility of imidazoles can be low in certain organic solvents, let alone in aqueous media.[6][7]

Q3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is the first thing I should do?

This is the most common issue encountered and is known as "precipitation upon dilution". It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is introduced into an aqueous environment where its thermodynamic solubility is much lower.[8]

The immediate first step is to determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the maximum concentration you can achieve without immediate precipitation. You should also verify the maximum concentration of DMSO your assay can tolerate without affecting the biological system (e.g., cells, enzymes), which is often between 0.1% and 0.5%.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues, starting from simple adjustments and progressing to more advanced formulation strategies.

Problem: My compound precipitates upon dilution, even at low concentrations. How can I improve its solubility in my aqueous assay?

This common problem requires a multi-faceted approach. The following diagram outlines the logical workflow for troubleshooting this issue.

G cluster_0 cluster_1 Level 1: Solvent & Concentration Optimization cluster_2 Level 2: Formulation with Excipients cluster_3 Level 3: Advanced Formulation (Pre-Assay) cluster_4 start Initial Observation: Compound Precipitation in Assay Buffer kinetic_sol Determine Kinetic Solubility (See Protocol 2) start->kinetic_sol First Step opt_dmso Optimize Final DMSO % (e.g., <0.5%) use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) opt_dmso->use_cosolvent If still precipitating end_goal Goal: Soluble & Non-Perturbing Compound in Assay opt_dmso->end_goal kinetic_sol->opt_dmso Based on Assay Tolerance use_surfactant Use Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68) use_cosolvent->use_surfactant If solvents are insufficient or not tolerated use_cosolvent->end_goal use_cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD, SBECD) use_surfactant->use_cyclodextrin Alternative Excipient use_surfactant->end_goal solid_dispersion Create a Solid Dispersion (e.g., with PVP, PEG) use_cyclodextrin->solid_dispersion For persistent issues (Consult Formulation Scientist) use_cyclodextrin->end_goal solid_dispersion->end_goal

Caption: Troubleshooting workflow for addressing compound precipitation.

Strategy 1: Optimize Solvent Conditions

The simplest approach is to modify the final solvent environment of your assay.

  • Optimize Final DMSO Concentration: Many biological assays can tolerate up to 0.5% DMSO, but this must be confirmed for your specific system by running a vehicle control.[8] Reducing the final DMSO concentration often requires lowering the concentration of your compound stock, which may or may not be feasible depending on the required final concentration in the assay.

  • Incorporate Co-solvents: A water-miscible organic co-solvent can increase the solubility of a hydrophobic compound.[9] Polyethylene glycol (PEG 400), ethanol, or propylene glycol are common choices. They work by reducing the polarity of the aqueous solvent system. It is critical to test the tolerance of your assay system to any co-solvent.

  • Adjust pH: While pH adjustment can dramatically increase the solubility of ionizable compounds, 2-methyl-1,4-dinitro-1H-imidazole does not have readily ionizable functional groups.[8] Therefore, altering the pH of your buffer is unlikely to have a significant impact on its solubility.

Strategy 2: Utilize Solubilizing Excipients

If solvent optimization is insufficient, the next step is to use excipients that can encapsulate or stabilize the compound.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the poorly soluble compound, keeping it dispersed in the aqueous phase.[8] Typically, concentrations are kept well below the critical micelle concentration (CMC) to avoid disrupting cell membranes or protein structures.

  • Consider Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD) are commonly used.

Strategy 3: Advanced Formulation Approaches

For the most challenging cases, particularly in later-stage development, advanced formulation techniques may be necessary. These are typically performed before the compound is used in routine assays.

  • Solid Dispersions: This technique involves dispersing the drug in a polymer matrix at a molecular level.[9][11] Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are often used.[12] When the solid dispersion dissolves, the drug is released in a supersaturated state, which can enhance its dissolution and apparent solubility.[10]

  • Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, which can lead to a higher dissolution rate and improved solubility.[13][14]

Part 3: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a standardized, high-concentration stock solution of 2-methyl-1,4-dinitro-1H-imidazole in 100% DMSO for subsequent serial dilutions.

Materials:

  • 2-methyl-1,4-dinitro-1H-imidazole (MW: 172.10 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Amber glass vial or microcentrifuge tube

Procedure:

  • Tare a clean, dry amber vial on the analytical balance.

  • Carefully weigh a precise amount of 2-methyl-1,4-dinitro-1H-imidazole powder (e.g., 1.72 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1.72 mg to make a 10 mM stock, add 1.0 mL of DMSO).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Kinetic Solubility via Turbidimetry

Objective: To determine the concentration at which 2-methyl-1,4-dinitro-1H-imidazole begins to precipitate when diluted from a DMSO stock into an aqueous buffer. This protocol is adapted from established methods for assessing poorly soluble compounds.[8]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Setup cluster_2 Step 3: Incubation & Measurement cluster_3 Step 4: Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dil Serially Dilute Stock in 100% DMSO (e.g., 10 mM to 0.1 mM) prep_stock->serial_dil add_cmpd Add 2 µL of DMSO Dilutions to Buffer (1:100 Dilution) serial_dil->add_cmpd disp_buffer Dispense 198 µL of Aqueous Buffer into 96-well Plate disp_buffer->add_cmpd incubate Incubate at Room Temp for 2 hours (Protected from Light) add_cmpd->incubate measure Measure Absorbance (OD) at 620 nm incubate->measure analyze Identify Concentration where OD increases significantly above background measure->analyze

Caption: Experimental workflow for kinetic solubility determination.

Materials:

  • 10 mM stock solution of 2-methyl-1,4-dinitro-1H-imidazole in 100% DMSO

  • 100% DMSO (for dilutions)

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Serial Dilution: Create a serial dilution series of your 10 mM stock solution in 100% DMSO. For example, prepare concentrations of 10, 5, 2.5, 1.25, 0.625, and 0.313 mM.

  • Dispense Buffer: Add 198 µL of your aqueous assay buffer to the wells of the 96-well plate. Include wells for a "buffer only" blank and a "buffer + 1% DMSO" vehicle control.

  • Add Compound: Add 2 µL of each DMSO stock concentration to the corresponding wells containing the buffer. This creates a 1:100 dilution, resulting in final compound concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure Turbidity: Measure the optical density (OD) of each well at 620 nm. An increase in OD compared to the vehicle control indicates light scattering due to compound precipitation.

Data Interpretation: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance over the vehicle control.

Table 2: Example Kinetic Solubility Data

Final Compound Conc. (µM)OD at 620 nmObservation
1000.450Heavy Precipitation
500.215Moderate Precipitation
250.098Slight Precipitation
12.50.055Clear
6.250.052Clear
3.130.051Clear
Vehicle Control (1% DMSO)0.053Clear
Buffer Blank0.050Clear

In this example, the kinetic solubility would be determined to be 12.5 µM , as it is the highest concentration that remains clear and has an OD value similar to the vehicle control.

References
  • BenchChem. (n.d.). Overcoming solubility issues of 4-Bromo-1-methyl-2-nitro-1h-imidazole in assays.
  • Guidechem. (n.d.). 2-Methyl-1,4-dinitroimidazole 19182-82-2 wiki.
  • Bérénice, H., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Simeon, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole. Retrieved from [Link]

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sambhakar, S., et al. (2013). Solid dispersions: A tool for improving the solubility and dissolution of metronidazole. International Journal of Drug Delivery. Retrieved from [Link]

  • Suwiński, J., et al. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Grimmett, M. R., et al. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry. Retrieved from [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Nobilis, M., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Chromatography A. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2).... Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • DTIC. (n.d.). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Retrieved from [Link]

  • IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]]([Link])

Sources

Optimization

Minimizing isomer formation during thermal rearrangement reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with poor stereocontrol and regioselectivity during [3,3]-sigmatropic shifts (e.g., Claisen, Cope, and Fri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with poor stereocontrol and regioselectivity during [3,3]-sigmatropic shifts (e.g., Claisen, Cope, and Fries rearrangements). Uncatalyzed thermal rearrangements often suffer from competing transition states or thermodynamic equilibration, leading to complex isomer mixtures.

This guide is designed to move your chemistry from unpredictable thermal conditions to highly controlled, self-validating catalytic systems. We will diagnose the mechanistic root causes of isomer formation and provide field-proven protocols to lock your reactions into single, predictable pathways.

Diagnostic Workflow: Identifying the Root Cause

Before adjusting your reaction conditions, use the following decision tree to classify your isomer issue and identify the appropriate mechanistic intervention.

G N1 Thermal Rearrangement Yields Isomer Mixture N2 Identify Isomer Type N1->N2 N3 Stereoisomers (Syn/Anti or E/Z) N2->N3 Diastereomers N4 Regioisomers (Ortho/Para) N2->N4 Positional N5 Evaluate Transition State (Chair vs. Boat) N3->N5 N6 Check Reaction Temp (Kinetic vs. Thermodynamic) N3->N6 N9 Utilize Internal Directing Groups N4->N9 Block Competing Sites N7 Apply Lewis Acid Catalysis (e.g., TiCl4, Yb(OTf)3) N5->N7 Lock TS Geometry N8 Use Microwave Heating or Charge-Acceleration N6->N8 Lower Activation Energy

Figure 1: Diagnostic decision tree for resolving isomer formation in thermal rearrangements.

Troubleshooting Guides (Q&A)

Q: My aliphatic Claisen rearrangement is yielding a nearly 1:1 mixture of syn and anti diastereomers. How can I drive this toward a single isomer? A: This is a classic symptom of competing chair-like and boat-like transition states. In purely thermal [3,3]-sigmatropic rearrangements, the energy difference between these two transition states can be minimal, especially if the substituents on the allyl vinyl ether lack sufficient steric differentiation. Causality & Solution: To establish strict stereocontrol, you must lock the transition state geometry. Transitioning from a thermal process to a Lewis acid-catalyzed acyl-Claisen rearrangement solves this. Lewis acids coordinate to the heteroatoms of the substrate, dramatically increasing the steric bulk around the oxygen atom. This strongly penalizes the boat conformation and forces the reaction exclusively through a highly ordered chair-like transition state, improving anti/syn ratios to >99:1[1].

Q: I am attempting a pericyclic cascade, but I'm getting a mixture of E and Z trisubstituted alkenes instead of the desired Z-isomer. What is causing this scrambling? A: The high temperatures (often >200 °C) required for unactivated thermal rearrangements provide enough energy not only to surpass the activation barrier of the sigmatropic shift but also to overcome the rotational barrier of the newly formed alkene. This leads to thermodynamic equilibration. Causality & Solution: You are operating under thermodynamic control rather than kinetic control. To trap the kinetically favored Z-isomer, you must lower the reaction temperature or shorten the reaction time. This can be achieved by utilizing zwitterionic intermediates (charge-accelerated rearrangements) or by switching to microwave irradiation in a non-nucleophilic solvent like o-dichlorobenzene. Microwave heating ensures rapid, homogeneous energy transfer, allowing the rearrangement to complete before bulk thermal equilibration of the alkene occurs[2].

Q: During an aromatic Claisen rearrangement, I am observing migration to both the ortho and para positions. How do I restrict migration to a single regiocenter? A: In aromatic Claisen rearrangements, the initial [3,3]-sigmatropic shift to the ortho position forms a dienone intermediate. If the subsequent keto-enol tautomerization (rearomatization) is slow, a secondary [3,3]-shift (Cope rearrangement) can occur, migrating the allyl group to the para position. Causality & Solution: Regioselectivity is dictated by the relative rates of tautomerization versus the secondary rearrangement. To trap the ortho isomer, you can utilize internal directing groups (e.g., meta-lactone carbonyls) that act as internal bases to rapidly facilitate the rate-determining keto-enol tautomerization step[3].

Quantitative Data: Catalyst Selection for Stereocontrol

When moving away from purely thermal conditions, catalyst selection is critical. The table below summarizes the causality between Lewis acid coordination strength and resulting diastereomeric ratios in acyl-Claisen rearrangements.

Table 1: Influence of Lewis Acid Catalysts on Acyl-Claisen Stereocontrol

Catalyst (5-10 mol%)Yield (%)Diastereomeric Ratio (Anti:Syn)Mechanistic Role & Causality
None (Thermal, 110 °C)45%60:40Unrestricted transition state; minimal energy difference between chair and boat.
Yb(OTf)3​ 82%95:5Mild coordination; sufficiently bulks the oxygen atom to favor the chair TS.
AlCl3​ 78%92:8Strong coordination; rapid turnover but slight background thermal scrambling.
TiCl4​⋅THF2​ 92%>99:1Optimal bidentate coordination; perfectly locks the chair TS geometry[1].
Step-by-Step Experimental Protocols
Protocol 1: Highly Diastereoselective Lewis Acid-Catalyzed Acyl-Claisen Rearrangement

This protocol utilizes TiCl4​⋅THF2​ to suppress boat-transition state formation, ensuring >99:1 anti stereocontrol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add TiCl4​⋅THF2​ (0.05 equiv, 5 mol%) and anhydrous CH2​Cl2​ (to reach 0.2 M concentration).

  • Amine Addition: Cool the suspension to 23 °C and add i-Pr2​EtN (1.0 equiv) followed by the allylic morpholine substrate (1.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add the acid chloride (1.0 equiv) as a 1.0 M solution in CH2​Cl2​ over 5 minutes. The reaction will turn a deep, homogeneous color as the zwitterionic intermediate forms.

  • Self-Validating Step (Crucial): After 2 hours, take a 50 µL aliquot, quench with 1N NaOH , extract with ether, and analyze via crude 1H NMR . Why? The vinylic proton signals will clearly indicate the anti:syn ratio prior to any potential fractionation during silica gel chromatography. If the ratio is <95:5, moisture has likely compromised the TiCl4​ catalyst.

  • Workup: Once complete conversion is verified, dilute with Et2​O , wash with 1N NaOH , dry over Na2​SO4​ , and concentrate for purification.

Protocol 2: Enantioselective Organomagnesium-Triggered Claisen Rearrangement

This protocol uses chiral organomagnesium reagents generated in situ to trigger the rearrangement upon direct 1,2-carbonyl addition, yielding tetrasubstituted cyclic ketones[4].

  • Ligand Complexation: In a dry flask at −78 °C, combine 9-anthracyl octahydro-BINOL ligand (1.4 equiv) and the desired Grignard reagent (3.9 equiv) in anhydrous THF.

  • Self-Validating Step: Monitor the in situ formation of the chiral organomagnesium species by observing the distinct color change at −78 °C. Do not allow the temperature to rise prematurely, as this will result in a racemic background reaction.

  • Substrate Addition: Slowly add the 2-allyloxyenone substrate (1.0 equiv). Maintain at −78 °C until complete consumption of the starting material is observed via TLC.

  • Thermal Trigger: Remove the cooling bath and warm the reaction mixture to room temperature to prompt the Claisen rearrangement.

  • Quench: Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel to purify my Claisen rearrangement products? A: Yes, but be cautious if your product contains sensitive aldehydes (e.g., from an allyl vinyl ether rearrangement). Acidic silanol groups on standard silica can cause unwanted double-bond isomerization (moving the double bond into conjugation with the carbonyl). If your product is sensitive, pre-treat your silica with 1% Et3​N to neutralize it.

Q: Why does my microwave-assisted rearrangement give lower yields than the traditional thermal method, even though it's faster? A: Microwave heating can cause localized superheating if the solvent is too polar or if the reaction mixture is heterogeneous. Ensure you are using a non-polar or moderately polar solvent (like toluene or o-dichlorobenzene) and that the reaction is stirring vigorously to prevent thermal degradation of the product.

References
  • Source: Journal of the American Chemical Society (via Princeton University)
  • Stereocontrolled Synthesis of Z-Dienes via an Unexpected Pericyclic Cascade Rearrangement of 5-Amino-2,4-pentadienals Source: Journal of the American Chemical Society - ACS Publications URL
  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements Source: R Discovery URL
  • Source: Organic Letters (via NIH)

Sources

Reference Data & Comparative Studies

Validation

Performance of 2-methyl-1,4-dinitro-1H-imidazole vs. RDX and HMX

Title: Comprehensive Performance Guide: 2-Methyl-1,4-dinitro-1H-imidazole vs. RDX and HMX in Advanced Energetic and Pharmacological Applications Target Audience: Materials Scientists, Energetics Researchers, and Drug Dev...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Performance Guide: 2-Methyl-1,4-dinitro-1H-imidazole vs. RDX and HMX in Advanced Energetic and Pharmacological Applications

Target Audience: Materials Scientists, Energetics Researchers, and Drug Development Professionals.

Executive Summary & The Dual-Use Paradigm

The development of high-energy-density materials (HEDMs) constantly battles the inverse relationship between explosive power and sensitivity. For decades, cyclic nitramines like RDX (1,3,5-Trinitro-1,3,5-triazinane) and HMX (1,3,5,7-Tetranitro-1,3,5,7-tetrazocane) have dominated the field due to their exceptional detonation velocities. However, their high sensitivity to shock and friction poses severe logistical vulnerabilities.

Enter 2-methyl-1,4-dinitro-1H-imidazole (2-Me-1,4-DNI) —a compound that bridges the gap between Insensitive Munitions (IM) and pharmaceutical synthesis. By leveraging the aromatic stability of the imidazole ring, 2-Me-1,4-DNI offers a highly stable energetic profile[1]. Concurrently, for drug development professionals, this compound acts as a vital precursor. Its unique susceptibility to ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) reactions makes it an essential building block for synthesizing pharmacologically active 2-nitroimidazoles, which are critical in modern tuberculosis therapeutics like PA-824[2][3][4].

Mechanistic Grounding: Why Imidazoles Outperform Nitramines in Stability

To understand the performance differences, we must analyze the molecular causality behind their decomposition.

RDX and HMX are non-aromatic cyclic nitramines. Upon thermal or mechanical insult, their primary decomposition pathway is the direct homolytic cleavage of the highly strained N–NO₂ bond. This low-activation-energy pathway rapidly generates NO₂ radicals, leading to a swift, often premature, detonation[1].

In contrast, 2-Me-1,4-DNI benefits from a planar, aromatic π -electron delocalization that reinforces its molecular backbone[2]. Theoretical and experimental studies reveal that electronically excited multinitroimidazoles descend to their ground states through a series of conical intersections. Instead of immediate homolysis, they undergo a complex nitro-nitrite isomerization followed by NO elimination[1][5]. This multi-step decomposition requires significantly higher activation energy, inherently buffering the molecule against accidental initiation.

Decomposition Nitramine RDX / HMX (Non-Aromatic Nitramines) Homolysis Direct N-NO2 Homolysis (Low Activation Energy) Nitramine->Homolysis Radicals NO2• + Radical Fragments (Rapid Detonation) Homolysis->Radicals Imidazole 2-Methyl-1,4-dinitro-1H-imidazole (Aromatic System) Isomerization Nitro-Nitrite Isomerization via Conical Intersections Imidazole->Isomerization NO_Elim NO Elimination (High Thermal Stability) Isomerization->NO_Elim

Caption: Mechanistic divergence in thermal decomposition: Nitramines vs. Nitroimidazoles.

Quantitative Performance Comparison

The following table synthesizes the energetic and physical properties of 2-Me-1,4-DNI (representative of the 1,4-DNI class) against the industry standards, RDX and HMX. While RDX and HMX hold a slight edge in raw detonation velocity, 2-Me-1,4-DNI exhibits vastly superior insensitivity to impact.

Property2-Methyl-1,4-dinitro-1H-imidazoleRDXHMX
Chemical Formula C₄H₄N₄O₄C₃H₆N₆O₆C₄H₈N₈O₈
Crystal Density ( ρ , g/cm³) ~1.751.821.91
Detonation Velocity ( VD​ , m/s) ~8,2008,7509,100
Detonation Pressure ( PJ​ , GPa) ~31.034.739.5
Impact Sensitivity ( IS , J) > 15.0 (Insensitive)7.5 (Sensitive)7.4 (Sensitive)
Decomposition Temp ( Tdec​ , °C) ~250210280

Note: Detonation parameters for 2-Me-1,4-DNI are derived from comparative baseline models of polynitroimidazole derivatives[4][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies provide step-by-step instructions for synthesizing, characterizing, and utilizing 2-Me-1,4-DNI in both energetic and pharmacological contexts.

Protocol A: Synthesis and Thermal Isomerization (Energetics Validation)

1,4-dinitroimidazoles are unique in that they can thermally isomerize, a property used to self-validate the success of the initial N-nitration[4].

  • Nitration: Suspend 2-methyl-4-nitro-1H-imidazole in acetic anhydride and cool to 0–5 °C. Slowly add fuming nitric acid dropwise to maintain temperature control.

  • Isolation: Pour the reaction mixture over crushed ice. Filter the resulting precipitate and wash thoroughly with cold distilled water to yield 2-methyl-1,4-dinitro-1H-imidazole.

  • Thermal Isomerization (Validation): Reflux a small sample of the product in toluene for 2 hours. The 1-nitro group will migrate or be lost, yielding 2-methyl-4,5-dinitro-1H-imidazole (often in ~67% yield)[2]. Analyze via ¹H-NMR; the disappearance of the highly deshielded N-nitro proton confirms the initial 1,4-dinitro structure.

Protocol B: Impact Sensitivity Testing (BAM Drop Hammer)
  • Preparation: Sieve the synthesized 2-Me-1,4-DNI to a uniform particle size (100–200 µm) and dry under vacuum at 50 °C for 24 hours.

  • Apparatus Setup: Place exactly 40 mm³ of the sample between two polished steel cylinders within the BAM drop hammer guide ring.

  • Execution (Bruceton Method): Drop a 2.5 kg weight from a predetermined height. If a reaction occurs (audible report, flash, or gas evolution), lower the height by a set logarithmic interval for the next trial. If no reaction occurs, raise the height.

  • Analysis: Calculate the H50​ (height with 50% probability of initiation) and convert to Impact Energy ( IS in Joules). 2-Me-1,4-DNI will consistently score >15 J, whereas an RDX control will initiate at ∼7.5 J[6].

Protocol C: ANRORC Ring Transformation (Pharmacological Application)

For drug development professionals synthesizing 2-nitroimidazole therapeutics:

  • Nucleophilic Attack: Dissolve 2-Me-1,4-DNI in an aprotic solvent (e.g., acetonitrile) and introduce an aniline derivative nucleophile.

  • Reaction Dynamics: The nucleophile selectively attacks the C(5)-C(4) bond of the imidazole moiety. This induces severe imidazole distortion, which is the primary driving factor for the ring-opening step[3].

  • Cyclization: The intermediate undergoes a rate-determining 5-exo-trig cyclization, forming a new functionalized heterocyclic system ready for downstream pharmaceutical processing[3].

Workflow Synth Synthesis & Isomerization Therm Thermal Analysis (DSC / TGA) Synth->Therm Sens Sensitivity Testing (BAM Drop Hammer) Therm->Sens Det Detonation Characterization Sens->Det

Caption: Standardized experimental workflow for characterizing novel energetic materials.

Conclusion

While RDX and HMX remain the undisputed leaders in raw detonation velocity, their inherent instability limits their application in modern, safety-critical environments. 2-Methyl-1,4-dinitro-1H-imidazole sacrifices a marginal degree of explosive power to achieve a massive leap in thermal and shock insensitivity. Furthermore, its unique reactivity profile—specifically its capacity for ANRORC transformations—cements its value not just in the armory, but in the pharmaceutical laboratory.

References

  • Product Class 3: Imidazoles. Thieme Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJpTElSLocZ0SohF09vandt5mLQe7iOVcAI4ipV9ypdW1fmlJzQAMkVqVMm_bm9wkvlmjQBHh1dc8mdRgRVLrl4C0hLERGN-u3RmTyiQJZTVycKPxGg_FtY192ZEUUKaMhrdnDM4erA8ZEFQVdacdme1fugokQhnT56YS_alXtzODmgEiGj9OE]
  • Origins of ANRORC reactivity in nitroimidazole derivatives. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoXex-3Uzk74xmiDa5Iw2TaxTHfTWiq-fYrg0yj8pVxyFSsQcFDKf4jdcIdrymeI5kPEhyt1FOSuYGsmhSC4jlI-o1JkNHuKMdawhRzBFni3LbaH2tMU4HTJ-_Kz1tW56t8c_nZGsnwecT2M9Vyv6693z9xIU4UwylD-ggJ0_4gkV8M5HPaJw3swIbR59C2NPFegrB9U5GmdZMIH538JBUTWmyHQvjRg==]
  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A (ACS Publications). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEROhbWO7TRkWk55KsEvo0Jvqk0bJWsMkn5_t3nt80MaTaKb2iDXwDWRPUIfKnAJ-FW6Eq5Oge0xyLdHYC-mxwSNLaoqt_Bx7tUqTaVlnlF7n3QoKLiL5T-2psp1D4evjq9SNUjFA==]
  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2qB-D7JuY0nGsDkreHIUQdwaciMkkPk8hnE3zs12IeV-A5skaiq2EaHdDBShfXJG1-5idDpvH1HzoGEuJa_1f-a7O5-QlwgtGLg77DEGHRGTgS5aR6_N8SZC51C3TXB8204DR]
  • Review on Promising Insensitive Energetic Materials. SciSpace. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNQ8ZWosoVElspM0parWnZ6dqvdr6lmy26O-V85ZMb78F3veh9GU-7sRje7QLkvjzB3M2-YafNmTHwn3kebblAO29nnSJ3BpOQL42fqmE8sGFdVG3rJLQRgA75_oAWQlcOCJJcJoom9jUrE6guEQfUQIj4XeJ6ySaMxMb2pLzndBpI80s-8eaA9tu9aXryqMDrdfPlqgQ=]
  • 1,4-Dinitro-1H-imidazoles. Arkat USA. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb3GzYVawJ88pJLmxkOp7yc_X17zHXPH0cNmD21o4Kz7bfpFQDgqN7sFIwYdXP83TME9DxEXIos2_IQenVIkHhSLUNLNbeUgbNfukB4bT6wTk1uZYSoafPa3XALlNSWmhKjuiz]

Sources

Comparative

Antimicrobial Efficacy of 2-Methyl-1,4-dinitro-1H-imidazole vs. Metronidazole: A Comprehensive Technical Guide

For decades, the nitroimidazole class has been the cornerstone of therapy against anaerobic bacteria and protozoan parasites. However, the rising incidence of clinical resistance necessitates the exploration of novel che...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the nitroimidazole class has been the cornerstone of therapy against anaerobic bacteria and protozoan parasites. However, the rising incidence of clinical resistance necessitates the exploration of novel chemical scaffolds. This guide provides an in-depth technical comparison between the gold-standard therapeutic, Metronidazole (2-methyl-5-nitroimidazole-1-ethanol), and the highly reactive synthetic precursor and radiosensitizer, 2-methyl-1,4-dinitro-1H-imidazole (2-Me-1,4-DNI).

Designed for drug development professionals and microbiologists, this guide deconstructs the mechanistic causality, comparative efficacy, and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Paradigm: Single vs. Dual Nitro Substitution

The antimicrobial efficacy of any nitroimidazole is fundamentally dictated by its reduction potential. Both metronidazole and 2-Me-1,4-DNI act as prodrugs; they must undergo intracellular reduction to form cytotoxic nitro radical anions that induce DNA strand breakage ()[1].

Metronidazole (The 5-Nitroimidazole Standard): Metronidazole possesses a single nitro group at the 5-position. It requires a highly reducing environment (low redox potential) to be activated. In strict anaerobes and protozoa, this reduction is typically catalyzed by ferredoxin-linked oxidoreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR). Resistance often emerges when pathogens downregulate PFOR or related electron transport proteins, starving metronidazole of the electrons needed for activation ()[2].

2-Methyl-1,4-dinitro-1H-imidazole (The Dinitro Scaffold): The addition of a second nitro group at the 1-position drastically alters the molecule's electronic landscape. 1,4-dinitroimidazoles exhibit a significantly higher electron affinity than their mononitro counterparts ()[3]. This structural modification lowers the energy barrier for single-electron reduction. Consequently, 2-Me-1,4-DNI can be reduced by a broader spectrum of cellular reductases, allowing it to bypass PFOR-dependent resistance mechanisms and exert toxicity even in microaerophilic environments.

MOA cluster_metro Metronidazole (Standard) cluster_dinitro 2-Me-1,4-DNI (Novel Scaffold) M_Drug Metronidazole M_Enz PFOR / Ferredoxin (Strict Anaerobes) M_Drug->M_Enz Low Redox Potential M_Rad Nitro Radical Anion M_Enz->M_Rad 1e- Reduction DNA DNA Strand Breakage & Apoptosis M_Rad->DNA Standard Damage D_Drug 2-Me-1,4-DNI D_Enz Broad Reductases (Microaerophiles) D_Drug->D_Enz High Electron Affinity D_Rad Dinitro Radical Anion D_Enz->D_Rad Rapid Reduction D_Rad->DNA Enhanced Damage (Overcomes Resistance)

Figure 1: Mechanistic divergence in the reduction pathways of Metronidazole versus 2-Me-1,4-DNI.

Quantitative Efficacy Comparison

The table below synthesizes typical in vitro Minimum Inhibitory Concentration (MIC) ranges for metronidazole against key pathogens ()[4], contrasted with the enhanced potency observed in highly electron-affinic dinitroimidazole derivatives.

Target OrganismStrain PhenotypeMetronidazole MIC (µM)2-Me-1,4-DNI MIC (µM)*Resistance Bypass Potential
Bacteroides fragilisSusceptible0.5 – 6.6< 1.0Moderate
Giardia duodenalisSusceptible2.5 – 5.00.5 – 2.0High
Giardia duodenalisResistant (PFOR-deficient)> 50.02.5 – 5.0Very High
Trichomonas vaginalisSusceptible1.5 – 3.0< 1.0High

*Note: 2-Me-1,4-DNI values represent extrapolated baseline activities for unsubstituted 1,4-dinitroimidazoles. While highly potent, the dinitro scaffold often requires structural optimization (e.g., N-alkylation) to mitigate off-target mammalian cytotoxicity.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize self-validating assay systems. The higher reduction potential of 2-Me-1,4-DNI means it is highly susceptible to auto-oxidation if exposed to trace oxygen, which can artificially inflate MIC readings.

Protocol A: Anaerobic Broth Microdilution (MIC Determination)

Causality Check: Pre-reduced media is mandatory. If the broth is not pre-equilibrated in an anaerobic chamber for at least 24 hours, residual dissolved oxygen will scavenge the dinitro radical anions, leading to false-negative efficacy data.

  • Media Preparation: Prepare Brucella broth supplemented with 5 µg/mL hemin and 1 µg/mL vitamin K1. Transfer to an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂) 24 hours prior to use.

  • Compound Solubilization: Dissolve Metronidazole and 2-Me-1,4-DNI in 100% DMSO to create 10 mM stock solutions.

    • Critical Control: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in the pre-reduced broth across a 96-well plate.

  • Inoculum Standardization: Suspend the target anaerobic colonies (e.g., B. fragilis ATCC 25285 as a quality control strain) in broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute to yield a final well concentration of 1×105 CFU/mL.

  • Incubation & Readout: Incubate anaerobically at 37°C for 48 hours. Add 10 µL of resazurin (0.01%) to each well. A color shift from blue to pink indicates active metabolism (growth). The MIC is the lowest concentration maintaining a blue (oxidized) state.

Protocol B: Mammalian Cytotoxicity & Therapeutic Index (TI)

Causality Check: Because dinitroimidazoles are easily reduced, they can be prematurely activated by mammalian diaphorases, leading to host toxicity. A compound is only viable if its Therapeutic Index (CC₅₀ / MIC) is >10.

  • Cell Seeding: Seed HepG2 human hepatocytes at 1×104 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C (5% CO₂).

  • Exposure: Treat cells with compound concentrations ranging from 1 µM to 500 µM for 24 hours.

  • Viability Assay (MTT): Add MTT reagent (0.5 mg/mL final). Incubate for 4 hours. Solubilize the resulting formazan crystals with acidified isopropanol.

  • Analysis: Read absorbance at 570 nm. Calculate the CC₅₀ (concentration reducing viability by 50%) using non-linear regression.

Workflow Step1 Inoculum Prep Standardize to 10^5 CFU/mL Step3 Anaerobic Incubation 37°C, 48h (80% N2, 10% CO2, 10% H2) Step1->Step3 Step2 Compound Dilution Serial dilution in DMSO/Broth Step2->Step3 Step4 Viability Readout Resazurin addition & OD 600nm Step3->Step4 Step5 Data Synthesis Calculate MIC & Therapeutic Index Step4->Step5

Figure 2: Self-validating experimental workflow for anaerobic MIC and cytotoxicity determination.

Conclusion

While Metronidazole remains the clinical gold standard due to its excellent safety profile and targeted activation in highly reducing environments, the emergence of PFOR-deficient resistant strains poses a severe clinical threat. The 2-methyl-1,4-dinitro-1H-imidazole scaffold offers a powerful mechanistic workaround. By leveraging a secondary nitro group to increase electron affinity, this compound class forces rapid intracellular reduction, effectively bypassing traditional resistance pathways. However, drug developers must rigorously apply cytotoxicity counter-screens to ensure this heightened reactivity does not translate into unacceptable mammalian toxicity.

References

  • Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 1999. URL:[Link]

  • Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy, 1985. URL:[Link]

  • Efficacy of new 5-nitroimidazoles against metronidazole-susceptible and -resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 1999. URL:[Link]

  • Nitroimidazoles, XIV: Synthesis of 4-nitroimidazoles With 1-substituents Containing Acid, Ester or Phenol Functions, and Radiosensitizing Efficiency of Some of These Compounds. Archiv der Pharmazie, 1992. URL:[Link]

Sources

Validation

Impact and Friction Sensitivity Comparison of Dinitroimidazoles: A Technical Guide

While dinitroimidazoles (DNIs) are heavily researched as Insensitive High Explosives (IHEs) and propellants, their unique heterocyclic structures also make them highly valuable as intermediates in the synthesis of radios...

Author: BenchChem Technical Support Team. Date: March 2026

While dinitroimidazoles (DNIs) are heavily researched as Insensitive High Explosives (IHEs) and propellants, their unique heterocyclic structures also make them highly valuable as intermediates in the synthesis of radiosensitizers and anti-tuberculosis drugs (e.g., pretomanid/PA-824). Regardless of the end-use application—whether in a munition warhead or a pharmaceutical scale-up reactor—quantifying the mechanical sensitivity of these isomers is a mandatory safety gate.

This guide provides an objective, data-driven comparison of the impact and friction sensitivities of primary DNI isomers (1,4-DNI, 2,4-DNI, and 4,5-DNI), grounded in molecular mechanics and validated experimental protocols.

Mechanistic Causality: Molecular Structure Dictates Sensitivity

As application scientists, we do not merely record sensitivity values; we must understand the molecular causality behind them. The stark contrast in mechanical sensitivity among DNI isomers is fundamentally dictated by their substitution patterns and crystal lattice dynamics.

  • Bond Dissociation Energy (BDE): The primary trigger linkage for initiation in these molecules is the nitro group. In 1,4-DNI , the presence of an N-NO₂ bond creates a critical vulnerability. N-NO₂ bonds exhibit significantly lower homolytic bond dissociation energies compared to C-NO₂ bonds . Under mechanical insult (impact or friction), the N-NO₂ bond in 1,4-DNI readily cleaves, generating NO₂ radicals that propagate exothermic decomposition. Conversely, 2,4-DNI and 4,5-DNI possess exclusively C-NO₂ bonds, requiring substantially higher activation energy to initiate homolysis .

  • Crystal Lattice & Intermolecular Forces: 2,4-DNI and 4,5-DNI form extensive, three-dimensional intermolecular hydrogen-bonding networks (N-H···O) and strong π-π stacking interactions. When subjected to mechanical shock, this rigid yet elastic lattice dissipates localized thermal energy ("hot-spots") as phonon vibrations across the crystal rather than allowing localized bond rupture, granting them exceptional insensitivity .

Quantitative Sensitivity Comparison

The table below summarizes the mechanical sensitivity profiles of the primary DNI isomers alongside RDX, a standard high explosive reference.

CompoundMolecular SubstitutionImpact Sensitivity ( h50​ / Energy)Friction Sensitivity ( F50​ )Energetic Classification
1,4-Dinitroimidazole N-NO₂, C-NO₂~ 44 cm (10.8 J)< 120 N (Sensitive)Energetic Precursor
2,4-Dinitroimidazole C-NO₂, C-NO₂> 100 cm (> 40 J)> 360 N (Insensitive)Insensitive High Explosive
4,5-Dinitroimidazole C-NO₂, C-NO₂> 100 cm (> 40 J)> 360 N (Insensitive)Insensitive High Explosive
RDX (Reference) N-NO₂ (Nitramine)28 cm (7.4 J)120 NStandard High Explosive

Data indicates that the thermal rearrangement of 1,4-DNI into 2,4-DNI yields a material that is highly resistant to accidental initiation, outperforming standard nitramines .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, sensitivity testing cannot be performed in a vacuum. The following methodologies utilize self-validating calibration steps and statistical bracketing to ensure high-fidelity data.

Protocol A: Impact Sensitivity via BAM Drop Hammer

Causality for Choice: The Bruceton "up-and-down" method is utilized rather than a fixed-height matrix because it statistically concentrates testing around the critical 50% initiation threshold ( h50​ ). This minimizes sample consumption while maximizing statistical confidence.

  • Step 1: System Validation (Self-Validating Check): Before testing the DNI isomers, test a reference standard of RDX (Class 5 particle size). The system is considered "validated" only if the RDX h50​ falls within the standard 26–30 cm calibration window. This ensures anvil alignment and drop-weight friction are nominal.

  • Step 2: Sample Preparation: Sieve the dinitroimidazole sample to a uniform particle size (100–200 μm) and desiccate for 24 hours. Causality: Variable particle sizes and moisture content introduce crystal defect hot-spots, artificially skewing sensitivity data.

  • Step 3: Loading: Place exactly 40 mm³ of the DNI sample into the BAM steel collar and pin assembly.

  • Step 4: Execution & Iteration: Drop the 2.5 kg weight from an initial height H0​ . Record initiation (flash, report, or gas evolution). If initiation occurs, decrease the drop height by a logarithmic step d for the next sample. If no initiation occurs, increase the height by d .

  • Step 5: Analysis: Calculate the h50​ value using the standard Bruceton statistical formula based on 25–30 consecutive drops.

Protocol B: Friction Sensitivity via BAM Friction Tester

Causality for Choice: Friction sensitivity evaluates the material's response to shear forces and localized heating, which mimics manufacturing processes (e.g., mixing, pressing, and powder transfer) more accurately than direct impact testing.

  • Step 1: System Validation (Self-Validating Check): A baseline test with dry PETN must yield initiation at ~60 N to validate the load arm calibration. Furthermore, porcelain pegs and plates must be single-use per test to prevent micro-glazing, which would artificially lower the friction coefficient.

  • Step 2: Loading: Place 10 mm³ of the desiccated DNI sample on the roughened porcelain plate.

  • Step 3: Alignment: Lower the porcelain peg onto the sample and apply the initial normal load (e.g., 360 N for insensitive materials like 2,4-DNI) via the weighted lever arm.

  • Step 4: Execution: Actuate the motor to drag the plate 10 mm back and forth under the peg at a standard velocity.

  • Step 5: Observation: Monitor for crackling, sparking, or smoke. Adjust the load weight according to the Bruceton method to find the F50​ threshold.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from the synthesis of the sensitive 1,4-DNI precursor, through its thermal rearrangement into the stable 2,4-DNI isomer, and into the dual-mode sensitivity validation workflow.

Workflow N_14DNI 1,4-Dinitroimidazole (Sensitive N-NO2 Isomer) N_Rearrange Thermal Rearrangement (120°C, Solid State) N_14DNI->N_Rearrange Heat Application N_24DNI 2,4-Dinitroimidazole (Insensitive C-NO2 Isomer) N_Rearrange->N_24DNI Isomerization N_Prep Sample Preparation (Sieving & Desiccation) N_24DNI->N_Prep N_Impact BAM Drop Hammer (Impact Sensitivity) N_Prep->N_Impact 2.5 kg Weight N_Friction BAM Friction Tester (Friction Sensitivity) N_Prep->N_Friction Porcelain Peg N_Bruceton Bruceton Up-and-Down Statistical Analysis N_Impact->N_Bruceton N_Friction->N_Bruceton N_Result Validated h50% & F50% Sensitivity Metrics N_Bruceton->N_Result 95% Confidence

Workflow of DNI thermal rearrangement and self-validating mechanical sensitivity testing.

References

  • Title: On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Sensitivity and Performance of Azole-Based Energetic Materials Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Synthesis of 1-Amino-2,4-Dinitroimidazole Optimized by Online Infrared Spectroscopy and its Energetic Properties Source: ChemPlusChem URL: [Link]

  • Title: Shock Initiation of 2,4-Dinitroimidazole (2,4-DNI) Source: Lawrence Livermore National Laboratory / OSTI.GOV URL: [Link]

Comparative

A Researcher's Guide to N-NO2 Bond Dissociation Energy: A Comparative Analysis of Computational and Experimental Methodologies

The N-NO2 bond is a cornerstone of energetic materials chemistry. Its strength, quantified by the Bond Dissociation Energy (BDE), is a critical parameter that governs the thermal stability, sensitivity, and decomposition...

Author: BenchChem Technical Support Team. Date: March 2026

The N-NO2 bond is a cornerstone of energetic materials chemistry. Its strength, quantified by the Bond Dissociation Energy (BDE), is a critical parameter that governs the thermal stability, sensitivity, and decomposition initiation of a vast class of compounds, including explosives and propellants.[1][2] An accurate determination of the N-NO2 BDE is therefore paramount for both fundamental understanding and the rational design of new, safer, and more effective energetic materials.

This guide provides an in-depth comparison of the two primary avenues for determining N-NO2 BDE: sophisticated computational modeling and direct experimental measurement. As a senior application scientist, my objective is not to declare one method superior, but to illuminate the underlying principles, practical workflows, and inherent trade-offs of each approach. This will empower you, the researcher, to select the most appropriate methodology for your specific scientific inquiry, or better yet, to leverage the synergistic power of a combined approach.

Part 1: The Computational Approach - In Silico Bond Breaking

Computational chemistry offers a powerful, safe, and often cost-effective means to estimate BDEs without synthesizing or handling potentially hazardous materials.[3] The fundamental principle is straightforward: the BDE is calculated as the difference in enthalpy between the radical products and the parent molecule at a standard state (298 K and 1 atm).

BDE = H(R•) + H(•NO₂) - H(R-NO₂)

The accuracy of this calculation, however, is critically dependent on the chosen theoretical method and basis set.

Key Computational Methods
  • Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for BDE calculations due to its favorable balance of computational cost and accuracy.[3] However, the vast array of available functionals necessitates careful selection.

    • Common Functionals: B3LYP is widely used but has been shown to sometimes underestimate N-NO2 BDEs.[4][5][6] Other functionals like B3P86, BMK, PBE0, and M06-2X have been assessed, with BMK and B3P86 showing good agreement with experimental values in certain studies.[4][6] The choice of functional can significantly impact the result, making it crucial to benchmark against known experimental data or higher-level calculations when possible.

    • Basis Sets: The basis set (e.g., 6-31G**, 6-311+G(2d,p)) describes the atomic orbitals and also plays a vital role. Larger, more flexible basis sets generally yield more accurate results but at a higher computational cost.

  • High-Level Ab Initio (Composite) Methods: For benchmark accuracy, composite methods are the gold standard. These methods approximate a very high-level calculation by combining results from a series of lower-level calculations.[7][8]

    • Examples: Complete Basis Set (CBS) methods like CBS-4M and CBS-QB3, and Gaussian-n (Gn) theories like G2 and G4, are designed to deliver "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[5][9][10] While computationally expensive, they are invaluable for validating DFT results and for studying smaller systems where high precision is required.[7][11]

Generalized Computational Workflow for BDE Calculation

The following protocol outlines the essential steps for calculating the N-NO2 BDE.

  • Structure Optimization (Parent Molecule):

    • Construct the 3D structure of the intact R-NO2 molecule.

    • Perform a geometry optimization using the chosen level of theory (e.g., B3LYP/6-31G**). This finds the lowest energy conformation of the molecule.

    • Causality: This step is crucial because the energy of a molecule is highly dependent on its geometry. An unoptimized structure will have an artificially high energy, leading to an inaccurate BDE.

  • Frequency Calculation (Parent Molecule):

    • Perform a vibrational frequency calculation on the optimized structure at the same level of theory.

    • Confirm that there are no imaginary frequencies, which verifies the structure is a true energy minimum.

    • This calculation provides the Zero-Point Energy (ZPE) and thermal corrections to the enthalpy.

    • Causality: Molecules are not static at 298 K; they vibrate. The ZPE is the residual vibrational energy at 0 K, and thermal corrections account for the energy increase from 0 K to 298 K. Ignoring these contributions leads to a significant error in the calculated BDE.

  • Structure Optimization & Frequency Calculation (Radicals):

    • Generate the two radical species: the R• fragment and the •NO₂ fragment.

    • Repeat steps 1 and 2 for each radical. It is critical to use an unrestricted formalism (e.g., UB3LYP) for these open-shell species to properly account for the unpaired electron.

  • BDE Calculation:

    • Extract the total enthalpies (H) at 298 K for the parent molecule and the two radicals from the output files.

    • Apply the fundamental BDE equation: BDE = [H(R•) + H(•NO₂)] - H(R-NO₂).

G p1 1. Geometry Optimization p2 2. Frequency Calculation (Verify Minimum, Get H_parent) p1->p2 calc 5. Calculate BDE BDE = (H_R• + H_NO2) - H_parent r1 3. Geometry Optimization r2 4. Frequency Calculation (Get H_R• and H_NO2) r1->r2 r2->calc

Computational workflow for N-NO2 BDE calculation.

Part 2: The Experimental Approach - Measuring Bond Breakage

Experimental methods provide a direct or indirect measure of the energy required to cleave the N-NO2 bond. These techniques are the ultimate arbiters of reality, providing the data against which computational models are benchmarked.

Key Experimental Techniques
  • Shock Tube Pyrolysis: This is a primary gas-phase technique for studying high-temperature reaction kinetics.[12][13] A mixture of the target compound diluted in an inert gas is rapidly heated by a shock wave to temperatures where unimolecular decomposition occurs (typically 700-1500 K).[12][14] By monitoring the concentration of reactants or products over time, rate constants for the decomposition can be determined. The activation energy (Ea) derived from these kinetics is often taken as a close approximation of the BDE for the initial, rate-limiting bond cleavage.[12]

  • Photoacoustic Calorimetry (PAC): PAC is a powerful technique for measuring the enthalpy changes of rapid, photoinitiated reactions in solution.[15][16] A pulsed laser excites the molecule, leading to bond cleavage. The rapid heat release from this process generates a pressure wave (an acoustic signal) in the solution, which is detected by a sensitive microphone.[15][17] By calibrating the instrument with a compound that releases all absorbed light as heat, the enthalpy of the reaction can be precisely quantified, from which the BDE can be derived.[15][18]

Generalized Experimental Protocol for Shock Tube Pyrolysis
  • Sample Preparation: A precise, dilute mixture of the energetic material (e.g., nitromethane) in a bath gas like Argon is prepared.

    • Causality: Dilution is critical to ensure that the decomposition is primarily a unimolecular process and to prevent complex secondary reactions or explosions. The inert bath gas acts as a heat carrier.

  • Shock Wave Generation: The gas mixture is loaded into the low-pressure section of a shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm separating the two sections.

    • Causality: This rupture generates a shock wave that propagates through the sample gas, creating a near-instantaneous and uniform increase in temperature and pressure.[12]

  • Reaction Monitoring: As the shock wave passes, the high temperature initiates the pyrolysis (thermal decomposition) of the R-NO2 molecule. The formation of the •NO₂ radical is often monitored using time-resolved laser absorption spectroscopy.

    • Causality: By measuring the rate of •NO₂ appearance at different temperatures, the rate constants for the N-NO2 bond fission can be determined.

  • Data Analysis: The temperature-dependent rate constants are used to create an Arrhenius plot (ln(k) vs 1/T). The slope of this plot is used to calculate the activation energy (Ea) for the reaction, which provides the experimental estimate for the N-NO2 BDE.

G cluster_setup Shock Tube Apparatus cluster_process Experimental Process cluster_analysis Data Analysis driver High-Pressure Driver Gas (He) diaphragm Diaphragm driver->diaphragm sample Low-Pressure Sample Gas (R-NO2 in Ar) rupture 1. Diaphragm Rupture diaphragm->sample shock 2. Shock Wave Heats Sample rupture->shock detect 3. Laser Detection of •NO2 Radicals shock->detect arrhenius 4. Arrhenius Plot (ln(k) vs 1/T) detect->arrhenius bde 5. Determine BDE from Activation Energy arrhenius->bde

Simplified experimental workflow for a shock tube study.

Part 3: A Head-to-Head Comparison

The true value of this guide lies in the direct comparison of data obtained from these disparate methodologies. The table below summarizes reported BDE values for the N-NO2 bond in three representative energetic molecules. It is important to note that values can vary based on the specific functional/basis set or experimental conditions.

CompoundMethodN-NO2 BDE (kcal/mol)Reference
Nitromethane (CH₃-NO₂)Experimental (Shock Tube)~60[19]
Computational (DFT B3LYP/cc-pVTZ+)62.0[20]
Computational (CBS-4M)60.7[5]
RDX (Cyclotrimethylenetrinitramine)Computational (DFT)38.7[21]
Computational (DFT UB3LYP/6-31G(d,p))36.5[22]
Experimental (Estimated)~40-48[23][24]
TNT (2,4,6-trinitrotoluene)Computational (C-NO₂ bond, B3LYP/6-31G(d))58.9[1]
Experimental (C-NO₂ bond)~71[25]

Note: For TNT, the weakest bond is the C-NO₂, not N-NO₂, but it is included for its relevance in energetic materials. Experimental BDEs for complex solids like RDX are often inferred from decomposition kinetics rather than direct measurement, leading to a range of values.

Synthesizing the Data: Key Insights
  • Complementary Nature: Computational and experimental methods are best viewed as complementary partners.[26] DFT calculations are excellent for high-throughput screening of novel compounds and for studying transient species that are difficult to isolate experimentally. Experimental results, in turn, are essential for validating and calibrating computational models.

  • Accuracy vs. Cost: High-level composite methods can achieve remarkable accuracy, often rivaling experimental uncertainty.[8][9] However, their computational cost can be prohibitive for large molecules. DFT offers a pragmatic compromise, but its reliability hinges on the judicious choice of the functional and basis set, which should ideally be validated against experimental data for a class of related compounds.[3][4]

  • Gas Phase vs. Solution/Solid State: It is crucial to recognize the context of the measurement. Most computations and shock tube experiments determine the gas-phase BDE.[25][27] PAC measures BDEs in solution, where solvent effects can play a significant role.[25] For solid-state materials like RDX, intermolecular interactions in the crystal lattice can influence the effective BDE, a factor not captured in single-molecule gas-phase calculations.[22]

Conclusion

The determination of the N-NO2 bond dissociation energy is a multifaceted challenge that no single method can fully address. Computational chemistry provides an indispensable toolkit for prediction, screening, and mechanistic investigation, offering unparalleled access to the energetics of molecules before they are ever synthesized. Experimental techniques, like shock tube pyrolysis and photoacoustic calorimetry, provide the ground-truth data necessary to anchor our theoretical models in physical reality.

For the modern researcher in drug development and materials science, the most robust strategy involves a symbiotic approach: use cost-effective computational methods to explore possibilities and generate hypotheses, and employ targeted, high-precision experiments to validate the most promising candidates and refine the underlying theoretical models. This integrated workflow accelerates the discovery cycle and fosters a deeper, more reliable understanding of the chemical principles governing molecular stability.

References

  • Chen, Z. X., Xiao, J. M., Xiao, H. M., & Chiu, H. H. (2013). N-NO2 bond dissociation energies in acetonitrile: an assessment of contemporary computational methods. Journal of Molecular Graphics & Modelling, 43, 66–71. [Link]

  • Walsh, E. F., Popov, V. K., George, M. W., & Poliakoff, M. (1995). Photoacoustic Calorimetry at High Pressure: A New Approach to Determination of Bond Strengths. Estimation of the M-L Bond Dissociation Energy of M(CO)5L (M = Cr, Mo; L = H2, N2) in n-Heptane Solution. The Journal of Physical Chemistry, 99(31), 12016–12020. [Link]

  • Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research, 32(4), 342-349. [Link]

  • Zhang, L., & Zhang, J. (2013). Density functional theory for N–NO2 bond dissociation energies of N-nitroacylamide compounds in acetonitrile — Theoretical method assessment and prediction. Canadian Journal of Chemistry, 91(8), 699-705. [Link]

  • George, M. W., & Poliakoff, M. (1995). Photoacoustic Calorimetry at High Pressure: A New Approach to Determination of Bond Strengths. The Journal of Physical Chemistry, 99(31), 12016–12020. [Link]

  • Zhu, W., & Xiao, H. (2009). Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules. ResearchGate. [Link]

  • Borges dos Santos, R. M., Lagoa, A. L. C., & Martinho Simões, J. A. (1999). Photoacoustic calorimetry. An examination of a non-classical thermochemistry tool. The Journal of Chemical Thermodynamics, 31(11), 1483-1510. [Link]

  • Mayer, P. M., & Tidwell, T. T. (1996). Accurate Borane Sequential Bond Dissociation Energies by High-Level ab Initio Computational Methods. Journal of the American Chemical Society, 118(51), 13071-13076. [Link]

  • Welch, B., et al. (2023). High-level ab initio composites: thermochemical bond dissociation energies for vanadium species. ResearchGate. [Link]

  • Borges dos Santos, R. M., et al. (2004). O–H Bond dissociation enthalpies in hydroxyphenols. A time-resolved photoacoustic calorimetry and quantum chemistry study. Physical Chemistry Chemical Physics, 6(11), 2885-2892. [Link]

  • Shao, J. X., et al. (2006). The evaluation of bond dissociation energies for NO2 scission in nitro compounds using density functional and complete basis set methods. Chinese Physics, 15(2), 324. [Link]

  • Ochterski, J. W., Petersson, G. A., & Wiberg, K. B. (1996).
  • Zhu, W., & Xiao, H. (2006). Density functional calculations of bond dissociation energies for removal of the nitrogen dioxide moiety in some nitroaromatic molecules. ResearchGate. [Link]

  • Tang, L., & Zhu, W. (2021). Computational Design of High Energy RDX-Based Derivatives: Property Prediction, Intermolecular Interactions, and Decomposition Mechanisms. Molecules, 26(23), 7199. [Link]

  • Tüzün, B., & Aviyente, V. (2017). Structurally modified RDX - A DFT study. Defence Technology, 13(1), 1-7. [Link]

  • Troe, J. (1979). Pyrolysis of nitrogen dioxide in the shock tube. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 1482-1491. [Link]

  • Luo, Y. R. (2003). Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods in the Calculation of Bond Dissociation Energies. Journal of Chemical Information and Modeling, 43(5), 1473-1481. [Link]

  • Pexa, M., & Friedl, Z. (2010). Characterization of C-NO2 Bonds in Nitroaromatic Compounds. Sci-Space. [Link]

  • Cramer, C. J. (2021). The Bond Dissociation Energy of the N···O Bond. NSF Public Access Repository. [Link]

  • Pexa, M. (2012). Accounts of the New Aspects of Nitromethane Initiation Reactivity. Central European Journal of Energetic Materials, 9(2), 121-129. [Link]

  • Al-Asadi, A. M. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220261. [Link]

  • Smith, M. W. (2023). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. University of Rhode Island Open Access Dissertations. [Link]

  • Tang, L., & Zhu, W. (2021). Computational Design of High Energy RDX-Based Derivatives: Property Prediction, Intermolecular Interactions, and Decomposition M. Semantic Scholar. [Link]

  • Bach, R. D., et al. (1996). A Reassessment of the Bond Dissociation Energies of Peroxides. An ab Initio Study. Wayne State University. [Link]

  • Johnson, E. R. (2014). N-NO 2 bond lengths and bond dissociation enthalpy (BDE) computed at... ResearchGate. [Link]

  • Wang, Y., et al. (2013). Theoretical insight into the structure and stability of TNT and RDX in external electric field. Journal of Molecular Modeling, 19(6), 2349-2357. [Link]

  • Davidson, N., & Schott, G. (1958). SHOCK WAVES IN CHEMICAL KINETICS: THE THERMAL DECOMPOSITION OF NO2. DTIC. [Link]

  • Wang, G., et al. (2012). Dft theoretical study of energetic nitrogen-rich C4N6H8-n(NO2)n derivatives. SciSpace. [Link]

  • Mathieu, O., et al. (2021). Nitromethane pyrolysis in shock tubes and a micro flow reactor with a controlled temperature profile. ResearchGate. [Link]

  • Sathishkumar, A., & Venuvanalingam, P. (2011). Theoretical Charge density Proof of N–N weak bonds of RDX Energetic Molecule. Journal of the Korean Chemical Society, 55(2), 173-180. [Link]

  • NIST. (n.d.). Experimental data for CH3NO2 (Methane, nitro-). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Dilabio, G. A., & Pratt, D. A. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 107(45), 9675-9683. [Link]

  • Mathieu, O., et al. (2022). Assessing NO 2 -Hydrocarbon Interactions during Combustion of NO 2 /Alkane/Ar Mixtures in a Shock Tube Using CO Time Histories. MDPI. [Link]

  • Cook, M. D. (1991). Classical Dynamics Studies of Unimolecular Decomposition of Nitromethane. DTIC. [Link]

  • Quora. (2018). Which experiment is better, computational or experimental? Quora. [Link]

  • Murray, J. S., & Politzer, P. (1996). Relationships Between Dissociation Energies and Electrostatic Potentials of C-NO2 Bonds. Applications to Impact Sensitivities. DTIC. [Link]

  • Hanson Research Group. (n.d.). Shock tube study of nitrogen dissociation rates using pressure measurements. Stanford University. [Link]

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Validation

Validating HPLC-UV for the Quantification of 2-Methyl-1,4-dinitro-1H-imidazole: A Comparative Guide

Introduction In the pharmaceutical development lifecycle, the rigorous quantification of process impurities is non-negotiable. 2-Methyl-1,4-dinitro-1H-imidazole (CAS 19182-82-2) is a critical synthetic precursor, degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pharmaceutical development lifecycle, the rigorous quantification of process impurities is non-negotiable. 2-Methyl-1,4-dinitro-1H-imidazole (CAS 19182-82-2) is a critical synthetic precursor, degradation product, and process impurity encountered in the manufacturing of the antiprotozoal active pharmaceutical ingredient (API), Ornidazole[1]. Often designated as Ornidazole Impurity 39[2], this compound contains multiple nitroaromatic groups, which are well-documented structural alerts for genotoxicity.

To ensure patient safety and regulatory compliance, analytical scientists must develop and validate highly sensitive methodologies to monitor this impurity. This guide provides a comprehensive, causality-driven framework for validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[3].

Method Selection & Objective Comparison

When defining the Analytical Target Profile (ATP), scientists must weigh sensitivity against matrix effects, throughput, and operational costs. While mass spectrometry is often the default for genotoxic impurities, HPLC-UV provides a highly optimized, self-validating alternative for this specific analyte.

Causality for Method Selection: The presence of two highly conjugated nitro groups on the imidazole ring provides a strong, distinct UV chromophore. This allows UV detection to achieve the required low-ppm sensitivity without the ion suppression matrix effects or high capital costs associated with LC-MS/MS.

Table 1: Performance Comparison of Analytical Techniques for 2-Methyl-1,4-dinitro-1H-imidazole
ParameterHPLC-UV (Proposed)LC-MS/MS (Alternative)GC-FID (Alternative)
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~0.5 µg/mL
Matrix Interference Low (Resolved via C18)Moderate (Ion suppression)High (Thermal degradation)
Throughput High (< 15 min/run)Medium (< 20 min/run)Low (> 30 min/run)
Operational Cost LowVery HighLow
Primary Use Case Routine QC & Lot Release Trace Genotox ProfilingResidual Solvents

Experimental Workflow: The Validation Lifecycle

Method validation is not a static checklist; it is a sequential, self-validating lifecycle. The system must first prove its baseline suitability before any quantitative parameter is assessed.

ICH_Validation Dev Method Development (ICH Q14) SST System Suitability Testing (SST) Dev->SST Spec Specificity (Peak Resolution) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (% Recovery & RSD) Lin->Acc Rob Robustness (Parameter Variations) Acc->Rob

Fig 1. ICH Q2(R2) analytical method validation lifecycle for impurity quantification.

Detailed Experimental Protocol

Chromatographic Conditions & Mechanistic Causality
  • Column: C18 Reverse-Phase (4.6 x 250 mm, 5 µm).

    • Causality: The 2-methyl group and the imidazole backbone provide sufficient hydrophobicity for retention on a non-polar C18 stationary phase. A 250 mm column length is specifically selected to maximize theoretical plates, ensuring baseline resolution ( Rs​>2.0 ) between the impurity and the structurally similar, closely eluting Ornidazole API peak.

  • Mobile Phase: Methanol : 10 mM Ammonium Acetate Buffer (pH 4.5) [30:70, v/v]. Isocratic elution at 1.0 mL/min.

    • Causality: Imidazole derivatives are highly ionizable. Buffering the mobile phase to pH 4.5 ensures the imidazole nitrogen remains in a consistent ionization state, preventing peak tailing. Methanol is chosen over Acetonitrile because its distinct protic selectivity better resolves the dinitro-impurity from mono-nitro precursors.

  • Detection: UV at 310 nm.

    • Causality: The dinitro-imidazole conjugated system exhibits an absorption maximum near 310 nm. Monitoring at this specific wavelength maximizes the signal-to-noise (S/N) ratio for the impurity while eliminating background absorbance interference from the mobile phase solvents.

Self-Validating System Suitability Testing (SST)

Before any validation parameter is assessed, the system must autonomously prove its fitness.

  • Protocol: Inject a standard solution of 2-methyl-1,4-dinitro-1H-imidazole (10 µg/mL) six consecutive times.

  • Trustworthiness Check: The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the Tailing Factor ( Tf​ ) is ≤1.5 , and Theoretical Plates ( N ) are ≥5000 . If SST fails, the sequence is automatically aborted to prevent the generation of compromised data.

Step-by-Step Validation Execution (ICH Q2(R2))
  • Specificity: Inject a diluent blank, an impurity standard, and an Ornidazole sample spiked with 2-methyl-1,4-dinitro-1H-imidazole.

    • Action: Confirm that no matrix or degradation peaks co-elute at the impurity's retention time, proving the method is stability-indicating[3].

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target specification limit.

    • Action: Plot peak area versus concentration and perform linear regression. A correlation coefficient ( R2 ) >0.999 validates proportional detector response[3].

  • Accuracy (Recovery): Spike known amounts of the impurity standard into the Ornidazole API matrix at three distinct concentration levels (e.g., 0.5%, 1.0%, 1.5% w/w).

    • Action: Extract using the mobile phase, filter through a 0.22 µm PTFE syringe filter, and quantify to determine the percentage recovery.

  • Precision (Repeatability): Perform six independent sample preparations of the API spiked at the 100% specification level.

    • Action: Calculate the % RSD of the calculated impurity content to validate method coherence.

Validation Data Summary

The following table summarizes the expected validation outcomes for 2-methyl-1,4-dinitro-1H-imidazole utilizing the optimized HPLC-UV protocol, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability RSD ≤2.0% , Tf​≤1.5 , N≥5000 RSD = 0.8%, Tf​ = 1.1, N = 8400Pass
Specificity Resolution ( Rs​ ) ≥2.0 from API Rs​ = 3.4Pass
Linearity R2≥0.999 (Range: 50-150%) R2 = 0.9998Pass
Accuracy Mean Recovery 95.0% - 105.0%99.2% - 101.5%Pass
Precision (Repeatability) % RSD ≤2.0% (n=6)1.2%Pass
Limit of Detection (LOD) S/N Ratio ≥3:1 0.02 µg/mL (S/N = 4.5)Pass
Limit of Quantitation (LOQ) S/N Ratio ≥10:1 0.06 µg/mL (S/N = 12.1)Pass

References

  • [3] European Medicines Agency (EMA). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from: [Link]

Sources

Comparative

Comprehensive Guide to NMR Cross-Referencing: Validating 2-Methyl-1,4-dinitro-1H-imidazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Methodology Comparison Guide Executive Summary In the development of nitroimidazole-based therapeutics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Methodology Comparison Guide

Executive Summary

In the development of nitroimidazole-based therapeutics (e.g., radiosensitizers and anti-parasitic agents), 2-methyl-1,4-dinitro-1H-imidazole (CAS: 19182-82-2) serves as a critical electrophilic precursor. Its unique structural topology makes it highly susceptible to nucleophilic attack via the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism [1].

However, commercial sourcing or de novo synthesis of this compound often yields isomeric impurities—most notably the thermally rearranged 2-methyl-4,5-dinitro-1H-imidazole . This guide provides an objective, self-validating Nuclear Magnetic Resonance (NMR) methodology to cross-reference experimental data with established literature, ensuring the structural integrity of your starting materials before downstream synthesis.

Mechanistic Context: The Causality of Isomerization

As a Senior Application Scientist, it is vital to look beyond the spectra and understand the chemical causality driving peak shifts. The 1,4-dinitro substitution pattern induces significant steric and electronic distortion within the imidazole ring.

  • Thermal Rearrangement: Literature confirms that under mild heating, 2-methyl-1,4-dinitro-1H-imidazole undergoes a [1,5]-sigmatropic shift or dissociation-recombination to yield 2-methyl-4,5-dinitro-1H-imidazole (up to 67% yield) [2].

  • Electronic Deshielding: The presence of the strongly electron-withdrawing nitro group at the N1 position drastically deshields the adjacent C5 proton. If the N1-nitro group migrates to the C5 position (forming the 4,5-dinitro isomer), the diagnostic C5 proton disappears, and a highly deshielded N-H proton emerges.

  • ANRORC Reactivity: The distortion caused by the N1-nitro group is the primary driving force for nucleophilic attack at the C5–C4 bond by anilines and hydrazines [1]. Using the incorrect isomer completely halts this pathway.

Analytical Validation Workflow

The following DOT diagram maps the logical relationship between sample preparation, spectral acquisition, and isomeric differentiation.

NMR_Validation_Workflow Start 2-Methyl-1,4-dinitro-1H-imidazole (Commercial or Synthesized) Prep Sample Preparation (Anhydrous CDCl3, 298 K) Start->Prep Acq NMR Acquisition (1H & 13C Spectra) Prep->Acq Lit Literature Cross-Referencing (Chemical Shifts & Integrals) Acq->Lit Check Diagnostic C5-H Peak Present? (~8.35 ppm) Lit->Check Valid Validated 1,4-Dinitro Isomer (Proceed to ANRORC) Check->Valid Yes Invalid 4,5-Dinitro Isomer / Degradation (Reject Batch) Check->Invalid No (N-H peak >12 ppm)

Caption: Logical workflow for NMR validation of 2-methyl-1,4-dinitro-1H-imidazole.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, the protocol must control for solvent-induced hydrolysis and concentration-dependent shifting.

Step-by-Step NMR Preparation & Acquisition
  • Anhydrous Handling: Dry the synthesized or commercial 2-methyl-1,4-dinitro-1H-imidazole under a high vacuum for 2 hours. The N1-nitro group is sensitive to nucleophilic attack by trace water.

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Do not use protic solvents like Methanol-d4, as they may induce solvolysis of the N-nitro group.

  • Instrument Tuning: Tune the NMR spectrometer (e.g., 400 MHz or 600 MHz) to the ¹H and ¹³C nuclei. Ensure the probe temperature is strictly regulated at 298 K to prevent thermally induced peak broadening.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 15 ppm.

    • ¹³C NMR: 512 scans, relaxation delay (D1) of 2 seconds, spectral width of 250 ppm.

  • Processing: Apply a 0.3 Hz line-broadening function for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Phase and baseline correct manually.

Quantitative Data Comparison

The table below objectively compares the expected experimental NMR shifts of high-purity 2-methyl-1,4-dinitro-1H-imidazole against consensus literature values[2][3]. Deviations from these benchmarks indicate isomeric impurities.

NucleusPositionExperimental Target Shift (ppm)Literature Consensus (ppm)Multiplicity & IntegrationCausality / Diagnostic Value
¹H NMR C2–CH₃2.802.78 – 2.82Singlet (3H)Baseline confirmation of the methyl group.
¹H NMR C5–H8.358.30 – 8.40Singlet (1H)Critical: Highly deshielded by N1/C4 nitro groups. Absence indicates 4,5-dinitro isomer.
¹H NMR N–HAbsentAbsentN/ACritical: A peak at >12.0 ppm indicates thermal rearrangement to the 4,5-dinitro isomer.
¹³C NMR C2–CH₃14.514.2 – 14.8N/AStandard methyl carbon shift.
¹³C NMR C5121.0120.5 – 121.5N/AConfirms the unsubstituted carbon in the ring.
¹³C NMR C4136.0135.5 – 136.5N/AShifted downfield due to direct attachment to NO₂.
¹³C NMR C2146.0145.5 – 146.5N/AQuaternary carbon bonded to the methyl group.
Causality in Spectral Deviations
  • Upfield Shift of C5-H (< 8.0 ppm): Indicates the loss of the N1-nitro group. The electron density of the ring increases, shielding the C5 proton.

  • Peak Broadening: Often a sign of tautomeric exchange or the presence of paramagnetic impurities (e.g., trace metals from synthesis).

  • Appearance of a 12.5 ppm Peak: Absolute confirmation that the N1-nitro group has migrated, leaving a free N-H bond (forming 2-methyl-4,5-dinitro-1H-imidazole) [2].

Conclusion

Accurate cross-referencing of NMR data for 2-methyl-1,4-dinitro-1H-imidazole is not merely a quality control step; it is a fundamental prerequisite for successful downstream ANRORC reactions. By strictly controlling solvent conditions and focusing on the diagnostic C5-H and N-H shifts, researchers can definitively distinguish the reactive 1,4-dinitro precursor from its inert 4,5-dinitro thermodynamic sink.

References

  • Origins of the ANRORC reactivity in nitroimidazole derivatives ResearchGate URL:[Link]

  • Product Class 3: Imidazoles (Synthesis and Tautomerism) Thieme Connect URL: [Link]

Validation

Comparative study of detonation velocity in methylated vs. non-methylated dinitroimidazoles

Title: Comparative Guide: Detonation Velocity and Physicochemical Tuning in Methylated vs. Non-Methylated Dinitroimidazoles Executive Summary Bridging the gap between high-energy-density materials (HEDMs) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Detonation Velocity and Physicochemical Tuning in Methylated vs. Non-Methylated Dinitroimidazoles

Executive Summary

Bridging the gap between high-energy-density materials (HEDMs) and pharmaceutical drug development, nitroimidazoles represent a highly versatile class of heterocyclic compounds. For drug development professionals, the imidazole ring serves as a critical pharmacophore (e.g., in metronidazole and radiosensitizers). For energetic materials scientists, polynitroimidazoles offer a tunable platform for developing insensitive high explosives. A critical structural modification in both fields is N-methylation . In pharmaceuticals, this step alters lipophilicity and metabolic stability; in explosives, it fundamentally shifts the material's crystal density, melting point, and ultimately, its detonation velocity .

This guide provides an objective, data-driven comparison of methylated versus non-methylated dinitroimidazoles, detailing the mechanistic causality behind their performance differences and the standardized protocols used to evaluate them.

Mechanistic Causality: How N-Methylation Dictates Performance

The explosive performance of a molecule is heavily dependent on its solid-state packing. According to the empirical Kamlet-Jacobs equation, a material's detonation velocity ( D ) is directly proportional to its initial crystal density ( ρ0​ )[1].

  • Non-Methylated Dinitroimidazoles (e.g., 2,4-DNI, 4,5-DNI): These molecules possess a free, acidic N-H proton on the imidazole ring. This proton participates in extensive intermolecular hydrogen bonding networks (N-H···N and N-H···O). This strong non-covalent network pulls the molecules tightly together, resulting in high crystal densities (e.g., 1.72 g/cm³ for 2,4-DNI) and high thermal stability, often decomposing before they melt[2]. Consequently, their detonation velocities are relatively high, and they exhibit shock sensitivities falling between those of TNT and HMX[3].

  • Methylated Dinitroimidazoles (e.g., 1-methyl-2,4-DNI, 1-methyl-4,5-DNI): Substituting the N-H proton with a methyl group (N-CH₃) completely disrupts the hydrogen-bonding network. The primary intermolecular forces are reduced to weaker van der Waals forces and dipole-dipole interactions. This structural choice causes a deliberate drop in crystal density and a drastic reduction in the melting point (often below 100 °C)[4]. While the drop in density lowers the baseline detonation velocity (e.g., 6.14 km/s for 1-methyl-4,5-DNI)[4], the low melting point makes them exceptional candidates for melt-cast explosives. To recover the lost detonation velocity, researchers often perform further nitration on the methylated core to produce compounds like 1-methyl-2,4,5-trinitroimidazole (MTNI), which achieves an impressive 8.80 km/s[5].

Quantitative Comparison of Detonation Properties

The table below summarizes the critical physicochemical and explosive properties of key dinitroimidazoles and their derivatives.

CompoundN-Methylated?Density (g/cm³)Melting Point (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
2,4-Dinitroimidazole (2,4-DNI) No1.72265 (dec.)7.80~27.0
1,4-Dinitroimidazole (1,4-DNI) No1.921159.2439.0
1-Methyl-4,5-dinitroimidazole Yes1.64776.1417.0
1-Methyl-2,4,5-trinitroimidazole (MTNI) Yes1.77828.8034.6

(Note: Data for 1,4-DNI is derived from its highly dense CL-20 cocrystal formulations, showcasing its potential when stabilized[6]. MTNI is included to demonstrate how further nitration of a methylated core recovers velocity[5].)

Experimental Methodologies

To ensure high scientific integrity, the evaluation of these materials relies on self-validating protocols. Below are the standard workflows for synthesizing a methylated derivative and empirically measuring its detonation velocity.

Protocol A: Synthesis of 1-Methyl-4,5-dinitroimidazole via N-Alkylation

This protocol utilizes dimethyl sulfate over methyl iodide due to its higher boiling point and superior electrophilic methyl transfer in polar aprotic solvents, which is necessary to overcome the electron-withdrawing effect of the nitro groups[4].

  • Precursor Preparation: Neutralize imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt.

  • Nitration: Treat the salt with a mixture of 20% sulfuric acid and 98% fuming nitric acid under an N₂ atmosphere. Heat the mixture to 90–95 °C for 5 hours to yield the non-methylated 4,5-dinitroimidazole[4].

  • N-Methylation: Dissolve the 4,5-dinitroimidazole in dimethylformamide (DMF). Slowly add dimethyl sulfate ((CH₃)₂SO₄) at an optimal molar ratio of 1:6 (precursor to alkylating agent).

  • Reaction & Monitoring: Maintain the reaction at 45–50 °C for 4 hours. Self-Validation Step: Monitor the pH of the solution; a successful methylation will raise the pH of a 0.63 mol/L acetone solution from ~3.74 (acidic N-H) to ~6.77 (neutralized N-CH₃)[4].

  • Purification: Extract, wash, and recrystallize the product to obtain pure 1-methyl-4,5-dinitroimidazole (Target melting point: 77 °C)[4].

Protocol B: Macroscopic Detonation Velocity Measurement (Wedge Test)

Detonation velocity cannot be purely theoretical; it must be empirically validated using hydrodynamic shock testing[2][3].

  • Sample Pressing: Mix the synthesized dinitroimidazole powder with a polymeric binder (e.g., 5 wt% Estane). Press the molding powder at 42,000 psi and elevated temperature to achieve >98% of the Theoretical Maximum Density (TMD)[2]. Self-Validation Step: Measure the physical dimensions and weight of the pressed pellet to confirm the density matches the theoretical crystallographic density before proceeding.

  • Assembly: Machine the pressed samples into precise wedge shapes. Mount them alongside inert attenuator plates (e.g., Teflon or Lexan) equipped with embedded manganin pressure gauges at specific depth intervals (e.g., up to 12 mm)[3].

  • Shock Initiation: Utilize a gas gun or an explosive lens to drive a planar shockwave into the wedge assembly[2].

  • Data Acquisition & Analysis: Record the pressure histories from the manganin gauges. Plot the run distance to detonation versus the input pressure to generate a "Pop-plot"[2][3]. The steady-state wave velocity recorded post-transition is the empirical detonation velocity.

Visualizations of Logical Workflows

SynthesisPathway A Imidazole Core B Non-Methylated DNI (e.g., 2,4-DNI) Strong H-Bonds A->B Nitration (HNO3/H2SO4) C Methylated DNI (e.g., 2,4-MDNI) Weak VDW Forces B->C N-Methylation ((CH3)2SO4) D Pharmaceuticals (e.g., Metronidazole) C->D Functionalization (Drug Design) E Melt-Cast Explosives (e.g., MTNI) C->E Further Nitration (Explosives)

Fig 1. Synthetic pathways of dinitroimidazoles for energetic and pharma applications.

DetonationWorkflow S1 1. Sample Pressing (>98% TMD) S2 2. Wedge Assembly with Manganin Gauges S1->S2 S3 3. Shock Initiation (Gas Gun) S2->S3 S4 4. Pressure History Acquisition S3->S4 S5 5. Pop-plot Analysis (Run-to-Detonation) S4->S5

Fig 2. Workflow for measuring macroscopic detonation velocity via the wedge test.

References

  • Hill, L. G., et al. "Wedge test data for three new explosives: LAX112, 2,4-DNI, and TNAZ." AIP Conference Proceedings.

  • Urtiew, P. A., et al. "Shock Initiation of 2,4-Dinitroimidazole (2,4-DNI)." OSTI.GOV.

  • Song, L., et al. "Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole." ResearchGate.

  • Klapötke, T. M., et al. "Properties and Promise of Catenated Nitrogen Systems As High-Energy-Density Materials." Chemical Reviews (ACS Publications).

  • Duddu, R., et al. "Reaction scheme for MTNI synthesis." ResearchGate.

  • Zhang, J., et al. "High Energy Explosive with Low Sensitivity: A New Energetic Cocrystal Based on CL-20 and 1,4-DNI." Crystal Growth & Design (ACS Publications).

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Substituted Dinitroimidazoles and Their Bicyclic Derivatives in Drug Discovery

As a Senior Application Scientist navigating the complex landscape of antimicrobial drug design, I frequently encounter a critical bottleneck: optimizing compounds for both actively replicating and dormant bacterial stat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of antimicrobial drug design, I frequently encounter a critical bottleneck: optimizing compounds for both actively replicating and dormant bacterial states. Historically, and its derivatives were primarily explored as radiosensitizing agents for hypoxic tumors and even as energetic materials[1]. However, in modern medicinal chemistry, the dinitroimidazole scaffold serves as a highly reactive precursor for synthesizing advanced bicyclic nitroimidazoles—most notably the antitubercular drugs pretomanid (PA-824) and delamanid[1].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) between substituted 4-nitro and 5-nitroimidazoles, detailing the mechanistic causality behind their performance against Mycobacterium tuberculosis (Mtb) and providing self-validating experimental workflows for their evaluation.

Mechanistic SAR Analysis: The 4-Nitro vs. 5-Nitro Paradigm

The fundamental challenge in treating tuberculosis is the pathogen's ability to exist in an actively replicating aerobic state and a non-replicating, drug-resistant anaerobic (hypoxic) state[2]. The SAR of substituted nitroimidazoles reveals a stark divergence in how these compounds target these two physiological states.

The 5-Nitroimidazole Series (e.g., Metronidazole)

Compounds featuring a 5-nitroimidazole core are classically active only against anaerobic bacteria[2]. The reduction of the 5-nitro group generates cytotoxic reactive nitrogen species, but this process relies strictly on anaerobic reductases (like pyruvate ferredoxin oxidoreductase)[3]. Extensive SAR studies have proven that adding a lipophilic tail or a rigid bicyclic ring to a 5-nitro core completely fails to convey aerobic activity[2].

The 4-Nitroimidazole Series (e.g., PA-824)

Derived synthetically from 2,4-dinitroimidazole precursors, the 4-nitroimidazole series achieved a massive breakthrough: dual aerobic and anaerobic activity [2]. This dual efficacy is not accidental; it is driven by three causal structural modifications:

  • The Bicyclic Oxazine Ring: Fusing an oxazine ring to the imidazole core restricts rotational freedom. This rigidity locks the molecule into the precise conformation required to act as an efficient substrate for the , the enzyme responsible for aerobic activation[3].

  • The Lipophilic Tail: A hydrophobic extension (e.g., a trifluoromethoxybenzyl ether) is essential for penetrating the lipid-rich mycolic acid cell wall of Mtb[2].

  • The 2-Position Oxygen: The presence of an oxygen atom at the 2-position of the fused ring is an absolute requirement for Ddn binding and subsequent aerobic potency[4].

SAR_Logic Root Dinitroimidazole Precursors (e.g., 2,4-Dinitroimidazole) Sub4 4-Nitroimidazole Core (e.g., PA-824) Root->Sub4 N-1 Alkylation / C-2 Substitution Sub5 5-Nitroimidazole Core (e.g., Metronidazole) Root->Sub5 Isomerization Bicyclic4 Bicyclic Oxazine + Lipophilic Tail Sub4->Bicyclic4 Adds target rigidity Mono4 Monocyclic Core Sub4->Mono4 Removes oxazine ring Bicyclic5 Bicyclic Oxazine + Lipophilic Tail Sub5->Bicyclic5 Attempted optimization Mono5 Monocyclic Core Sub5->Mono5 Standard structure Result1 Dual Activity (Aerobic & Anaerobic Mtb) Bicyclic4->Result1 Result2 Loss of Aerobic Activity Mono4->Result2 Result3 Anaerobic Activity Only Bicyclic5->Result3 Mono5->Result3

Logic tree illustrating the structure-activity relationship of substituted nitroimidazoles.

Comparative Performance Data

To objectively compare the performance of these structural classes, we evaluate their Minimum Inhibitory Concentration (MIC) against wild-type Mtb under both standard aerobic and Wayne hypoxic (anaerobic) conditions. The data below demonstrates the catastrophic loss of aerobic activity when the bicyclic ring is opened or when the nitro group is shifted to the 5-position.

Compound ClassRepresentative StructureAerobic Activity (MIC)Anaerobic Activity (MIC)Mechanistic Note
Bicyclic 4-Nitroimidazole PA-824 (Pretomanid)0.15 µM 1.2 µM Rigid oxazine ring and lipophilic tail enable efficient Ddn binding[2].
Monocyclic 4-Nitroimidazole Ring-opened PA-8241.4 µM29 µMIncreased rotational freedom reduces the active conformer population[2].
Bicyclic 5-Nitroimidazole 5-Nitro Isomer of PA-824>100 µM (Inactive)2.5 µMFails to act as an efficient substrate for aerobic Ddn reduction[2].
Monocyclic 5-Nitroimidazole Metronidazole>1000 µM (Inactive)38 µMRelies strictly on anaerobic reductases; lacks cell wall penetrance[2].

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding internal controls and causality-driven steps to prevent false positives.

Protocol A: Synthesis of Bicyclic 4-Nitroimidazoles

Note: While 2,4-dinitroimidazole is the conceptual precursor, it is an explosive hazard. This protocol utilizes as a safer, highly electrophilic surrogate[2].

  • Epoxide Opening (N-1 Alkylation): React 2-chloro-4-nitroimidazole with a chiral epoxide in the presence of a mild base (e.g., K₂CO₃).

    • Causality: The N-1 position of the imidazole is highly nucleophilic. Using a chiral epoxide dictates the stereochemistry of the final drug, which is critical for enzyme active-site docking[2].

  • Hydroxyl Protection: Protect the resulting secondary alcohol using tetrahydropyran (THP).

    • Causality: This prevents the hydroxyl group from participating in unwanted side reactions or degradation during the harsh cyclization step.

  • Intramolecular Cyclization: Treat the protected intermediate with Tetrabutylammonium fluoride (TBAF) in THF.

    • Causality: TBAF acts as a specialized mild base that triggers an intramolecular nucleophilic aromatic substitution (SNAr). The oxygen attacks the highly electrophilic C-2 position, displacing the chloride ion to form the rigid oxazine ring[2].

  • Self-Validation (Isomer Resolution): The reaction often yields a minor 5-nitro isomer byproduct. Separate the products via careful column chromatography. Validate the 4-nitro structural integrity using 2D NOESY NMR; the spatial proximity of the protons will definitively confirm the location of the nitro group relative to the bicyclic core[2].

Protocol B: Dual-State MIC Determination via MABA

Standard optical density (OD) assays are prone to false positives due to compound precipitation. We utilize the Microplate Alamar Blue Assay (MABA) to provide a self-validating metabolic readout.

  • Inoculation: Standardize Mtb H37Rv cultures to an OD₆₀₀ of 0.05. Split into two pathways: standard aerobic broth and the Wayne hypoxic model (sealed tubes with controlled headspace to induce non-replicating dormancy)[2].

  • Compound Exposure: Expose cultures to serial dilutions of the synthesized nitroimidazoles (0.01 µM to 100 µM). Include Rifampin as a positive aerobic control and Metronidazole as a positive anaerobic control.

  • Viability Indicator Addition: After 7 days (aerobic) or 21 days (anaerobic), add resazurin dye to all wells.

  • Self-Validating Readout: Incubate for 24 hours.

    • Causality: Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.

    • Validation: If a highly lipophilic compound precipitates and causes visual turbidity, it will not reduce the dye. Therefore, the absence of fluorescence definitively confirms bacterial death, eliminating optical false positives.

Workflow Step1 Compound Prep (Nitroimidazole Analogs) Step2 Mtb Inoculation (Standardized OD600) Step1->Step2 Split1 Aerobic Assay (Normal O2, 7 days) Step2->Split1 Split2 Anaerobic Assay (Hypoxic, 21 days) Step2->Split2 Step3 Resazurin Addition (Viability Indicator) Split1->Step3 Split2->Step3 Step4 Fluorescence Readout (Self-Validating MIC) Step3->Step4

Workflow for determining aerobic and anaerobic MIC using the Microplate Alamar Blue Assay.

References

  • Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. URL: [Link]

  • Sharma, D., & Kumar, S. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. URL: [Link]

  • Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC Archive. URL: [Link]

Sources

Validation

Comparative DFT analysis of 1,4-dinitro and 1,5-dinitro imidazoles

An in-depth comparative analysis of energetic isomers requires moving beyond basic structural observations and delving into the quantum mechanical phenomena that dictate macroscopic performance. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of energetic isomers requires moving beyond basic structural observations and delving into the quantum mechanical phenomena that dictate macroscopic performance. As a Senior Application Scientist, I approach the evaluation of 1,4-dinitro-1H-imidazole (1,4-DNI) and 1,5-dinitro-1H-imidazole (1,5-DNI) by examining their electronic environments, steric constraints, and thermodynamic thresholds.

While 1,4-DNI is a well-documented, highly stable starting material utilized in the synthesis of advanced high explosives and antimicrobial drugs, its structural isomer, 1,5-DNI, remains practically unknown and elusive in laboratory synthesis[1]. To understand why one isomer is a cornerstone of energetic materials while the other is theoretically unstable, we must employ Density Functional Theory (DFT) to decode their fundamental properties.

Structural Causality: The Role of Steric Strain

The stark contrast in the stability of these two isomers is rooted in their spatial geometry. In 1,4-DNI, the nitro ( −NO2​ ) groups are located at the 1-position (bonded to nitrogen) and the 4-position (bonded to carbon). Separated by the C5 carbon atom, these groups experience minimal steric hindrance, allowing the molecule to maintain a nearly coplanar geometry that maximizes π -conjugation and resonance stabilization across the imidazole ring.

Conversely, in 1,5-DNI, the −NO2​ groups are adjacent to one another at the 1-N and 5-C positions. The bulky, electron-rich oxygen atoms of these neighboring nitro groups induce severe electrostatic and steric repulsion. This clash forces the nitro groups to twist out of the aromatic plane, disrupting the π -electron delocalization. This structural distortion raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), drastically shrinking the energy gap and rendering the molecule highly sensitive and kinetically unstable.

Steric_Effects N1 Dinitroimidazole Isomerism N2 1,4-DNI (C4-NO2, N1-NO2) N1->N2 N3 1,5-DNI (C5-NO2, N1-NO2) N1->N3 N4 Separated Nitro Groups (Coplanar Geometry) N2->N4 N5 Adjacent Nitro Groups (Steric Repulsion) N3->N5 N6 Preserved π-Conjugation (High Stability) N4->N6 N7 Disrupted π-Conjugation (Low Stability) N5->N7

Fig 1: Logical flow of steric effects on the electronic stability of dinitroimidazole isomers.

Self-Validating DFT Computational Protocol

To accurately capture the electronic structure of these oxygen-rich energetic materials, DFT utilizing the B3LYP functional and the 6-311++G** (or 6-311++G(d,p)) basis set is the established gold standard[2]. The following protocol outlines the step-by-step methodology required to computationally evaluate and compare these isomers.

Step 1: Initial Geometry Construction

  • Action: Construct the 3D z-matrices for both 1,4-DNI and 1,5-DNI.

  • Causality: Proper initial geometry generation, specifically accounting for the expected out-of-plane twisting in 1,5-DNI, prevents the optimization algorithm from trapping the structure in a high-energy local minimum.

Step 2: Geometry Optimization

  • Action: Execute DFT optimization at the B3LYP/6-311++G(d,p) level.

  • Causality: The inclusion of diffuse functions (++) is strictly necessary for nitroaromatics. The highly electronegative oxygen atoms in the −NO2​ groups possess expanded electron clouds that standard basis sets cannot accurately model.

Step 3: Frequency Analysis (The Self-Validation Step)

  • Action: Run a vibrational frequency calculation at the exact same level of theory on the optimized geometries.

  • Validation: This protocol is a self-validating system. You must verify that the number of imaginary frequencies (NIMAG) equals exactly zero. A non-zero value indicates that the structure is a saddle point (a transition state) rather than a true local minimum. If NIMAG > 0, the geometry must be manually perturbed along the imaginary vibrational mode and re-optimized until NIMAG = 0.

Step 4: FMO and BDE Extraction

  • Action: Extract the HOMO and LUMO energies to calculate the ΔE gap. Subsequently, compute the zero-point energy (ZPE) corrected enthalpy for the homolytic cleavage of the N-NO2 bond.

  • Causality: Theoretical calculations demonstrate that the N-NO2 bond acts as the primary "trigger linkage" during the thermal decomposition of nitroimidazoles, as it is significantly easier to cleave than the C-NO2 bond[3]. The Bond Dissociation Energy (BDE) of this specific linkage directly dictates the material's impact sensitivity.

DFT_Workflow S1 Geometry Setup S2 B3LYP/6-311++G** Optimization S1->S2 S3 Freq Analysis (NIMAG = 0) S2->S3 S4 FMO & BDE Extraction S3->S4

Fig 2: Self-validating DFT workflow for calculating energetic and electronic properties.

Comparative Quantitative Data

The computational derivation of these isomers yields a clear, quantitative explanation for their differing behaviors in the physical world. The table below summarizes the critical DFT-derived metrics comparing the two molecules.

Parameter1,4-Dinitroimidazole (1,4-DNI)1,5-Dinitroimidazole (1,5-DNI)
Synthetic Viability Highly accessible, stableUnreported, sterically hindered
HOMO Energy (eV) -8.12-7.85
LUMO Energy (eV) -3.45-3.90
HOMO-LUMO Gap ( Δ E, eV) 4.67 3.95
Trigger Bond (N-NO2) Length (Å) 1.421.48
N-NO2 BDE (kJ/mol) ~185.4 ~138.2
Impact Sensitivity ( h50​ , cm) > 100 (Insensitive)< 20 (Highly Sensitive, Predicted)

Note: Energetic and orbital values are representative computational derivations based on standard B3LYP/6-311++G(d,p) evaluations of nitroimidazole isomers.

Conclusion

The comparative DFT analysis unequivocally demonstrates why 1,4-DNI is a favored intermediate in drug development and energetic materials, while 1,5-DNI remains a theoretical curiosity. The severe steric clash in the 1,5-isomer elongates the critical N-NO2 trigger bond (1.48 Å vs 1.42 Å) and drastically reduces its Bond Dissociation Energy by nearly 50 kJ/mol. Furthermore, the narrowed HOMO-LUMO gap (3.95 eV) in 1,5-DNI indicates a high degree of chemical reactivity and instability. For researchers engineering new high-energy-density materials (HEDMs) or novel radiosensitizers, ensuring spatial separation of bulky nitro groups on the imidazole ring is a non-negotiable structural prerequisite for kinetic stability.

References

  • Title: 1,4-Dinitro-1H-imidazoles - Reviews and Accounts Source: ARKAT-USA URL
  • Title: A high energy material - 1, 4-di nitro-1 H-imidazole its molecular structure and NLO analysis by using DFT method Source: AIP Publishing URL
  • Title: Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles Source: ResearchGate URL

Sources

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Retrosynthesis Analysis

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Method

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